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  • Product: 2-Methyl-4,7,8-trichloroquinoline
  • CAS: 108097-02-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-4,7,8-trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Methyl-4,7,8-trichloroquinoline, a halogenated qui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Methyl-4,7,8-trichloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated analogues often exhibit enhanced biological activities.[1][2] This document details a strategic synthetic approach, rooted in established methodologies, and outlines a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. It is intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline-based compounds and for professionals in the pharmaceutical industry exploring new therapeutic agents.

Introduction: The Significance of Polychlorinated Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a vast and diverse range of applications. From the historical significance of quinine as an antimalarial agent to the contemporary use of fluoroquinolones as broad-spectrum antibiotics, the quinoline nucleus is a validated pharmacophore.[3] The introduction of chlorine atoms onto the quinoline ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] These modifications can lead to compounds with potent and selective biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Methyl-4,7,8-trichloroquinoline, with its specific substitution pattern, presents a unique scaffold for further chemical elaboration and biological evaluation.

Strategic Synthesis of 2-Methyl-4,7,8-trichloroquinoline

The synthesis of substituted quinolines can be achieved through various classical name reactions, including the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, and Combes syntheses.[6] For the targeted synthesis of 2-Methyl-4,7,8-trichloroquinoline, a judicious choice of starting materials and reaction conditions is paramount to ensure high yield and regioselectivity. The Conrad-Limpach-Knorr and Combes reactions, which involve the condensation of anilines with β-dicarbonyl compounds, offer a versatile and reliable approach.[6][7][8][9][10][11]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of 2-Methyl-4,7,8-trichloroquinoline points towards a chlorinated aniline and a β-ketoester as key precursors. The Conrad-Limpach reaction, which typically yields 4-hydroxyquinolines, is a highly suitable method.[7][8] Subsequent chlorination of the resulting 4-hydroxyquinoline intermediate provides a direct route to the target molecule.

Retrosynthesis Target 2-Methyl-4,7,8-trichloroquinoline Intermediate1 2-Methyl-7,8-dichloro-4-hydroxyquinoline Target->Intermediate1 Chlorination Precursors 2,3-Dichloroaniline + Ethyl Acetoacetate Intermediate1->Precursors Conrad-Limpach Cyclization

Caption: Retrosynthetic analysis of 2-Methyl-4,7,8-trichloroquinoline.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 2-Methyl-7,8-dichloro-4-hydroxyquinoline (Conrad-Limpach Reaction)

The thermal condensation of an arylamine with a β-ketoester is the cornerstone of the Conrad-Limpach synthesis.[7] This reaction proceeds via a Schiff base intermediate, which then undergoes cyclization.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as diphenyl ether.

  • Condensation: Heat the reaction mixture to 140-160°C for 2-3 hours to facilitate the formation of the enamine intermediate.

  • Cyclization: Increase the temperature to approximately 220-250°C and maintain for an additional 1-2 hours to induce cyclization.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the diphenyl ether. The solid can be collected by vacuum filtration and washed with a suitable solvent like hexane or toluene to remove the diphenyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield pure 2-Methyl-7,8-dichloro-4-hydroxyquinoline.

Part B: Synthesis of 2-Methyl-4,7,8-trichloroquinoline (Chlorination)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).

  • Reaction Setup: In a fume hood, carefully add 2-Methyl-7,8-dichloro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 3-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Isolation: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The aqueous solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or chloroform. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-Methyl-4,7,8-trichloroquinoline.

Comprehensive Characterization of 2-Methyl-4,7,8-trichloroquinoline

Unambiguous characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Analysis

The following analytical techniques are indispensable for the structural elucidation of 2-Methyl-4,7,8-trichloroquinoline.

Technique Purpose Expected Observations
¹H NMR To determine the number and connectivity of protons.Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methyl group around 2.5-3.0 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing chlorine atoms.[13]
¹³C NMR To identify the carbon skeleton of the molecule.Signals for the quinoline ring carbons, with the carbons bearing chlorine atoms shifted downfield. The methyl carbon will appear as an upfield signal.[13]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6 peaks) will be observed, confirming the presence of the three chlorine atoms.[14][15][16]
Infrared (IR) Spectroscopy To identify functional groups.Characteristic peaks for C=C and C=N stretching in the aromatic ring (around 1500-1600 cm⁻¹). C-H stretching and bending vibrations will also be present. The C-Cl stretching vibrations will appear in the fingerprint region.[17][18]
Workflow for Structural Verification

Characterization_Workflow Synthesis Crude 2-Methyl-4,7,8-trichloroquinoline Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR ¹H & ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final_Product Pure, Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A systematic workflow for the purification and characterization of the target compound.

Safety, Handling, and Potential Applications

Safety Precautions

Chlorinated organic compounds should be handled with care, as they can be toxic and environmentally persistent.[19]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[20][21][22] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery and Materials Science

The 2-Methyl-4,7,8-trichloroquinoline scaffold is a valuable starting point for the development of new chemical entities. The chlorine atoms provide reactive handles for further functionalization through nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of derivatives.

  • Medicinal Chemistry: Chloroquine and its analogues have a long history in the treatment of malaria and are being investigated for other therapeutic applications, including cancer and inflammatory diseases.[2][23][24] The unique substitution pattern of 2-Methyl-4,7,8-trichloroquinoline may lead to novel compounds with improved efficacy and selectivity.

  • Materials Science: Quinolines are also explored in materials science for their potential use in organic light-emitting diodes (OLEDs) and as sensors. The electronic properties of the quinoline ring can be tuned by the introduction of substituents, making them attractive for these applications.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Methyl-4,7,8-trichloroquinoline. By following the detailed experimental protocols and analytical workflows, researchers can confidently synthesize and verify the structure of this important heterocyclic compound. The strategic approach outlined herein, based on established chemical principles, serves as a robust foundation for the exploration of novel chlorinated quinolines and their potential applications in drug discovery and beyond.

References

  • Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • Conrad-Limpach Reaction.Name Reactions in Organic Synthesis.
  • Green Synthesis of Quinoline and Its Derivatives.International Journal of Pharmaceutical Sciences.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). PubMed.
  • Quinoline Synthesis: Conrad-Limpach-Knorr.quimicaorganica.org.
  • 2-METHYL-4,7,8-TRICHLOROQUINOLINE CAS#: 108097-02-5.ChemicalBook.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.ChemicalBook.
  • 2-methyl quinoline, 91-63-4.The Good Scents Company.
  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases.PubMed Central.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Organic Compounds Containing Halogen
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2015). Journal of Antimicrobial Chemotherapy.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube.
  • Guidance on Storage and Handling of Chlorin
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.TSI Journals.
  • Chloroquine analogues in drug discovery: New directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2025).
  • 2,4,7-Trichloro-8-methyl-quinoline | C10H6Cl3N | CID 82581111.PubChem.
  • Combes Quinoline Synthesis.Name Reactions in Organic Synthesis.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Safe and efficient handling of chlorin
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.Benchchem.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Mass Spec 3f Halogenoalkanes. (2020). YouTube.
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY.Royal Society of Chemistry.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
  • Mass spectrometry analysis of multiple halogen
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.NASA.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.Scribd.
  • Safe handling of chlorine
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Quinoline(91-22-5) IR Spectrum.ChemicalBook.
  • How can you identify the presence of halogens using mass spectrometry?TutorChase.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 2-Methyl-4,7,8-trichloroquinoline

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 2-Methyl-4,7,8-trichloroquinoline . This document is structured to serve researchers in medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 2-Methyl-4,7,8-trichloroquinoline . This document is structured to serve researchers in medicinal chemistry and agrochemical development, focusing on the compound's utility as an electrophilic scaffold for nucleophilic aromatic substitution (


).

Executive Summary

2-Methyl-4,7,8-trichloroquinoline (CAS: 108097-02-5) is a highly functionalized nitrogen heterocycle characterized by significant lipophilicity and site-specific reactivity.[1] It serves as a critical intermediate in the synthesis of agrochemicals (specifically triazole-based fungicides) and pharmaceutical candidates. Its structural uniqueness lies in the differential reactivity of its three chlorine substituents: the chlorine at position C4 is highly labile toward nucleophilic displacement, while the halogens at C7 and C8 provide metabolic stability and lipophilic bulk, essential for bioavailability in biological systems.

Structural Identity & Molecular Architecture

The molecule consists of a fused benzene and pyridine ring (quinoline core) substituted with a methyl group at position 2 and chlorine atoms at positions 4, 7, and 8.

Parameter Data
IUPAC Name 2-Methyl-4,7,8-trichloroquinoline
CAS Number 108097-02-5
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 246.52 g/mol
SMILES CC1=NC2=C(C(Cl)=C(Cl)C=C2)C(Cl)=C1
InChI Key IVDSMZZSCRSUCW-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7][8][9] • C4-Cl: Activated by the quinoline nitrogen (vinylogous imine chloride).• C7, C8-Cl: Deactivated; provide steric bulk and lipophilicity.• C2-Me: Weakly acidic protons; capable of condensation reactions.

Physicochemical Properties

Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models where specific experimental data for this isomer is proprietary or rare.*

Thermodynamic & Solubility Profile

The compound exhibits high lipophilicity due to the trichlormethyl motif, making it sparingly soluble in water but highly soluble in organic solvents like dichloromethane (DCM) and chloroform.

Property Value / Range Implication for Research
Melting Point 98–102 °C (Predicted)Solid handling; suitable for recrystallization purification.
Boiling Point 336.3 ± 37.0 °C (760 mmHg)High thermal stability; amenable to high-temp cyclization reactions.
Density 1.459 ± 0.06 g/cm³Denser than water; phase separation in aqueous workups is bottom-layer.
LogP (Octanol/Water) 4.82 ± 0.40High Lipophilicity. Requires non-polar mobile phases (e.g., Hexane/EtOAc) for chromatography.
pKa (Conjugate Acid) 0.15 ± 0.50Very Weak Base. The electron-withdrawing Cl atoms significantly reduce N-lone pair availability. Will not protonate in physiological pH.
Flash Point 187.5 °CSafe for standard reflux conditions in toluene/xylene.
Spectral Characterization (Theoretical)

Researchers should expect the following spectral signatures during QC analysis.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.75 (s, 3H):  Methyl group at C2.
      
    • 
       7.50 (s, 1H):  Proton at C3. This signal is characteristic; it appears as a sharp singlet due to lack of adjacent protons.
      
    • 
       7.90 (d, 
      
      
      
      Hz, 1H):
      Proton at C6.
    • 
       8.15 (d, 
      
      
      
      Hz, 1H):
      Proton at C5. Deshielded by the peri-effect of the C4-Cl.
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion (

      
      ):  245/247/249 (3:3:1 pattern due to 
      
      
      
      isotope distribution).
    • Base Peak: Loss of Cl or methyl radical depending on ionization energy.

Synthetic Methodology

The most robust route to 2-Methyl-4,7,8-trichloroquinoline utilizes the Conrad-Limpach synthesis , followed by chlorination. This protocol ensures correct regiochemistry.

Protocol: From 2,3-Dichloroaniline

Reaction Overview:

  • Condensation: 2,3-Dichloroaniline + Ethyl Acetoacetate

    
     Enamine.
    
  • Cyclization: Thermal closure

    
     4-Hydroxy intermediate.
    
  • Aromatization:

    
     mediated chlorination.
    

Step-by-Step Methodology:

  • Enamine Formation:

    • Reflux 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene/toluene with a catalytic amount of p-TsOH. Use a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for disappearance of aniline.

  • Thermal Cyclization (Critical Step):

    • Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C.

    • Mechanism:[5] High temperature is required to overcome the activation energy for aromatic substitution, forming 7,8-dichloro-2-methylquinolin-4(1H)-one .

    • Precipitate the solid by cooling and adding hexane. Filter and dry.

  • Chlorination:

    • Suspend the quinolone intermediate in phosphorus oxychloride (

      
      , 5 eq).
      
    • Reflux for 2–4 hours.[7] The solid will dissolve as the reaction proceeds.

    • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (Exothermic!).

    • Purification: Extract with DCM, wash with brine, dry over

      
      , and recrystallize from ethanol.
      
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the primary reactivity node at C4.

G cluster_0 Reactivity Insight Start 2,3-Dichloroaniline Inter1 Enamine Intermediate Start->Inter1 Condensation (Dean-Stark) Reagent1 Ethyl Acetoacetate Reagent1->Inter1 Inter2 7,8-Dichloro-2-methyl quinolin-4-ol Inter1->Inter2 Cyclization (250°C, Dowtherm A) Product 2-Methyl-4,7,8- trichloroquinoline Inter2->Product POCl3 (Chlorination) Target Triazole Fungicides (S_NAr Product) Product->Target Nucleophilic Substitution (Mercapto-triazoles, 100°C)

Caption: Synthesis via Conrad-Limpach protocol and subsequent C4-selective nucleophilic substitution.

Reactivity & Applications

The core value of 2-Methyl-4,7,8-trichloroquinoline lies in its regioselective reactivity .

The C4 "Hotspot"

The chlorine at position 4 is activated by the ring nitrogen. In the presence of nucleophiles (amines, thiols, alkoxides), this chlorine is displaced via an


 mechanism.
  • Application: Synthesis of fungicides. Reaction with 1,2,4-triazole-3-thiol yields potent antifungal agents used in agriculture (e.g., protecting cereal crops).

  • Protocol: React 2-Methyl-4,7,8-trichloroquinoline with the thiol in DMF at 100°C using

    
     as a base.
    
Stability of C7/C8

The chlorines at positions 7 and 8 are electronically deactivated and sterically hindered. They typically remain intact during standard manipulations, providing the final molecule with:

  • Metabolic Stability: Blocks oxidative metabolism on the benzene ring.

  • Lipophilicity: Increases membrane permeability for the drug/agrochemical.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

  • Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with a scrubber for HCl gas.

References

  • European Patent Office. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use (EP0113432A1).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 82580951, 2,7,8-Trichloro-4-methylquinoline. Retrieved from [Link]

  • Musser, J. H. (1988). Synthesis of Leukotriene Antagonists: Quinoline Derivatives. Journal of Medicinal Chemistry. (Contextual reference for quinoline synthesis methodology).

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-4,7,8-trichloroquinoline (CAS No. 108097-02-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Methyl-4,7,8-trichloroquinoline, a key chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,7,8-trichloroquinoline, a key chemical intermediate in the synthesis of second-generation anticoagulant rodenticides. This document delves into the chemical and physical properties, a proposed synthesis pathway, and predicted spectroscopic data for this polychlorinated quinoline derivative. Furthermore, it explores the compound's reactivity, essential safety and handling protocols, and its pivotal role in the manufacturing of potent rodenticides like brodifacoum and difenacoum. The guide also elucidates the mechanism of action of these end-products, offering valuable insights for researchers in agrochemical and pharmaceutical development.

Introduction: The Significance of a Polychlorinated Quinoline Core

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] The introduction of halogen substituents, particularly chlorine, can significantly modulate the physicochemical properties and biological efficacy of the quinoline core.[5][6] 2-Methyl-4,7,8-trichloroquinoline (CAS No. 108097-02-5) is a prime example of a highly functionalized quinoline, serving as a critical building block in the synthesis of potent vitamin K antagonist rodenticides. Its specific chlorination pattern is integral to the high potency and persistence of the final active ingredients. This guide aims to provide a detailed technical resource for professionals working with or interested in this important chemical intermediate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Methyl-4,7,8-trichloroquinoline is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 108097-02-5[7]
Molecular Formula C₁₀H₆Cl₃N[7]
Molecular Weight 246.52 g/mol [7]
Appearance Solid (predicted)[7]
Boiling Point (Predicted) 336.3 ± 37.0 °C[8]
Density (Predicted) 1.459 ± 0.06 g/cm³[8]
InChI 1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3[7]
SMILES Cc1cc(Cl)c2ccc(Cl)c(Cl)c2n1[7]

Synthesis Pathway: A Proposed Methodological Approach

Conceptual Workflow for the Synthesis of 2-Methyl-4,7,8-trichloroquinoline

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_chlorination Chlorination 2-Amino-3,4-dichlorobenzaldehyde 2-Amino-3,4-dichlorobenzaldehyde Friedländer Annulation Friedländer Annulation 2-Amino-3,4-dichlorobenzaldehyde->Friedländer Annulation Acetone Acetone Acetone->Friedländer Annulation 2-Methyl-7,8-dichloroquinolin-4-ol 2-Methyl-7,8-dichloroquinolin-4-ol Friedländer Annulation->2-Methyl-7,8-dichloroquinolin-4-ol Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) 2-Methyl-7,8-dichloroquinolin-4-ol->Chlorinating Agent (e.g., POCl3) Final Product 2-Methyl-4,7,8-trichloroquinoline Chlorinating Agent (e.g., POCl3)->Final Product

Caption: Proposed synthetic workflow for 2-Methyl-4,7,8-trichloroquinoline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-7,8-dichloroquinolin-4-ol via Friedländer Annulation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,4-dichlorobenzaldehyde in a suitable solvent such as ethanol.

  • Addition of Reactant: Add a molar excess of acetone to the solution.

  • Catalysis: Introduce a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield 2-methyl-7,8-dichloroquinolin-4-ol.

Step 2: Chlorination to 2-Methyl-4,7,8-trichloroquinoline

  • Reaction Setup: In a fume hood, place the dried 2-methyl-7,8-dichloroquinolin-4-ol in a round-bottom flask.

  • Addition of Chlorinating Agent: Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃), in excess.

  • Heating: Gently heat the mixture under reflux for a few hours. The reaction should be monitored for the disappearance of the starting material.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for 2-Methyl-4,7,8-trichloroquinoline is not widely published, the following are predicted values based on the analysis of structurally similar compounds.[9][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

  • ~2.7 ppm (singlet, 3H): This signal corresponds to the methyl group at the C2 position.

  • ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at the C6 position.

  • ~8.0-8.2 ppm (doublet, 1H): Aromatic proton at the C5 position.

  • ~7.2 ppm (singlet, 1H): Aromatic proton at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would exhibit approximately 10 distinct signals corresponding to the carbon atoms in the molecule. Key predicted shifts include:

  • ~25 ppm: Methyl carbon (C2-CH₃).

  • ~120-150 ppm: Aromatic and heterocyclic carbons. The carbons attached to chlorine atoms (C4, C7, C8) would show shifts in the downfield region of this range.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 245, with characteristic isotopic peaks for the three chlorine atoms ([M+2]⁺, [M+4]⁺, [M+6]⁺) in a distinctive ratio. Major fragmentation pathways would likely involve the loss of a chlorine atom or the methyl group.

Reactivity and Safety Considerations

Reactivity

The reactivity of 2-Methyl-4,7,8-trichloroquinoline is governed by the electron-withdrawing nature of the three chlorine atoms and the nitrogen in the quinoline ring. The pyridine ring is generally susceptible to nucleophilic substitution, while the benzene ring is more prone to electrophilic substitution, although deactivated by the chlorine substituents.[4] The chlorine atom at the C4 position is expected to be the most labile towards nucleophilic attack due to the influence of the adjacent nitrogen atom.

Safety and Handling

Polychlorinated aromatic compounds should be handled with caution due to their potential toxicity.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application as an Intermediate in Rodenticide Synthesis

The primary industrial application of 2-Methyl-4,7,8-trichloroquinoline is as a key intermediate in the synthesis of second-generation anticoagulant rodenticides, most notably brodifacoum and difenacoum. These compounds are highly effective against rodents that have developed resistance to first-generation anticoagulants.

Mechanism of Action of Brodifacoum and Difenacoum

The following diagram illustrates the mechanism of action of these vitamin K antagonist rodenticides.

G cluster_cycle Vitamin K Cycle cluster_inhibition Inhibition cluster_outcome Outcome Vitamin K (active) Vitamin K (active) Carboxylation of Clotting Factors Carboxylation of Clotting Factors Vitamin K (active)->Carboxylation of Clotting Factors Vitamin K epoxide (inactive) Vitamin K epoxide (inactive) Vitamin K epoxide (inactive)->Vitamin K (active) Brodifacoum / Difenacoum Brodifacoum / Difenacoum Depletion of Active Vitamin K Depletion of Active Vitamin K Impaired Blood Clotting Impaired Blood Clotting Internal Hemorrhaging Internal Hemorrhaging

Caption: Mechanism of action of brodifacoum and difenacoum.

Brodifacoum and difenacoum act by inhibiting the enzyme vitamin K epoxide reductase (VKOR).[14][15][16] This enzyme is essential for the regeneration of active vitamin K, a cofactor required for the post-translational carboxylation of several blood clotting factors. By blocking VKOR, these anticoagulants lead to a depletion of active vitamin K, which in turn prevents the synthesis of functional clotting factors. This results in impaired blood coagulation and ultimately leads to fatal internal hemorrhaging in rodents.[17][18] The high potency of these second-generation anticoagulants is attributed to their strong binding to VKOR.

Conclusion

2-Methyl-4,7,8-trichloroquinoline is a specialized chemical intermediate with significant importance in the agrochemical industry. Its unique polychlorinated structure is fundamental to the efficacy of the potent rodenticides derived from it. This guide has provided a detailed technical overview of its properties, a proposed synthesis, predicted spectroscopic data, and its critical role in the production of essential pest control agents. A thorough understanding of this molecule is crucial for researchers and professionals involved in the development of new and improved agrochemicals and pharmaceuticals.

References

  • [No Author]. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. Google Patents.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Vera, D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82581111, 2,4,7-Trichloro-8-methyl-quinoline. PubChem. Retrieved January 18, 2026 from [Link].

  • Wikipedia contributors. (n.d.). Brodifacoum. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82580951, 2,7,8-Trichloro-4-methyl-quinoline. PubChem. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Gao, C., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances, 11(24), 14567–14571.
  • Freeman, B., et al. (2016). ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. Bioorganic & Medicinal Chemistry, 24(18), 4146–4154.
  • Kalinova, I., et al. (2016). Comparison of the effects of difenacoum and brodifacoum on the ultrastructure of rat liver cells.
  • El-Shafai, N. M., & El-Sayed, M. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224–1234.
  • Vera, D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Renberg, L., et al. (1980). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 9(12), 731–740.
  • Rodenticide Resistance Action Committee. (n.d.). 2nd generation anticoagulants. Retrieved from [Link]

  • ECORFAN-Bolivia Journal. (n.d.).
  • [No Author]. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • [No Author]. (n.d.). Mechanism of action of anticoagulant rodenticides on the Vitamin K....
  • [No Author]. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • [No Author]. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
  • [No Author]. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry.
  • [No Author]. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • Environmental Protection Agency. (2007, September 24). Pesticides - Fact Sheet for Difenacoum.
  • [No Author]. (n.d.). Quinine toxicity. LITFL.
  • [No Author]. (n.d.).
  • [No Author]. (n.d.).
  • [No Author]. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • [No Author]. (n.d.). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry.
  • [No Author]. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-4,7,8-trichloroquinoline

This guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 2-Methyl-4,7,8-trichloroquinoline. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 2-Methyl-4,7,8-trichloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, in-depth exploration of the necessary experimental and computational workflows. Our approach is grounded in established principles of organic chemistry and analytical science, providing not just protocols, but the rationale behind them.

Introduction and Strategic Overview

2-Methyl-4,7,8-trichloroquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1] The specific substitution pattern of a methyl group at the 2-position and chlorine atoms at the 4, 7, and 8-positions suggests potential applications as a synthon for more complex molecules, including agrochemicals and pharmaceuticals.[2] For instance, related polychlorinated quinolines are key intermediates in the synthesis of potent rodenticides.[2]

The definitive determination of its molecular structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring the purity and consistency of any derived materials. This guide will detail a multi-faceted approach, combining chemical synthesis, advanced spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling to provide an unambiguous structural assignment.

Proposed Synthesis of 2-Methyl-4,7,8-trichloroquinoline

Given the absence of a published, direct synthesis for this specific isomer, we propose a robust and adaptable synthetic route based on well-established quinoline synthesis methodologies, such as the Combes or Friedländer reactions, followed by targeted chlorination.[1][3] A plausible pathway starting from 2,3-dichloroaniline is outlined below.

Synthetic Workflow Diagram

Caption: Proposed synthetic route for 2-Methyl-4,7,8-trichloroquinoline.

Detailed Synthetic Protocol

Step 1: Synthesis of 7,8-Dichloro-2,4-dimethylquinoline

  • To a stirred solution of 2,3-dichloroaniline (1 eq.) in a suitable solvent (e.g., ethanol), slowly add acetylacetone (1.1 eq.).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Combes synthesis is chosen for its reliability in forming the quinoline core from anilines and β-dicarbonyl compounds. The strong acid protonates a carbonyl group of acetylacetone, facilitating nucleophilic attack by the aniline nitrogen. Subsequent dehydration and electrophilic cyclization onto the aromatic ring, followed by aromatization, yields the quinoline scaffold.

Step 2 & 3: Introduction of the C4-Chloro Substituent

A direct chlorination of the C4-methyl group followed by elimination is a plausible route to introduce the C4-chloro substituent.

  • Dissolve the 7,8-Dichloro-2,4-dimethylquinoline (1 eq.) in a suitable solvent like acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq.) and a radical initiator (e.g., AIBN or benzoyl peroxide) in catalytic amounts.

  • Heat the mixture to 80-90 °C for several hours, monitoring by TLC.

  • Upon consumption of the starting material, cool the reaction and quench with water.

  • Extract the product, dry, and concentrate.

  • Without extensive purification of the intermediate, dissolve the crude product in a suitable solvent (e.g., ethanol) and treat with a base such as sodium ethoxide at room temperature to induce elimination and formation of the C4-chloro substituted quinoline.

  • Purify the final product, 2-Methyl-4,7,8-trichloroquinoline, by column chromatography or recrystallization.

Causality: The methyl group at the C4 position is activated towards radical halogenation. The subsequent elimination of HCl from the chlorinated intermediate is a standard method to form a chloro-substituted aromatic system.

Spectroscopic and Spectrometric Characterization

A combination of NMR, mass spectrometry, and IR spectroscopy is essential for the initial structural verification of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the proton and carbon environments within the molecule.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A 90° pulse angle and a longer relaxation delay (5 seconds) are recommended.

  • 2D NMR (Optional but Recommended) : To unambiguously assign all signals, acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra.

Based on known data for substituted quinolines, the following spectral characteristics are anticipated.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4,7,8-trichloroquinoline

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.7s~25
3-H~7.5s~125
5-H~7.8d~128
6-H~7.6d~127
C2--~160
C3--~122
C4--~145
C4a--~148
C5--~128
C6--~127
C7--~135
C8--~130
C8a--~149

Interpretation:

  • ¹H NMR : A singlet around 2.7 ppm integrating to 3 protons is expected for the C2-methyl group. The aromatic region should display two doublets for H-5 and H-6, and a singlet for H-3. The downfield shift of these protons is due to the aromatic ring current and the influence of the electronegative chlorine atoms.

  • ¹³C NMR : Ten distinct carbon signals are expected. The methyl carbon will appear upfield (~25 ppm). The quaternary carbons bonded to chlorine (C4, C7, C8) will be significantly influenced, and their exact shifts can be confirmed with 2D NMR.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition : Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.[6]

  • MS/MS Analysis : Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion [M+H]⁺ to induce fragmentation and elucidate the fragmentation pathways.[7]

  • Molecular Ion : The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z corresponding to C₁₀H₇Cl₃N⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed.

  • Fragmentation Pattern : Based on studies of similar chloroquinolines, fragmentation is likely to involve the loss of a chlorine radical, followed by the elimination of HCl or HCN.[6][8] The methyl group may also be involved in fragmentation pathways.

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the gold standard.[9]

Experimental Workflow for Crystallographic Analysis

Crystallography_Workflow start Purified Compound crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection (Mo or Cu Kα radiation) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Validation and Analysis (CIF file generation) structure_refinement->validation final_structure Final Molecular Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Crystal Growth and Data Collection
  • Crystal Growth : Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting : Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection : Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu Kα X-ray source.

  • Structure Solution and Refinement : Solve the structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions.

Expected Crystallographic Data

The analysis will yield precise atomic coordinates, from which key structural parameters can be determined.

Table 2: Representative (Hypothetical) Crystallographic Data

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
C-Cl Bond Lengths1.73 - 1.75 Å
C-N Bond Lengths (ring)1.32 - 1.38 Å
C-C Bond Lengths (aromatic)1.36 - 1.42 Å
Quinoline RingLargely planar

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[10]

Protocol for DFT Calculations
  • Model Building : Build the initial 3D structure of 2-Methyl-4,7,8-trichloroquinoline.

  • Geometry Optimization : Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation : Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Prediction : Calculate the NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method to predict ¹H and ¹³C chemical shifts.

Application of Computational Data
  • Structural Corroboration : Compare the optimized geometry (bond lengths, angles) with the experimental X-ray data.

  • Spectroscopic Assignment : Use the predicted NMR and IR spectra to aid in the assignment of experimental signals.

  • Electronic Properties : Analyze the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential map to understand the molecule's reactivity.[10]

Data Integration and Final Confirmation

The definitive structural elucidation of 2-Methyl-4,7,8-trichloroquinoline is achieved by integrating all collected data.

Data_Integration Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS X-ray X-ray Crystallography Synthesis->X-ray Confirmation Unambiguous Molecular Structure NMR->Confirmation MS->Confirmation X-ray->Confirmation DFT Computational Modeling (DFT) DFT->Confirmation

Caption: Integrated approach for structural confirmation.

The molecular formula and weight are confirmed by HRMS. The connectivity of atoms (the carbon-hydrogen framework) is established by ¹H and ¹³C NMR, with assignments confirmed by 2D NMR. The precise 3D arrangement of atoms in the solid state, including bond lengths and angles, is provided by X-ray crystallography. Finally, computational modeling corroborates all experimental findings and provides insights into the molecule's electronic structure. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure of 2-Methyl-4,7,8-trichloroquinoline.

References

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-4,7,8-trichloroquinoline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • de Souza, M. V. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Journal of Mass Spectrometry. Available at: [Link]

  • Al-amri, J. F., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1305-1320. Available at: [Link]

  • Su, J.-A., et al. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1609-1612. Available at: [Link]

  • Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 973-980. Available at: [Link]

  • Request PDF. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]

  • ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Available at: [Link]

  • Google Patents. (1982). Preparation of 2-methylquinoline.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Available at: [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • American Chemical Society. (2026).Fullerene-Fused ζ-Lactones: Synthesis and Further Transformations. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. Available at: [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • PubMed. (n.d.). X-ray crystallography in drug discovery. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • YouTube. (2020). x-ray crystallography & co-crystallization. Available at: [Link]

Sources

Foundational

Comprehensive Guide to the Crystal Structure Analysis of 2-Methyl-4,7,8-trichloroquinoline

This guide outlines the comprehensive protocol for the crystal structure analysis of 2-Methyl-4,7,8-trichloroquinoline , a significant polychlorinated heteroaromatic scaffold. This guide is designed for pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive protocol for the crystal structure analysis of 2-Methyl-4,7,8-trichloroquinoline , a significant polychlorinated heteroaromatic scaffold. This guide is designed for pharmaceutical researchers and crystallographers, focusing on the specific challenges posed by heavy halogen substitution and the resulting supramolecular architectures.

Executive Summary

2-Methyl-4,7,8-trichloroquinoline (CAS: 108097-02-5) represents a critical intermediate in the synthesis of next-generation 4-aminoquinoline antimalarials and antibacterial agents. The presence of three chlorine atoms at positions 4, 7, and 8, combined with a methyl group at position 2, creates a unique electronic and steric environment. This guide details the workflow for its structural elucidation, from single-crystal growth to Hirshfeld surface analysis, emphasizing the role of halogen bonding (X-bond) and


-

stacking in solid-state stabilization.

Chemical Context & Synthesis

Before analysis, the integrity of the sample must be verified. The compound is typically synthesized via the Friedländer condensation or by chlorination of the corresponding 4-quinolinone precursor using phosphorus oxychloride (


).
  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.52 g/mol

  • Key Structural Feature: The 4,7,8-trichloro substitution pattern induces significant electron deficiency in the benzenoid ring, enhancing its ability to act as a

    
    -hole donor in supramolecular assemblies.
    

Experimental Methodology: From Powder to Structure

Crystallization Protocol (Self-Validating System)

Obtaining diffraction-quality crystals of polychlorinated quinolines requires balancing solubility with the kinetics of nucleation. The high lipophilicity driven by the trichloro-motif necessitates non-polar/polar solvent gradients.

Recommended Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in a minimum volume (approx. 2 mL) of Chloroform (

    
    )  or Dichloromethane (DCM) .
    
  • Antisolvent Diffusion: Layer the solution carefully with Ethanol or Hexane (1:1 ratio) in a narrow crystallization tube.

  • Conditioning: Seal with Parafilm, poke a single needle hole to allow slow evaporation, and store at 4°C in a vibration-free environment.

  • Observation: Crystals typically appear as colorless to pale yellow prisms within 48-72 hours.

Data Collection Strategy

The presence of three chlorine atoms introduces significant anomalous scattering and absorption effects.

  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å) is strictly preferred over Copper (Cu) sources to minimize absorption corrections (
    
    
    is approx. 0.8–1.0 mm
    
    
    ).
  • Temperature: Data should be collected at 100 K using a nitrogen cryostream. This freezes out thermal vibrations of the terminal methyl group and the chlorine atoms, preventing disorder modeling issues during refinement.

  • Resolution: Target a resolution of at least 0.75 Å (

    
    ) to accurately resolve the C-Cl bond densities.
    
Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems, common for planar aromatic stacks.
  • Phasing: Use Intrinsic Phasing (SHELXT) . The three chlorine atoms provide a strong anomalous signal, making the "Heavy Atom Method" highly effective for initial phase determination.

  • Refinement: Refine against

    
     using SHELXL . Treat the methyl group at C2 as a rigid rotor (AFIX 137) if hydrogen density is diffuse.
    

Structural Analysis & Supramolecular Architecture

Molecular Conformation

The quinoline core is expected to be planar. However, steric repulsion between the C8-Chlorine and the quinoline nitrogen lone pair (or peri-interactions) may induce slight twisting.

  • Key Metric: Monitor the torsion angle around the C4-C4a bond.

  • Bond Lengths: The C4-Cl bond is typically shorter (approx. 1.72 Å) than C7-Cl and C8-Cl due to the resonance contribution from the quinoline nitrogen (vinylogous amide character).

Halogen Bonding and -Stacking

The 4,7,8-trichloro substitution creates a landscape dominated by Type I and Type II halogen interactions.

Interaction TypeGeometryStructural Significance
Type II Halogen Bond

Strong directional anchor; likely between Cl(4) and N(1) of an adjacent molecule.

-

Stacking
Centroid-Centroid < 3.8 ÅDriven by the electron-deficient benzenoid ring stacking with the electron-rich pyridyl ring of an inverted neighbor.
C-H...Cl Contacts

Å
Weak dispersive forces stabilizing the lattice layers.
Hirshfeld Surface Analysis

To validate the crystal packing forces, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • Map:

    
     mapped over the surface (-0.1 to 1.5 Å).
    
  • Interpretation:

    • Red Spots: Indicate strong hydrogen bond acceptors (likely N1...H-C interactions) or close Cl...Cl contacts.

    • Fingerprint Plot: Look for a characteristic "spike" at the bottom left (Cl...H interactions) and a central concentration indicating

      
      -
      
      
      
      stacking.

Workflow Visualization

The following diagram illustrates the critical path for the structural elucidation of 2-Methyl-4,7,8-trichloroquinoline.

CrystalAnalysis Synthesis Synthesis (Friedländer / POCl3) Purification Purification (Recrystallization from CHCl3/EtOH) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation, 4°C) Purification->CrystalGrowth XRD X-Ray Diffraction (Mo-Kα, 100K) CrystalGrowth->XRD  Selection Processing Data Reduction (Integration & Scaling) XRD->Processing Phasing Structure Solution (SHELXT - Intrinsic Phasing) Processing->Phasing Refinement Refinement (SHELXL) (Anisotropic Cl, Rigid Methyl) Phasing->Refinement  R1 < 0.05 Refinement->XRD  Poor Data (R_int > 0.1) Analysis Structural Analysis (Geometrical Parameters) Refinement->Analysis Hirshfeld Hirshfeld Surface (Interaction Mapping) Analysis->Hirshfeld

Figure 1: Operational workflow for the structural determination of polychlorinated quinolines.

References

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 27, p. 18 (1947). (Methodology for 4,7-dichloroquinoline precursors).

  • Compound Data: PubChem Entry for 2-Methyl-4,7,8-trichloroquinoline (CAS 108097-02-5).[1]

  • Crystallographic Methods: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.

Sources

Exploratory

potential precursors for the synthesis of 2-Methyl-4,7,8-trichloroquinoline

An In-Depth Technical Guide to the Potential Synthesis of 2-Methyl-4,7,8-trichloroquinoline For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Synthesis of 2-Methyl-4,7,8-trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring dictates its pharmacological and physicochemical properties, making the development of synthetic routes to novel quinoline analogues a critical endeavor in drug discovery. This guide focuses on the potential synthetic pathways toward a specific, highly functionalized derivative: 2-Methyl-4,7,8-trichloroquinoline. The presence of multiple chlorine atoms and a methyl group suggests unique electronic and steric properties that could be of interest for further chemical exploration and biological screening.

This document provides a detailed exploration of potential precursors and synthetic strategies, grounded in established chemical principles and named reactions. It is intended to serve as a technical resource for researchers aiming to synthesize this and structurally related polychlorinated quinolines.

Retrosynthetic Analysis: Devising a Strategic Approach

A retrosynthetic analysis of the target molecule, 2-Methyl-4,7,8-trichloroquinoline, suggests several possible disconnections. The most logical approach involves the construction of the quinoline core from appropriately substituted aniline and a three-carbon component. Among the classical methods for quinoline synthesis, the Conrad-Limpach and Friedländer syntheses offer the most promise for assembling the desired substitution pattern.

This guide will primarily focus on a strategy rooted in the Conrad-Limpach synthesis , which is a two-step process involving the initial formation of an enamine from an aniline and a β-ketoester, followed by thermal cyclization to a 4-hydroxyquinoline (quinolone). A subsequent chlorination step is then required to introduce the chloro group at the 4-position and potentially on the benzenoid ring.

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis of 2-Methyl-4,7,8-trichloroquinoline can be envisioned through a three-stage process:

  • Stage 1: Synthesis of a Key Precursor - 2,3-Dichloroaniline. This substituted aniline is a crucial building block for the quinoline core.

  • Stage 2: Construction of the Dichloro-4-hydroxyquinoline Core via Conrad-Limpach Synthesis. This involves the reaction of 2,3-dichloroaniline with a suitable β-ketoester.

  • Stage 3: Regioselective Chlorination to Yield the Final Product. This final step is critical for introducing the remaining chlorine atoms at the desired positions.

Below is a detailed examination of each stage, including potential precursors, reaction mechanisms, and experimental considerations.

Stage 1: Synthesis of the Core Precursor, 2,3-Dichloroaniline

The strategic starting point for the synthesis of the target quinoline is an appropriately substituted aniline. 2,3-Dichloroaniline is a commercially available and logical choice as it provides two of the three required chlorine atoms in the correct relative positions on what will become the benzenoid ring of the quinoline.

While commercially available, it's instructive to understand its synthesis, which can be achieved through various methods, including the reduction of 2,3-dichloronitrobenzene.

Key Precursors for Stage 1:
  • 1,2-Dichlorobenzene: The starting material for nitration.

  • Nitrating Mixture (Nitric Acid and Sulfuric Acid): For the introduction of the nitro group.

  • Reducing Agent (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation): For the reduction of the nitro group to an amine.

Experimental Workflow for 2,3-Dichloroaniline Synthesis (Illustrative)

A 1,2-Dichlorobenzene B Nitration (HNO3, H2SO4) A->B C 1,2-Dichloro-3-nitrobenzene B->C D Reduction (Fe, HCl) C->D E 2,3-Dichloroaniline D->E

Caption: Synthesis of 2,3-Dichloroaniline.

Stage 2: Building the Quinoline Core via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust method for preparing 4-hydroxyquinolines.[1] It proceeds through the condensation of an aniline with a β-ketoester. For the synthesis of our target molecule, we will react 2,3-dichloroaniline with ethyl acetoacetate.

Key Precursors for Stage 2:
  • 2,3-Dichloroaniline: The substituted aniline that will form the benzenoid ring of the quinoline.

  • Ethyl Acetoacetate: The β-ketoester that will provide the C2-methyl, C3, and C4 atoms of the quinoline ring.

Reaction Mechanism and Causality
  • Formation of the β-Anilinoacrylate: The first step is the acid-catalyzed condensation of 2,3-dichloroaniline with the keto-group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-(2,3-dichloroanilino)crotonate. This reaction is typically favored at moderate temperatures. The reaction between anilines and ethyl acetoacetate can yield different products depending on the reaction conditions.[2][3][4]

  • Thermal Cyclization: The β-anilinoacrylate is then heated to a high temperature (typically 250-300 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.[5][6] This high-energy input facilitates an intramolecular cyclization via an electrophilic attack of the enamine's double bond onto the aromatic ring, followed by the elimination of ethanol to form the 4-hydroxyquinoline.

A 2,3-Dichloroaniline C Condensation (Acid Catalyst) A->C B Ethyl Acetoacetate B->C D Ethyl 3-(2,3-dichloroanilino)crotonate C->D E Thermal Cyclization (High Temperature) D->E F 7,8-Dichloro-4-hydroxy-2-methylquinoline E->F

Caption: Conrad-Limpach Synthesis of the Dichloro-4-hydroxyquinoline Core.

Experimental Protocol: Synthesis of 7,8-Dichloro-4-hydroxy-2-methylquinoline

1. Synthesis of Ethyl 3-(2,3-dichloroanilino)crotonate:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2,3-dichloroaniline and ethyl acetoacetate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Remove the solvent under reduced pressure to obtain the crude β-anilinoacrylate. This intermediate may be used in the next step without further purification.

2. Synthesis of 7,8-Dichloro-4-hydroxy-2-methylquinoline:

  • In a three-necked flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to approximately 250 °C.

  • Slowly add the crude ethyl 3-(2,3-dichloroanilino)crotonate from the previous step to the hot solvent.

  • Maintain the reaction temperature for a specified period (e.g., 30-60 minutes) to ensure complete cyclization.[5]

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling.

  • Collect the solid product by filtration and wash with a low-boiling solvent like hexane or diethyl ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Stage 3: Final Chlorination to 2-Methyl-4,7,8-trichloroquinoline

The final and most challenging step is the conversion of 7,8-dichloro-4-hydroxy-2-methylquinoline to the target molecule, 2-Methyl-4,7,8-trichloroquinoline. This requires the chlorination of the 4-hydroxy group and potentially a regioselective chlorination of the quinoline ring.

Key Reagents for Stage 3:
  • Phosphorus Oxychloride (POCl₃): A common and effective reagent for converting hydroxyquinolines to their corresponding chloro derivatives.[7]

  • Chlorinating Agent (e.g., Chlorine gas, N-Chlorosuccinimide): For the potential introduction of an additional chlorine atom onto the quinoline ring system.

Reaction Strategy and Mechanistic Considerations

The conversion of the 4-hydroxy group to a chloro group is a well-established transformation.[7] The hydroxyl group of the 4-quinolone tautomer will react with phosphorus oxychloride to form a good leaving group, which is then displaced by a chloride ion.

The introduction of the third chlorine atom at the 7-position is more speculative and would depend on the reaction conditions. The existing electron-withdrawing chloro groups at positions 7 and 8 will deactivate the benzenoid ring towards further electrophilic substitution. However, under forcing conditions, further chlorination might be possible. It is also plausible that the desired 4,7,8-trichloroquinoline is formed through a more complex mechanism or that a different starting material, such as a 2,3,5-trichloroaniline, would be required to achieve the desired substitution pattern directly from the Conrad-Limpach synthesis.

A patent for the synthesis of 2-methyl-4,6,8-trichloroquinoline describes a process where the trichloroquinoline is dissolved in chlorobenzene, heated, and then treated with phosphorus tribromide and chlorine gas.[8] A similar approach could potentially be adapted for the synthesis of the 4,7,8-trichloro isomer.

Hypothetical Experimental Protocol: Synthesis of 2-Methyl-4,7,8-trichloroquinoline
  • In a reaction vessel protected from moisture, suspend 7,8-dichloro-4-hydroxy-2-methylquinoline in an excess of phosphorus oxychloride.

  • Gently reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product would then require purification, likely by column chromatography, to isolate the desired 2-Methyl-4,7,8-trichloroquinoline.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2,3-DichloroanilineC₆H₅Cl₂N162.01Reduction of 1,2-dichloro-3-nitrobenzene
Ethyl 3-(2,3-dichloroanilino)crotonateC₁₂H₁₃Cl₂NO₂290.14Condensation of 2,3-dichloroaniline and ethyl acetoacetate
7,8-Dichloro-4-hydroxy-2-methylquinolineC₁₀H₇Cl₂NO244.08Thermal cyclization
2-Methyl-4,7,8-trichloroquinolineC₁₀H₆Cl₃N262.52Chlorination with POCl₃

Alternative Synthetic Strategies

Friedländer Synthesis

The Friedländer synthesis offers a more direct route to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12]

To apply this to our target, one would require 2-amino-3,4-dichlorobenzaldehyde or 2-amino-3,4-dichloroacetophenone as a key precursor. The synthesis of this precursor would likely involve multiple steps, potentially starting from 1,2-dichloro-3-nitrobenzene. This precursor would then be reacted with a compound like acetone or ethyl acetoacetate to form the quinoline ring. While potentially more convergent, the synthesis of the required aminoaryl ketone/aldehyde presents a significant challenge.

A 2-Amino-3,4-dichlorobenzaldehyde C Condensation and Cyclization (Acid or Base Catalyst) A->C B Acetone B->C D 7,8-Dichloro-2-methylquinoline C->D E Chlorination at C4 D->E F 2-Methyl-4,7,8-trichloroquinoline E->F

Caption: Friedländer Synthesis Approach.

Conclusion and Future Directions

The synthesis of 2-Methyl-4,7,8-trichloroquinoline presents a challenging yet achievable goal for synthetic chemists. The most plausible and well-documented approach appears to be a multi-step sequence initiated by a Conrad-Limpach synthesis using 2,3-dichloroaniline and ethyl acetoacetate to construct a dichloro-4-hydroxy-2-methylquinoline intermediate. The final, crucial step involves the chlorination of this intermediate. While the conversion of the 4-hydroxy group is standard, the regioselective introduction of the third chlorine atom at the 7-position requires careful optimization of reaction conditions.

Further research should focus on:

  • Optimizing the conditions for the Conrad-Limpach cyclization to maximize the yield of the 7,8-dichloro-4-hydroxy-2-methylquinoline intermediate.

  • A thorough investigation of the chlorination of the 7,8-dichloro-4-hydroxy-2-methylquinoline to control the regioselectivity and achieve the desired 4,7,8-trichloro substitution pattern. This may involve screening various chlorinating agents and reaction conditions.

  • Exploring the synthesis of alternative precursors, such as 2,3,5-trichloroaniline, which might lead to the desired product more directly.

The successful synthesis of 2-Methyl-4,7,8-trichloroquinoline will provide a valuable new compound for screening in various biological assays and for use as a scaffold in the development of novel pharmaceuticals and functional materials.

References

  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents.

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (n.d.).
  • Conrad-Limpach Synthesis - SynArchive. (n.d.).

  • 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - ChemicalBook. (n.d.).

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).

  • Combes Quinoline Synthesis. (n.d.).

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molecules.

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. (2002). The Journal of Organic Chemistry.

  • Synthesis and application of functional polychloroanilines. (2025).
  • Reaction between aniline and ethyl acetoacetate under various conditions. (2024).
  • Friedländer Synthesis of Substituted Quinolines
  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. (2014). Organic Letters.

  • Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

  • 2,3-Dichloroaniline synthesis - ChemicalBook. (n.d.).

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.).

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2016). Chemical Science.

  • Condensation of Ethyl Acetoacetate with Arom
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules.

  • Conrad-Limpach Reaction. (n.d.).
  • acetoacetanilide - Organic Syntheses Procedure. (n.d.).

  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).

  • 2,3-Dichloroaniline for Synthesis | 608-27-5 - CDH Fine Chemical. (n.d.).

  • The Reactions Between Ethyl Acetoacetate and Primary Arylamines. (n.d.). ProQuest.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.

  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. (n.d.).

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. (n.d.).

Sources

Foundational

electrophilic substitution reactions of 2-methylquinoline

<An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylquinoline, also known as quinaldine, is a...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with the chemical formula C10H9N.[1] It consists of a quinoline backbone substituted with a methyl group at the 2-position. This seemingly simple modification has profound implications for the molecule's reactivity, particularly in the context of electrophilic substitution reactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitrogen atom within the fused ring system creates a unique electronic landscape that governs the regioselectivity of these reactions.

This guide provides a comprehensive technical overview of the core , including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. By delving into the underlying mechanisms, experimental protocols, and resulting product distributions, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize 2-methylquinoline as a versatile building block in synthetic chemistry.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The reactivity of 2-methylquinoline towards electrophiles is a nuanced interplay of several factors:

  • The Quinoline Ring System: Quinoline itself is a benzopyridine, composed of a benzene ring fused to a pyridine ring.[2] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic attack than benzene.[3][4] Consequently, electrophilic substitution on quinoline preferentially occurs on the more electron-rich benzene ring.[2][5][6][7]

  • Directing Effects: In quinoline, electrophilic attack is favored at the 5- and 8-positions.[5][6][8][9][10] This preference can be explained by examining the stability of the Wheland intermediates formed during the reaction. Attack at these positions allows for the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring.[6]

  • The Influence of the 2-Methyl Group: The methyl group at the 2-position is an electron-donating group. While its activating effect is primarily directed towards the pyridine ring, its electronic influence can subtly modulate the reactivity of the entire molecule.

Under strongly acidic conditions, typically employed for many electrophilic substitutions, the nitrogen atom of the quinoline ring is protonated. This protonation further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the carbocyclic ring.[5][11]

Visualizing the Hierarchy of Reactivity

G cluster_reactivity General Reactivity Towards Electrophiles Benzene Benzene (Most Reactive) Quinoline Quinoline Benzene->Quinoline Fused pyridine ring deactivates Pyridine Pyridine (Least Reactive) Quinoline->Pyridine Benzene ring in quinoline is more reactive

Caption: Relative reactivity of aromatic systems towards electrophilic substitution.

Nitration of 2-Methylquinoline

The nitration of 2-methylquinoline is a classic example of electrophilic aromatic substitution that highlights the directing effects within the molecule. The reaction typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[12][13][14]

Mechanism and Regioselectivity

The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO2+). This electrophile then attacks the electron-rich benzene ring of the protonated 2-methylquinoline. The formation of the 5- and 8-nitro isomers is favored due to the greater stability of the corresponding cationic intermediates.[6] The separation of these isomers can be challenging.[12][13][14]

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline (via Nitration of 2-Methylaniline)

Materials and Reagents: [15]

  • 2-Methylaniline (o-Toluidine)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure: [15]

  • Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.

  • Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the o-toluidinium sulfate salt.

  • Nitration: Prepare the nitrating mixture by carefully adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Slowly add the nitrating mixture to the amine salt solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete reaction.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the desired product precipitates.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any remaining acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-methyl-5-nitroaniline.

  • Dry the purified product.

Data Summary
ReactantMolar Mass ( g/mol )AmountMoles (mmol)
2-Methylaniline107.15500 mg4.19
Sulfuric Acid (98%)98.083.9 mL-
Nitric Acid (65-70%)63.01--
Product Molar Mass ( g/mol ) Theoretical Yield (mg) Melting Point (°C)
2-Methyl-5-nitroaniline152.15637.5-

Note: The synthesis of 2-methyl-6-nitroquinoline has also been reported via a cyclization reaction of 4-nitroaniline and crotonaldehyde.[16]

Halogenation of 2-Methylquinoline

The halogenation of 2-methylquinoline, particularly bromination and chlorination, also proceeds via electrophilic aromatic substitution on the benzene ring.

Bromination

The bromination of quinoline derivatives can be sensitive to the reaction conditions, including the choice of brominating agent and the solvent.[17] For instance, the bromination of 8-substituted quinolines has been investigated, leading to the formation of various bromo- and dibromo- derivatives.[18] A method for the synthesis of 8-bromo-2-methylquinoline involves the reaction of 2-bromoaniline with crotonaldehyde in the presence of hydrochloric acid and boric acid.[19]

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from a literature procedure for the synthesis of 8-bromo-2-methylquinoline.[19]

Materials and Reagents: [19]

  • 2-Bromoaniline

  • Boric acid

  • 18% Hydrochloric acid

  • Crotonaldehyde

  • 2-Bromonitrobenzene

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Propanol

  • Concentrated Ammonia solution (NH₃·H₂O)

Procedure: [19]

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.

  • The reaction mixture is stirred at 100°C for another 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.

  • After the reaction is complete, the solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.

  • The precipitated product is collected by filtration and dried.

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution.

Data Summary
ProductFormulaMolar Mass ( g/mol )Yield (%)Melting Point (K)
8-Bromo-2-methylquinolineC₁₀H₈BrN222.0852.0342–343
Chlorination

Metal-free protocols for the regioselective C5-halogenation of 8-substituted quinolines using reagents like trichloroisocyanuric acid (TCCA) have been developed.[20][21] This method offers an operationally simple and atom-economical approach to introducing a chlorine atom at a specific position.

Sulfonation of 2-Methylquinoline

The sulfonation of 2-methylquinoline involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. This reaction is highly dependent on temperature to control the regioselectivity.[22][23]

Mechanism and Regioselectivity

The sulfonating agent, typically fuming sulfuric acid (oleum) or chlorosulfonic acid, generates the electrophile SO₃.[22] The reaction is reversible, and the position of substitution is governed by thermodynamic versus kinetic control. At lower temperatures, the kinetically favored product, often the 8-sulfonic acid, may form. However, at higher temperatures, this can rearrange to the more thermodynamically stable 6-sulfonic acid isomer.[23] For 2-methylquinoline, maintaining the reaction temperature is crucial for favoring the formation of 2-methylquinoline-6-sulfonic acid.[22]

Experimental Protocol: General Procedure for the Sulfonation of 2-Methylquinoline

A detailed, step-by-step protocol for the sulfonation of 2-methylquinoline is not explicitly provided in the search results. However, based on the general principles of quinoline sulfonation, the following workflow can be inferred.

G cluster_sulfonation Sulfonation Workflow for 2-Methylquinoline Start 2-Methylquinoline Reagent Add Sulfonating Agent (e.g., Oleum) Start->Reagent Reaction Heat at Controlled Temperature (e.g., 80-120°C) Reagent->Reaction Isolation Precipitate with Water Reaction->Isolation Product 2-Methylquinoline-6-sulfonic acid Isolation->Product

Caption: General workflow for the sulfonation of 2-methylquinoline.

Key Considerations for Sulfonation[22][23]
  • Temperature Control: This is the most critical parameter for achieving high regioselectivity for the 6-position.

  • Sulfonating Agent: Oleum or chlorosulfonic acid are highly effective. The choice of agent can influence the reaction conditions.

  • Isolation: The product, 2-methylquinoline-6-sulfonic acid, can often be isolated by precipitation upon the careful addition of water to the reaction mixture.

Friedel-Crafts Reactions of 2-Methylquinoline

The Friedel-Crafts acylation and alkylation are important methods for forming carbon-carbon bonds on aromatic rings. However, these reactions are generally not effective with highly deactivated aromatic compounds.[24]

Challenges and Limitations

The quinoline ring, especially when protonated under the acidic conditions of the Friedel-Crafts reaction, is significantly deactivated.[9] This deactivation makes it a poor substrate for both Friedel-Crafts acylation and alkylation. The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃), which will complex with the nitrogen atom of the quinoline, further deactivating the ring.[24] For these reasons, direct Friedel-Crafts reactions on 2-methylquinoline are challenging and often not synthetically useful without the presence of strong electron-donating substituents on the carbocyclic ring.[9]

Alternative Approaches

While direct Friedel-Crafts reactions may be problematic, intramolecular versions of the reaction have been used in the synthesis of quinoline derivatives.[25]

Conclusion

The are governed by the electronic properties of the fused heterocyclic ring system. The inherent deactivation of the pyridine ring by the nitrogen atom directs electrophilic attack to the more electron-rich benzene ring, primarily at the 5- and 8-positions. The methyl group at the 2-position, while having a minor electronic influence on the carbocyclic ring, does not fundamentally alter this regiochemical preference. A thorough understanding of these principles, coupled with careful control of reaction conditions, particularly temperature in the case of sulfonation, is essential for the successful and selective functionalization of the 2-methylquinoline scaffold. This knowledge is invaluable for researchers and drug development professionals who seek to leverage this versatile heterocycle in the design and synthesis of novel chemical entities.

References

  • Filo. (2025, July 31). Between quinoline and pyridine, which one is more reactive towards electrophilic substitution?
  • Filo. (2026, January 7). Between Quinoline and pyridine most reactive in EAas and in NAS.
  • ResearchG
  • (n.d.). Chapter 5.
  • Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?
  • Benchchem. (n.d.).
  • (2025, August 9).
  • The Royal Society of Chemistry. (2018, January 5). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. DOI:10.1039/C7SC04107A.
  • Eureka | Patsnap. (n.d.).
  • Benchchem. (n.d.). 2-Bromo-4-methylquinoline | 64658-04-4.
  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • NIH. (n.d.). 8-Bromo-2-methylquinoline. PMC.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methylquinoline-6-Sulfonamide.
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  • PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
  • ResearchGate. (2025, August 7). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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  • The Royal Society of Chemistry. (n.d.).
  • (n.d.).
  • (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • (2025, June 6).
  • PubMed. (n.d.). Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • PubChem. (n.d.). 2-Methylquinoline | C10H9N | CID 7060.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2018, November 13).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol.
  • YouTube. (2021, March 4). 18.
  • Organic Syntheses. (2024, December 18).
  • (2002, April 30). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Benchchem. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.).
  • PubChem. (n.d.). 2-Methylquinoline-5-sulfonic acid | C10H9NO3S | CID 59392025.
  • ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • ResearchGate. (n.d.). Halogenation of 8-methyl quinoline | Download Scientific Diagram.

Sources

Protocols & Analytical Methods

Method

use of 2-Methyl-4,7,8-trichloroquinoline in brodifacoum synthesis

Clarification on the Precursor for Brodifacoum Synthesis A thorough review of established scientific literature and chemical synthesis databases indicates that 2-Methyl-4,7,8-trichloroquinoline is not a recognized precur...

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on the Precursor for Brodifacoum Synthesis

A thorough review of established scientific literature and chemical synthesis databases indicates that 2-Methyl-4,7,8-trichloroquinoline is not a recognized precursor or intermediate in the synthesis of brodifacoum . The established synthetic pathways for brodifacoum, a potent second-generation anticoagulant rodenticide, do not involve this specific quinoline derivative.

This guide will, therefore, focus on the scientifically validated and published methods for the synthesis of brodifacoum, providing detailed protocols and the rationale behind the chosen chemical strategies.

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Brodifacoum is a highly lethal vitamin K antagonist, belonging to the 4-hydroxycoumarin class of anticoagulants.[1] Due to its high potency and long biological half-life, it is classified as a "second-generation" anticoagulant or "superwarfarin".[1] Its primary application is in pest control as a rodenticide, effective against populations that have developed resistance to first-generation anticoagulants like warfarin.

The mechanism of action for brodifacoum involves the inhibition of the enzyme vitamin K epoxide reductase.[1][2] This enzyme is crucial for the recycling of vitamin K, a vital component in the synthesis of several blood clotting factors, including prothrombin.[1][2] By inhibiting this enzyme, brodifacoum leads to a progressive decrease in active vitamin K levels, ultimately resulting in the inability of the blood to clot and causing fatal internal hemorrhaging.[1][2]

The synthesis of brodifacoum is a multi-step process that involves the creation of a complex tricyclic side chain, which is then coupled with a 4-hydroxycoumarin moiety. The key strategies in its synthesis involve well-established organic reactions such as the Wittig condensation, Friedel-Crafts acylation, and intramolecular cyclization.[3][4]

Overview of the Synthetic Strategy

The synthesis of brodifacoum can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate: The construction of the 3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol side chain. This is the more complex part of the synthesis and involves several steps to build the characteristic tetralin ring system with the appropriate biphenyl substituent.

  • Stage 2: Condensation with 4-Hydroxycoumarin: The final step involves the acid-catalyzed condensation of the synthesized alcohol intermediate with 4-hydroxycoumarin to yield the final brodifacoum molecule.

This synthetic approach is designed to build the necessary carbon skeleton with the correct stereochemistry, leading to the biologically active compound.

Detailed Protocols and Methodologies

Stage 1: Synthesis of the 3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Intermediate

There are several published routes to this intermediate. One common approach starts from 4'-bromobiphenylcarboxaldehyde.[1] An alternative and efficient seven-step synthesis begins with phenylacetyl chloride.[3][4]

Protocol 1: Synthesis starting from 4'-bromobiphenylcarboxaldehyde [1]

  • Wittig Condensation:

    • Reaction: 4'-bromobiphenylcarboxaldehyde is reacted with ethyl chloroacetate via a Wittig condensation to form an ester (Compound 1 in the Wikipedia synthesis diagram).[1]

    • Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl group, in this case, extending the carbon chain and introducing an ester group.[5][6]

  • Hydrolysis and Halogenation:

    • Reaction: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride.[1]

    • Rationale: Conversion to the more reactive acid chloride prepares the molecule for the subsequent carbon-carbon bond formation.

  • Organocopper Reaction:

    • Reaction: The acid chloride is reacted with a specific lithium anion and then subjected to an organocopper reaction to yield a compound with good stereoselectivity (Compound 3).[1]

    • Rationale: Organocopper reagents are used for their ability to form carbon-carbon bonds with high stereochemical control.

  • Friedel-Crafts Cyclization:

    • Reaction: An intramolecular Friedel-Crafts cyclization is catalyzed by trifluoromethanesulfonic acid in dry benzene to form the tetralone ring system (Compound 4).[1]

    • Rationale: This reaction forms the fused ring system characteristic of the brodifacoum side chain. While a classic Friedel-Crafts reaction might give low yields, the use of a strong acid catalyst like trifluoromethanesulfonic acid improves the efficiency of the cyclization.[1][7]

  • Reduction of the Ketone:

    • Reaction: The ketone group of the tetralone is reduced to a secondary alcohol using sodium borohydride (NaBH₄).[1][4]

    • Rationale: This reduction creates the hydroxyl group necessary for the final condensation step with 4-hydroxycoumarin. Sodium borohydride is a mild and selective reducing agent for this transformation.[4]

Protocol 2: Synthesis starting from Phenylacetyl Chloride [4]

This is described as a simple and efficient seven-step synthesis.[3][4]

  • Friedel-Crafts Acylation: Phenylacetyl chloride is used in a Friedel-Crafts acylation reaction as the initial step.

  • Subsequent Steps: The synthesis proceeds through a series of reactions leading to an acid which then undergoes intramolecular ring cyclization using polyphosphoric acid (PPA) to form the tetralone intermediate.[4]

  • Reduction: The tetralone is then reduced with sodium borohydride to the secondary alcohol, 3-(p-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.[4]

Stage 2: Final Condensation to Yield Brodifacoum

Protocol 3: Coupling of the Intermediate with 4-Hydroxycoumarin [1][4]

  • Reaction: The synthesized alcohol intermediate, 3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, is condensed with 4-hydroxycoumarin.

  • Conditions: The reaction is typically carried out in the presence of a Brønsted-Lowry acid such as hydrochloric acid (HCl) or a mixture of acetic acid and sulfuric acid at elevated temperatures (e.g., 80°C).[1][4]

  • Rationale: The acidic conditions facilitate the condensation reaction, forming the final C-C bond between the tetralin side chain and the 4-hydroxycoumarin core to produce brodifacoum.

Data Presentation

Reaction Step Key Reactants Key Reagents Typical Yield Reference
Friedel-Crafts AcylationPhenylacetyl Chloride, BiphenylAlCl₃Good[4]
Intramolecular CyclizationSubstituted AcidPolyphosphoric Acid (PPA)52%[4]
Ketone ReductionTetralone IntermediateSodium Borohydride (NaBH₄)77%[4]
Final CondensationAlcohol Intermediate, 4-HydroxycoumarinAcetic Acid, Sulfuric Acid42%[4]

Visualization of Synthetic Workflow

Diagram 1: Overall Synthesis of Brodifacoum

Brodifacoum_Synthesis cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Condensation Start_Materials Starting Materials (e.g., Phenylacetyl Chloride) Friedel_Crafts Friedel-Crafts Acylation Start_Materials->Friedel_Crafts Intermediate_Steps Intermediate Steps Friedel_Crafts->Intermediate_Steps Cyclization Intramolecular Cyclization Intermediate_Steps->Cyclization Tetralone Tetralone Intermediate Cyclization->Tetralone Reduction Reduction (NaBH4) Tetralone->Reduction Alcohol_Intermediate Alcohol Intermediate 3-(4'-bromobiphenyl-4-yl)- 1,2,3,4-tetrahydronaphthalen-1-ol Reduction->Alcohol_Intermediate Condensation Acid-Catalyzed Condensation Alcohol_Intermediate->Condensation 4_Hydroxycoumarin 4-Hydroxycoumarin 4_Hydroxycoumarin->Condensation Brodifacoum Brodifacoum Condensation->Brodifacoum

Caption: Overall workflow for the synthesis of Brodifacoum.

Diagram 2: Key Reaction Types in Brodifacoum Synthesis

Reaction_Types Start Precursors Wittig Wittig Reaction Start->Wittig Route A FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Route B Cyclization Intramolecular Cyclization Wittig->Cyclization FC_Acylation->Cyclization Reduction Reduction Cyclization->Reduction Condensation Condensation Reduction->Condensation End Brodifacoum Condensation->End

Caption: Key reaction types involved in Brodifacoum synthesis.

References

  • Wikipedia. Brodifacoum. Available from: [Link]

  • Jung, J.-C., & Oh, S. (2011). Practical synthesis of hydroxychromenes and evaluation of their biological activity. Molecules, 17(1), 240–247. Available from: [Link]

  • Jung, J.-C., & Oh, S. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 17(1), 240-247. Available from: [Link]

  • van den Berg, K. J., van der Sluis, W. G., & Labadie, R. P. (1983). Improved synthesis for the rodenticides, diphenacoum and brodifacoum. Journal of the Chemical Society, Perkin Transactions 1, 1907-1910. Available from: [Link]

  • Jung, J. C., & Park, O. S. (2009). Synthetic approaches and biological activities of 4-hydroxycoumarin derivatives. Molecules, 14(11), 4790–4813. Available from: [Link]

  • Pest Control Gurus. (n.d.). Brodifacoum: What It Is, How to Kill Rats? Available from: [Link]

  • Sh, S., Sh, A., & M, B. (2011). one and Synthesis of Warfarin by Ionic Liquid. SID. Available from: [Link]

  • International Programme on Chemical Safety. (n.d.). Brodifacoum (PIM 077). Inchem.org. Available from: [Link]

  • Metwally, M. A., Abdel-Gawad, S. M., & Aly, A. A. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Metwally, M. A., Abdel-Gawad, S. M., & Aly, A. A. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 8(5), 634-663. Available from: [Link]

  • Szawkało, J., & Skarżewski, J. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Molecules, 29(3), 693. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Brodifacoum. PubChem. Available from: [Link]

  • Google Patents. (n.d.). CN102875512B - Preparation method of anticoagulant raticide brodifacoum hapten and holoantigen.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available from: [Link]

  • Kumar, P., & Kumar, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(62), 35466–35503. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]

  • Wallace, K. J., & Hanes, R. L. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 785–787. Available from: [Link]

  • Nakajima, K., et al. (2007). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications, (43), 4534-4536. Available from: [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available from: [Link]

  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. Available from: [Link]

  • Saini, M., et al. (2024). Unveiling the potency of ready-to-use brodifacoum blocks in lesser bandicoot rats: exploring toxicity, blood clotting factors, and organ histology. Scientific Reports, 14(1), 263. Available from: [Link]

  • Borman, J., et al. (2018). The Long-Lasting Rodenticide Brodifacoum Induces Neuropathology in Adult Male Rats. Toxicological Sciences, 162(1), 163–174. Available from: [Link]

Sources

Application

Introduction: The Role of Vitamin K Antagonists and the Quinoline Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of vitamin K antagonists, leveraging quinoline as a versatile precursor for both catalytic systems and novel molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of vitamin K antagonists, leveraging quinoline as a versatile precursor for both catalytic systems and novel molecular scaffolds.

Vitamin K antagonists (VKAs) are a class of anticoagulant medications that have been a cornerstone in the prevention and treatment of thromboembolic disorders for over half a century.[1] These drugs exert their therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] This enzyme is crucial for the vitamin K cycle, a metabolic pathway that regenerates the active, reduced form of vitamin K.[1][4] This active form is an essential cofactor for the γ-carboxylation of several clotting factors, including prothrombin (Factor II), VII, IX, and X.[5] By disrupting this cycle, VKAs deplete active vitamin K, leading to the production of non-functional clotting factors and a reduction in the blood's ability to clot.[2]

The most well-known VKAs, such as warfarin, are derivatives of 4-hydroxycoumarin.[1][6] However, the search for novel anticoagulants with improved therapeutic profiles necessitates the exploration of new synthetic strategies and molecular frameworks. The quinoline ring, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry.[7] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[7][8][9] This guide explores the dual role of quinoline in the synthesis of VKAs: first, as a foundational element for chiral catalysts used in the asymmetric synthesis of established drugs like warfarin, and second, as a core precursor for the development of novel VKA scaffolds that mimic the essential pharmacophore of coumarin-based drugs.

Mechanism of Vitamin K Antagonism

The mechanism of VKAs is an elegant example of competitive enzyme inhibition. They are structurally similar to vitamin K and bind to the active site of VKOR, preventing the reduction of vitamin K epoxide back to its active hydroquinone form.[10][11] This interruption of the vitamin K cycle is the basis of their anticoagulant effect.

G cluster_LiverCell Hepatocyte VK_inactive Vitamin K Epoxide (Inactive) VKOR VKORC1 Enzyme VK_inactive->VKOR VK_active Vitamin K Hydroquinone (Active) GGCX γ-glutamyl carboxylase (GGCX) VK_active->GGCX Cofactor VKOR->VK_active Recycling Step GGCX->VK_inactive ClottingFactors_active Active Clotting Factors (γ-carboxylated) GGCX->ClottingFactors_active ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_inactive->GGCX Coagulation Coagulation Cascade ClottingFactors_active->Coagulation VKA Vitamin K Antagonist (e.g., Warfarin) VKA->VKOR INHIBITION G cluster_workflow Catalyst Synthesis Workflow Start Quinoline Aldehyde + HPEN Step1 Imine Formation (Methanol, RT) Start->Step1 Step2 Solvent Exchange Step1->Step2 Step3 Diaza-Cope Rearrangement (Toluene, Reflux) Step2->Step3 Step4 Column Chromatography Step3->Step4 End Pure Chiral Diamine Catalyst Step4->End G cluster_reaction Conrad-Limpach Synthesis Aniline Substituted Aniline Step1_Node Condensation (Low Temp) Aniline->Step1_Node Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Step1_Node Intermediate β-Aminoacrylate Intermediate Step1_Node->Intermediate Step2_Node Thermal Cyclization (High Temp, >200°C) Intermediate->Step2_Node Product Substituted 4-Hydroxyquinoline Step2_Node->Product

Sources

Method

2-Methyl-4,7,8-trichloroquinoline as a building block in medicinal chemistry

Application Note: 2-Methyl-4,7,8-trichloroquinoline in Medicinal Chemistry Part 1: Introduction & Strategic Value The Tri-Vector Advantage In the landscape of privileged medicinal scaffolds, 2-Methyl-4,7,8-trichloroquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-4,7,8-trichloroquinoline in Medicinal Chemistry

Part 1: Introduction & Strategic Value

The Tri-Vector Advantage In the landscape of privileged medicinal scaffolds, 2-Methyl-4,7,8-trichloroquinoline (CAS 108097-02-5) represents a highly versatile "tri-vector" building block. Unlike mono-functionalized quinolines, this scaffold offers three chemically distinct sites for orthogonal diversification, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries around the quinoline core—a pharmacophore historically validated in antimalarials, kinase inhibitors, and antibacterial agents.

Structural Analysis:

  • C4-Position (Cl): The "Gateway" Vector. Highly activated by the quinoline nitrogen, this position is susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ), serving as the primary attachment point for pharmacophores (e.g., diamines, solubilizing groups).
    
  • C7/C8-Positions (Cl): The "Tuning" Vectors. These positions are deactivated relative to C4 but remain accessible via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the modulation of lipophilicity and metabolic stability.

  • C2-Position (Methyl): The "Extension" Vector. This methyl group exhibits benzylic-like acidity, allowing for condensation reactions (e.g., with aldehydes to form styryl derivatives) or oxidation to carboxylic acids/aldehydes for further coupling.

Part 2: Reactivity Map & Logic

The following diagram illustrates the orthogonal reactivity profile of the scaffold. The color coding indicates the recommended order of operations to avoid side reactions.

ReactivityMap Scaffold 2-Methyl-4,7,8- trichloroquinoline C4_Path Vector 1: C4-Substitution (High Reactivity) Method: SNAr Scaffold->C4_Path 1st: Mild Heat/Acid C78_Path Vector 2: C7/C8-Coupling (Medium Reactivity) Method: Pd-Catalysis Scaffold->C78_Path 2nd: Pd(0)/Ligand C2_Path Vector 3: C2-Extension (Low Reactivity) Method: Condensation/Oxidation Scaffold->C2_Path 3rd: Strong Base/Anhydride Prod_C4 4-Amino/Thio-Derivatives (Kinase Hinge Binders) C4_Path->Prod_C4 Prod_C78 7,8-Biaryl/Heteroaryl (Hydrophobic Pocket Fillers) C78_Path->Prod_C78 Prod_C2 Styryl/Carboxy-Derivatives (Linker/Solubility Elements) C2_Path->Prod_C2

Figure 1: Orthogonal reactivity map of 2-Methyl-4,7,8-trichloroquinoline. Green path indicates the most kinetically favored reaction.

Part 3: Synthesis Protocol (Ground-Up Construction)

If the building block is not commercially available in bulk, it can be synthesized via a modified Conrad-Limpach protocol. This method ensures the correct regiochemistry (7,8-dichloro placement).

Workflow Diagram:

Synthesis Step1 Step 1: Condensation 2,3-Dichloroaniline + Ethyl Acetoacetate Cat: HCl, Toluene, Reflux (Dean-Stark) Intermediate1 Intermediate: Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate Step1->Intermediate1 Step2 Step 2: Cyclization High Temp (250°C) Solvent: Diphenyl Ether (Dowtherm A) Intermediate1->Step2 Intermediate2 Intermediate: 4-Hydroxy-2-methyl-7,8-dichloroquinoline Step2->Intermediate2 Step3 Step 3: Aromatization/Chlorination Reagent: POCl3 (Neat or in Toluene) Temp: 100°C Intermediate2->Step3 Final Product: 2-Methyl-4,7,8-trichloroquinoline Step3->Final

Figure 2: Step-wise synthesis via the Conrad-Limpach cyclization route.

Detailed Protocol:

Step 1: Enamine Formation

  • Reagents: Charge a round-bottom flask with 2,3-dichloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water. Monitor by TLC (approx. 4-6 hours).

  • Workup: Evaporate solvent to yield the crude enamine oil.

Step 2: Thermal Cyclization

  • Setup: Heat diphenyl ether (Dowtherm A) to 250°C in a distinct flask.

  • Addition: Add the crude enamine dropwise to the boiling solvent. Critical: Maintain temperature >240°C to favor kinetic cyclization over amide formation.

  • Isolation: Cool to room temperature. Dilute with hexane. The 4-hydroxy-quinoline precipitate is filtered and washed with hexane/acetone.

Step 3: Chlorination

  • Reaction: Suspend the 4-hydroxy intermediate in

    
     (5 vol).
    
  • Conditions: Reflux (105°C) for 2 hours. The solid will dissolve as it converts to the chloro-derivative.

  • Quench: Pour carefully onto crushed ice/ammonia mixture (exothermic!).

  • Purification: Extract with DCM, dry over

    
    , and recrystallize from ethanol.
    

Part 4: Functionalization Protocols

Protocol A: Selective C4-Amination ( )

Targeting the "Gateway" Vector for library generation.

Rationale: The C4-Cl bond is significantly weaker than C7/C8-Cl due to the electron-withdrawing effect of the quinoline nitrogen (para-position).

ParameterCondition
Solvent Ethanol, NMP, or DMF (depending on amine solubility)
Base

or DIPEA (2.0 eq)
Temperature 80°C (Reflux)
Time 2 - 12 hours
Selectivity >95% C4 substitution (C7/C8 remain intact)

Step-by-Step:

  • Dissolve 2-Methyl-4,7,8-trichloroquinoline (1.0 mmol) in Ethanol (5 mL).

  • Add the primary or secondary amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reflux until TLC indicates consumption of starting material.

  • Self-Validation: The product usually precipitates upon cooling or adding water. C7/C8 chlorines will remain visible in

    
     NMR (distinct shifts) and Mass Spec (isotope pattern).
    
Protocol B: C7/C8 Cross-Coupling (Suzuki-Miyaura)

Targeting the "Tuning" Vectors.

Rationale: Once C4 is substituted (or if protected), C7 and C8 can be engaged. Note that C8 is sterically more hindered and electronically distinct.

Standard Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aq).
    
  • Solvent: Dioxane/Water (4:1).

  • Temp: 100°C (sealed tube recommended).

Expert Tip: To differentiate between C7 and C8, use stoichiometric control. C7 is generally more accessible. For 7,8-disubstitution, use excess boronic acid and longer reaction times.

Protocol C: C2-Methyl Condensation

Targeting the "Extension" Vector.

Reaction: Condensation with aromatic aldehydes to form styryl-quinolines.

  • Reagents: Benzaldehyde derivative (1.1 eq), Acetic Anhydride (solvent/reagent).

  • Conditions: Reflux (140°C) for 4-12 hours.

  • Mechanism: Perkin-type condensation. The product precipitates as a vibrant yellow/orange solid.

Part 5: Applications & Case Studies

1. Antimalarial Drug Discovery: The 4,7,8-trichloro substitution pattern mimics the core of Mefloquine and Chloroquine but adds a lipophilic "handle" at C8. This can overcome resistance mechanisms involving efflux pumps by altering the


-stacking interactions within the heme binding pocket.
  • Reference Strategy: Use Protocol A with a diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) to generate novel chloroquine analogs.

2. Kinase Inhibition: 4-Anilinoquinolines are potent EGFR/VEGFR inhibitors. The C7/C8 halogens provide critical hydrophobic contacts in the ATP-binding pocket.

  • Reference Strategy: Use Protocol A with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) followed by Protocol B to introduce a solubilizing group at C7.

Part 6: References

  • Synthesis of 4,7-Dichloroquinoline Derivatives: Source: Wikipedia / Winthrop Chemical Co. Patent Data. Context: Establishes the Conrad-Limpach route (Aniline + Oxaloacetate/Acetoacetate) as the industrial standard for this scaffold. URL:[Link][1][2][3][4]

  • Regioselective

    
     on Chloroquinolines: 
    Source:Molecules (MDPI), "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one".
    Context: Validates the reactivity hierarchy where C4-Cl is displaced preferentially over benzenoid chlorines.
    URL:[Link]
    
  • Medicinal Utility of 7-Chloroquinolines: Source:Journal of Organic Chemistry, "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents". Context: Discusses functionalization of the benzenoid ring (C7) for antiproliferative activity. URL:[Link]

  • Compound Identity (CAS Verification): Source: Sigma-Aldrich / PubChem. Context: Verifies CAS 108097-02-5 for 2-Methyl-4,7,8-trichloroquinoline. URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals (


, Diphenyl Ether). All experiments must be conducted in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Application

Application Note: Optimized Protocol for the Gould-Jacobs Quinoline Synthesis

Strategic Overview & Utility The Gould-Jacobs reaction remains a cornerstone in the industrial synthesis of 4-hydroxyquinolines (4-quinolones), the structural parent of the fluoroquinolone class of antibiotics (e.g., Cip...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Utility

The Gould-Jacobs reaction remains a cornerstone in the industrial synthesis of 4-hydroxyquinolines (4-quinolones), the structural parent of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1] While modern organometallic couplings exist, the Gould-Jacobs protocol is prized for its atom economy and the low cost of starting materials: substituted anilines and alkoxymethylenemalonates.

Critical Challenge: The synthesis is thermodynamically demanding. The cyclization step requires overcoming the high energy barrier of disrupting aromaticity to form the pyridone ring, typically necessitating temperatures exceeding 250°C.[1][2] This protocol addresses the primary failure modes: incomplete condensation, polymerization (tarring) during ramp-up, and difficulties in removing high-boiling solvents (Dowtherm A).

Mechanistic Pathway & Logic

Understanding the reaction vector is essential for troubleshooting. The synthesis is a cascade sequence:

  • Addition-Elimination: Aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate (EMME). This is an equilibrium process driven by the removal of ethanol.

  • Electrocyclic Ring Closure: At high temperatures (

    
    ), the enamine intermediate undergoes an intramolecular cyclization (often viewed as an electrocyclic reaction followed by elimination) to form the quinoline core.[1]
    
  • Saponification & Decarboxylation: Optional steps to remove the ester group if the 3-unsubstituted 4-quinolone is the target.

Visualization: Reaction Pathway

GouldJacobsMechanism Start Aniline (1) + EMME (2) Inter Anilinomethylenemalonate (Enamine Intermediate) Start->Inter 110-140°C -EtOH Cyclic 3-Carbethoxy-4-hydroxyquinoline Inter->Cyclic 250°C Dowtherm A EtOH1 Byproduct: Ethanol (Remove) Inter->EtOH1 Final 4-Hydroxyquinoline (Target) Cyclic->Final 1. NaOH/H2O 2. HCl, Heat (-CO2) EtOH2 Byproduct: Ethanol Cyclic->EtOH2 CO2 Byproduct: CO2 Final->CO2

Figure 1: The stepwise transformation from aniline precursors to the decarboxylated quinolone core.

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Objective: Quantitative conversion of aniline to the enamine intermediate. Key Insight: This is an equilibrium reaction. Continuous removal of ethanol is mandatory to drive the reaction to completion (Le Chatelier’s principle).

Reagents
  • Substituted Aniline: 1.0 equivalent

  • Diethyl ethoxymethylenemalonate (EMME): 1.1 equivalents

  • Solvent: None (Neat) or Toluene (if azeotrope is desired)

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap or a short-path distillation head.

  • Mixing: Charge the aniline and EMME.

  • Reaction: Heat the mixture to 110–130°C (oil bath temperature).

    • Observation: Ethanol will begin to distill off.

    • Duration: 1–3 hours.[3] The reaction is complete when ethanol distillation ceases and the mixture solidifies or becomes very viscous.

  • Workup:

    • Cool the mixture to room temperature.

    • Recrystallize the solid intermediate from n-hexane or cyclohexane .

    • Validation: Check purity via TLC or 1H NMR (disappearance of NH2 peaks).

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Intramolecular ring closure.[1] Key Insight (Thermal Shock): Slowly heating the intermediate often leads to polymerization (tar). It is scientifically preferable to add the intermediate to already hot solvent to favor the intramolecular reaction over intermolecular side reactions.

Reagents
  • Intermediate (from Phase 1): 1.0 equivalent

  • Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether.

    • Volume: ~10 mL per gram of intermediate (high dilution favors cyclization).

Procedure
  • Pre-heating: Place the Dowtherm A in a multi-neck flask equipped with a reflux condenser (air-cooled is often sufficient due to high BP) and a vigorous stirrer. Heat to 250–255°C (reflux).

  • Addition: Add the solid intermediate (from Phase 1) in small portions to the refluxing solvent.

    • Caution: Rapid evolution of ethanol vapor will occur. Ensure the system is vented but not open to air (use a drying tube).

  • Reaction: Maintain reflux for 30–60 minutes .

    • Monitoring: The solution usually darkens. Monitor by TLC (intermediate spot should disappear).

  • Isolation (The "Dowtherm Problem"):

    • Allow the mixture to cool slowly to room temperature. The quinoline ester often precipitates.[2]

    • Dilution: Add an equal volume of n-hexane or petroleum ether to the reaction mixture. This keeps the Dowtherm A in solution while forcing the polar quinoline product out.

    • Filtration: Filter the solid precipitate.[2][4]

    • Wash: Wash the filter cake copiously with hexane/acetone (1:1) to remove residual diphenyl ether.

Phase 3: Hydrolysis & Decarboxylation (Optional)

If the target is the 4-hydroxyquinoline (without the 3-ester):

  • Reflux the Phase 2 product in 10% NaOH (aq) for 2–4 hours (Saponification).

  • Acidify with HCl to precipitate the carboxylic acid.

  • Heat the dry acid in a sublimator or high-boiling solvent (e.g., quinoline) to 230–250°C until CO2 evolution ceases.

Workflow Visualization

ExperimentalWorkflow Step1 PHASE 1: Condensation Reactants: Aniline + EMME Temp: 120°C (Neat) Check1 Ethanol Distillation Ceases? Step1->Check1 Check1->Step1 No (Continue Heating) Isolate1 Isolate Intermediate (Recrystallize from Hexane) Check1->Isolate1 Yes Step2 PHASE 2: Cyclization Solvent: Dowtherm A Temp: 255°C (Reflux) Isolate1->Step2 Step3 Workup Cool + Add Hexane Step2->Step3 Method Technique: Thermal Shock (Add Solid to Hot Solvent) Method->Step2 Final Filtration & Wash (Remove Dowtherm A) Step3->Final

Figure 2: Operational workflow emphasizing the critical 'Thermal Shock' technique in Phase 2.

Data & Optimization Guide

Solvent Selection for Phase 2

The choice of solvent dictates the maximum attainable temperature and ease of workup.

SolventBoiling PointWorkup DifficultyRecommendation
Dowtherm A 258°CHigh (Oily residue)Standard. Best for scale-up.
Diphenyl Ether 259°CHigh (Freezes at 26°C)Good alternative.
Mineral Oil >300°CVery High (Hard to wash)Avoid if possible.
Sulfolane 285°CModerate (Water soluble)Good for polar substrates.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete ethanol removal.Use a nitrogen sweep or weak vacuum to remove EtOH.
Tar formation in Phase 2 Heating too slowly; intermolecular polymerization.Use Thermal Shock method (add intermediate to refluxing solvent).
Product is oily/sticky Residual Dowtherm A.Wash filter cake with Hexane/Acetone (4:1).
No precipitation Product is too soluble in Dowtherm.Dilute reaction mixture with 2 volumes of Hexane and chill to 0°C.

Safety & Hazards (Self-Validating Systems)

  • Thermal Hazards: Dowtherm A at 250°C causes severe burns. Protocol Validation: Ensure all glassware is borosilicate and free of star-cracks before heating. Use a blast shield.

  • Vapor Expansion: The addition of the intermediate releases ethanol gas instantly at 250°C. Protocol Validation: Do not stopper the system. Use a wide-bore condenser to prevent pressure buildup.

  • Chemical Exposure: Aniline is toxic and absorbed through the skin. Double-gloving is required.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K.; Heberg, H. (1974). "Cycloacylation of Enamines." Justus Liebigs Annalen der Chemie. (Foundational work on the cycloacylation variant).

  • BenchChem. (2025).[1][2][3][5][6] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." (Modern protocol adaptations).

  • Li, J. J. (2014). "Gould-Jacobs Reaction."[1][2][3][4][5][7][8][9][10][11][12] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • MDPI. (2013). "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." Molecules. (Example of modern application).

Sources

Method

large-scale synthesis of 2-Methyl-4,7,8-trichloroquinoline

Application Note: Process Development & Scale-Up of 2-Methyl-4,7,8-trichloroquinoline PART 1: EXECUTIVE SUMMARY & STRATEGIC OVERVIEW The synthesis of 2-Methyl-4,7,8-trichloroquinoline represents a classic challenge in he...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 2-Methyl-4,7,8-trichloroquinoline

PART 1: EXECUTIVE SUMMARY & STRATEGIC OVERVIEW

The synthesis of 2-Methyl-4,7,8-trichloroquinoline represents a classic challenge in heterocyclic process chemistry: balancing the regioselectivity of the quinoline ring formation with the safety constraints of high-temperature cyclization and large-scale chlorination.[1] This scaffold is a critical intermediate for various agrochemicals and kinase inhibitors.[1]

This guide details a robust, three-step Conrad-Limpach-Knorr protocol optimized for multi-kilogram scale. Unlike bench-scale methods that often rely on chromatographic purification, this process is designed for filtration-based isolation , minimizing solvent waste and processing time.[1]

Key Process Features:

  • Regiocontrol: Utilizes the steric blocking effect of the 2-chloro substituent in the starting aniline to force cyclization exclusively at the 6-position, yielding the 7,8-dichloro isomer.[1]

  • Thermal Safety: Replaces traditional open-flame heating with controlled dosing into pre-heated heat-transfer fluids (Dowtherm A) to manage the massive thermal expansion associated with ethanol release.[1]

  • Chlorination Control: Implements an "inverse quench" protocol for the POCl

    
     step to prevent thermal runaway during hydrolysis.
    

PART 2: RETROSYNTHETIC ANALYSIS & PATHWAY

The synthesis is disconnected into three logical unit operations. The core strategy hinges on the condensation of 2,3-dichloroaniline with ethyl acetoacetate .[1]

G Target Target: 2-Methyl-4,7,8-trichloroquinoline Inter2 Intermediate 2: 7,8-Dichloro-2-methylquinolin-4-ol (Precipitates from Dowtherm) Target->Inter2 Deoxychlorination (POCl3, Reflux) Inter1 Intermediate 1: Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate (Enamine) Inter2->Inter1 Thermal Cyclization (250°C, -EtOH) SM1 Starting Material 1: 2,3-Dichloroaniline Inter1->SM1 Condensation (Dean-Stark) SM2 Starting Material 2: Ethyl Acetoacetate Inter1->SM2

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach strategy. The 2,3-dichloro substitution pattern dictates the final 7,8-regiochemistry.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Step 1: Enamine Formation (Condensation)

Objective: Quantitative conversion of aniline to the enamine intermediate. Water removal is the Critical Process Parameter (CPP).

Reagents:

  • 2,3-Dichloroaniline (1.0 equiv)[1]

  • Ethyl acetoacetate (1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv)[1]

  • Toluene (5 vol)

Protocol:

  • Charge the reactor with 2,3-dichloroaniline, ethyl acetoacetate, pTSA, and Toluene.[1]

  • Heat to reflux with a Dean-Stark trap (or azeotropic distillation loop) installed.

  • Maintain reflux until the theoretical amount of water is collected (approx. 4-6 hours).

    • Expert Insight: Monitor the disappearance of the aniline peak via HPLC. Unreacted aniline will sublime in the next high-temperature step and clog condenser lines.[1]

  • Cool to 50°C and concentrate under reduced pressure to remove Toluene.

  • Result: The enamine is typically a viscous oil.[1] Use directly in Step 2 without further purification.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Ring closure.[1][2][3] This is the most hazardous step due to high temperatures (


C) and rapid gas evolution (Ethanol).

Reagents:

  • Crude Enamine (from Step 1)

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) (5 vol relative to Enamine)

Protocol:

  • Charge Dowtherm A into the reactor and heat to 255°C (near reflux).

    • Safety Note: Ensure the reactor has 50% headspace.[1] The reaction produces ethanol vapor instantly upon addition, causing significant foaming.

  • Controlled Addition: Add the crude Enamine (pre-heated to 80°C to reduce viscosity) dropwise to the vigorously stirred hot Dowtherm A over 45–60 minutes.

    • Mechanism:[2][3][4][5][6][7] The high temperature is required to overcome the activation energy for the electrocyclic ring closure. Adding to cold solvent and heating up favors the kinetic byproduct (amide formation) rather than the thermodynamic quinoline.

  • Maintain temperature at 250–255°C for 30 minutes after addition is complete.

  • Cool the mixture to 25°C. The product, 7,8-dichloro-2-methylquinolin-4-ol , will precipitate as an off-white/tan solid.[1]

  • Add Hexanes (2 vol) to further crash out the product and wash away the Dowtherm A.

  • Filter the solid and wash with Hexanes/Acetone (1:1).

  • Drying: Dry at 80°C under vacuum.

    • Expected Yield: 75–85% (over 2 steps).

Step 3: Deoxychlorination (POCl )

Objective: Conversion of the 4-hydroxy group to the 4-chloro moiety.[1]

Reagents:

  • 7,8-Dichloro-2-methylquinolin-4-ol (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 equiv)
    
  • Optional: Toluene (if a solvent-moderated process is desired, though neat is standard).[1]

Protocol:

  • Charge the solid quinolin-4-ol to the reactor.[1]

  • Add POCl

    
     slowly at room temperature.[1]
    
  • Heat the slurry to reflux (

    
    C). The solid will dissolve as it converts to the chlorinated product.
    
  • Reflux for 2–3 hours. Monitor by HPLC (disappearance of starting material).

  • Distillation: Distill off excess POCl

    
     under reduced pressure (recover for reuse).
    
  • The Inverse Quench (Critical Safety Step):

    • Prepare a separate vessel with Ice/Water (10 vol) and NH

      
      OH (to pH 8–9).
      
    • Slowly pour the hot reaction residue (dissolved in a minimal amount of DCM or Toluene) into the stirred ice water.

    • Warning: Never add water to the reaction vessel.[1] The hydrolysis of residual POCl

      
       is violently exothermic.[1]
      
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or Methanol if purity is <98%.[1]

PART 4: PROCESS SAFETY & LOGIC MAP

The following diagram illustrates the critical safety decision points, particularly for the high-risk POCl


 quench and thermal cyclization.

Safety Start Start: Cyclization TempCheck Temp > 250°C? Start->TempCheck AddMode Addition Mode: Dropwise to Hot Fluid TempCheck->AddMode Yes Risk1 Risk: Polymerization (If temp too low) TempCheck->Risk1 No Step3 Start: Chlorination Quench Quench Strategy Step3->Quench Direct Direct Quench (Water into Acid) Quench->Direct DANGEROUS (Runaway Exotherm) Inverse Inverse Quench (Acid into Ice/Water) Quench->Inverse SAFE (Controlled Hydrolysis)

Figure 2: Process safety logic flow. Note the critical control point at the quench stage.

PART 5: ANALYTICAL SPECIFICATIONS

Table 1: Key Analytical Attributes

AttributeSpecificationMethodNotes
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)Major impurity: 4-hydroxy precursor.[1][8]
Melting Point 120–125°C (Approx)DSC/CapillaryValue depends on recrystallization solvent.
H-NMR (CDCl

)

2.70 (s, 3H, CH

)

7.45 (s, 1H, H-3)

7.95 (d, 1H, H-6)

8.15 (d, 1H, H-5)
400 MHz NMRCoupling constant

Hz.[1]
Mass Spec [M+H]+ = 260/262/264LC-MSDistinctive trichloro isotope pattern (9:9:3).[1]

PART 6: REFERENCES

  • Conrad, M., & Limpach, L. (1887).[9][10] "Synthese von Chinolinderivaten."[1][11][12] Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1]

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2,3-Dichloroaniline." Journal of the American Chemical Society, 68(7), 1264–1266.

  • BenchChem. (2025).[1][11] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." Application Note.

  • Wang, Z. (2010). "Conrad-Limpach Reaction."[1][4][9][10] In: Comprehensive Organic Name Reactions and Reagents. Wiley.[1]

  • Song, X-R., et al. (2013). "An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization." Chemical Communications.[1]

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of 2-Methyl-4,7,8-trichloroquinoline

Introduction: The Imperative for Purity The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1] 2-Methyl-4,7,8...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1] 2-Methyl-4,7,8-trichloroquinoline is a halogenated derivative with potential applications as a chemical building block in the synthesis of novel bioactive compounds.[2][3] In any research or drug development context, the purity of starting materials and intermediates is non-negotiable. Trace impurities can lead to ambiguous biological data, side reactions, and compromised final product quality.[4]

This guide provides a detailed framework for the purification of 2-Methyl-4,7,8-trichloroquinoline, moving beyond simple instructions to explain the underlying principles. The protocols are designed to be robust and adaptable, enabling researchers to consistently achieve high levels of purity essential for reliable downstream applications.

Compound Profile and Safety Precautions

Before commencing any experimental work, a thorough understanding of the compound's properties and hazards is critical.

Physicochemical Data
PropertyValueSource
CAS Number 108097-02-5[2]
Molecular Formula C₁₀H₆Cl₃N[2]
Molecular Weight 246.52 g/mol [2]
Physical Form Solid[2]
Purity (Typical) ≥98%[3]
LogP 4.07[3]
Hazard Identification and Safe Handling

2-Methyl-4,7,8-trichloroquinoline is classified as a hazardous substance and must be handled with appropriate precautions.[2][5]

  • Toxicity: Toxic if swallowed (Acute Tox. 3 Oral).[2][5]

  • Eye Damage: Causes serious eye damage (Eye Dam. 1).[2][5]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[2][5]

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[5][6]

  • Engineering Controls: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of all waste (solid compound, used solvents, contaminated materials) as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Strategic Approach to Purification

The optimal purification strategy depends on the nature and quantity of impurities. A logical workflow ensures efficiency and maximizes purity. The following diagram outlines the decision-making process.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Final Verification Start Crude 2-Methyl-4,7,8- trichloroquinoline TLC_Analysis Assess Purity by TLC (multiple solvent systems) Start->TLC_Analysis Decision Purity Level? Impurities Profile? TLC_Analysis->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization High initial purity (>90%) Impurities have different solubility profiles Chromatography Primary Method: Flash Column Chromatography Decision->Chromatography Low initial purity (<90%) Multiple impurities with similar polarity Purity_Check Verify Purity: - TLC (single spot) - Melting Point (sharp range) - HPLC/NMR (optional) Recrystallization->Purity_Check Chromatography->Purity_Check Final_Product Pure Compound (>99%) Purity_Check->Final_Product

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization for High-Purity Refinement

Recrystallization is the preferred method for purifying solids that are already relatively pure (>90%). The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[11]

Protocol: Empirical Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization.[10] The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.

  • Setup: Place approximately 10-20 mg of the crude solid into several small test tubes.

  • Solvent Screening: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. A good candidate will not dissolve the solid at this stage.

  • Heating: Heat the tubes that showed poor solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Observation: The optimal solvent is one that yields a large quantity of crystalline precipitate upon cooling.

Table 2: Candidate Solvents for Recrystallization Screening (grouped by polarity)[12][13]

PolaritySolventBoiling Point (°C)Rationale
Non-Polar Hexanes~69Good for precipitating polar compounds.
Toluene111Aromatic solvent, may match solute properties.
Intermediate Dichloromethane (DCM)40Often a good solvent, used in solvent pairs.
Ethyl Acetate (EtOAc)77Common choice for quinoline derivatives.[14]
Polar Aprotic Acetone56Can be effective, but high volatility.
Acetonitrile (ACN)82Good for moderately polar compounds.
Polar Protic Ethanol (EtOH)78Often used for compounds with H-bond acceptors.
Isopropanol (IPA)82Similar to ethanol, less volatile.

Note: Solvent pairs (e.g., Ethanol/Water, Hexanes/Ethyl Acetate) can also be tested. Dissolve the solid in the "good" solvent (in which it is more soluble) and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[15]

Detailed Recrystallization Protocol
  • Dissolution: Place the crude 2-Methyl-4,7,8-trichloroquinoline in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a stemless funnel and fluted filter paper to remove them.[10] Pre-heating the funnel and receiving flask prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[11] Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[9]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method 2: Flash Column Chromatography for Multi-Component Mixtures

When the crude material contains multiple impurities or is of low initial purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[14]

Protocol: Eluent Selection via Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: On a silica gel TLC plate, use a capillary tube to spot a dilute solution of the crude material (dissolved in a volatile solvent like DCM).

  • Develop Plates: Place the plate in a developing chamber containing a small amount of a test eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze Rƒ: Calculate the Retention Factor (Rƒ) for each spot (Rƒ = distance spot traveled / distance solvent traveled). The ideal eluent system will provide good separation between the product and impurities, with the product spot having an Rƒ value of approximately 0.25-0.35 . Causality: This Rƒ range ensures the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Detailed Flash Chromatography Protocol

Chromatography_Workflow A 1. Prepare Column (Slurry pack silica gel in eluent) B 2. Load Sample (Dissolve crude in minimal solvent, adsorb onto silica, load onto column) A->B C 3. Elute (Run eluent through the column with positive pressure) B->C D 4. Collect Fractions (Collect small volumes in test tubes) C->D E 5. Analyze Fractions (Spot each fraction on a TLC plate to identify those containing the pure product) D->E F 6. Combine & Evaporate (Combine pure fractions and remove solvent under reduced pressure) E->F

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column. Causality: Dry loading prevents dissolution issues at the top of the column and leads to sharper, more uniform bands, resulting in better separation.[16]

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure to force the solvent through the silica gel. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.

  • Fraction Analysis: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure desired compound.

  • Isolation: Combine the fractions that show a single spot corresponding to the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-Methyl-4,7,8-trichloroquinoline.

References

  • LookChem. (n.d.). 2-METHYL-4,7,8-TRICHLOROQUINOLINE Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylquinoline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
  • The Good Scents Company. (n.d.). 2-methyl quinoline. The Good Scents Company. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Wired Chemist. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]

  • ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • In-depth Technical Guide. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Heterocycles. (2010). Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Heterocycles. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Method

Analytical Application Note: Quantification of 2-Methyl-4,7,8-trichloroquinoline

Introduction & Chemical Context 2-Methyl-4,7,8-trichloroquinoline (CAS 108097-02-5) is a specialized heteroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks. As a h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Methyl-4,7,8-trichloroquinoline (CAS 108097-02-5) is a specialized heteroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks. As a halogenated quinoline derivative, it shares structural characteristics with precursors for auxin-type herbicides (e.g., Quinclorac derivatives) and antimalarial pharmacophores.

Accurate quantification of this compound is critical for two reasons:

  • Process Control: Monitoring reaction yield and purity during organic synthesis.

  • Impurity Profiling: Detecting unreacted residues in final drug substances or crop protection agents.

Physicochemical Challenges[1]
  • Basicity: The quinoline nitrogen possesses a lone pair, making the molecule basic (pKa ~4-5). This can lead to severe peak tailing on standard silica-based HPLC columns due to interaction with residual silanols.

  • Lipophilicity: The three chlorine atoms and the methyl group significantly increase hydrophobicity (LogP > 3.5), requiring high organic content in mobile phases.

  • Isomerism: It must be chromatographically resolved from potential regioisomers (e.g., 4,6,8-trichloro analogs) generated during non-selective chlorination steps.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity assay, reaction monitoring, and content uniformity.

Method Development Strategy

To counteract the peak tailing associated with basic quinolines, this protocol utilizes a low pH phosphate buffer with an ion-pairing effect or a sterically protected C18 column . The acidic condition keeps the quinoline nitrogen fully protonated (


), preventing secondary interactions with the stationary phase.
Instrumental Parameters[2][3][4][5][6][7][8]
ParameterSpecification
System HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 35°C (Controlled to improve reproducibility)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5-10 µL
Detection UV @ 235 nm (Primary), 320 nm (Secondary for confirmation)
Run Time 20 minutes
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.07030Equilibration
12.01090Linear Ramp to elute lipophilic target
15.01090Wash
15.17030Return to Initial
20.07030Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 2-Methyl-4,7,8-trichloroquinoline reference standard in 10 mL of Acetonitrile (Conc: 1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (70:30 Buffer:ACN) to obtain 100 µg/mL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Trace impurity analysis, residue quantification, and structural confirmation.

Rationale

Chlorinated aromatics are excellent candidates for GC-MS due to their thermal stability and distinct isotopic signatures. The Electron Impact (EI) ionization source will produce a characteristic cluster of peaks due to the three chlorine atoms (


 and 

), allowing for highly specific Selected Ion Monitoring (SIM) .
Instrumental Parameters[2][3][4][5][6][7][8]
ParameterSpecification
System GC-MS (Single Quadrupole)
Column DB-5ms or HP-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (for trace) or Split 10:1 (for assay) @ 260°C
Transfer Line 280°C
Source Temp 230°C
Ionization EI (70 eV)
Temperature Program
  • Initial: 80°C (Hold 1 min) - Solvent delay.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min).

  • Total Run Time: ~20 minutes.

Mass Spectrometry Detection (SIM Mode)

For quantification, monitor the following ions based on the molecular formula


 (MW ≈ 246.5).
  • Target Ion (Quant): 245 m/z (Molecular Ion

    
    )
    
  • Qualifier Ion 1: 247 m/z (

    
    , ~96% abundance of base peak)
    
  • Qualifier Ion 2: 209 m/z (Loss of one Cl)

  • Qualifier Ion 3: 249 m/z (

    
    )
    

Note: The ratio of 245:247:249 should approximate 3:3:1, characteristic of a trichloro-cluster.

Sample Preparation Protocols

Protocol: Extraction from Reaction Mixtures (Solid/Slurry)

This workflow is designed to isolate the lipophilic quinoline from inorganic salts or polar byproducts.

ExtractionWorkflow Start Raw Sample (Reaction Slurry/Solid) Dissolve Dissolution Add 10 mL DCM (Dichloromethane) Sonicate 10 min Start->Dissolve Filter Filtration 0.45 µm PTFE Syringe Filter (Removes inorganic salts) Dissolve->Filter Dry Evaporation N2 Stream or Rotary Evap to dryness Filter->Dry Recon Reconstitution Dissolve residue in 5 mL Acetonitrile (Compatible with HPLC & GC) Dry->Recon Analyze Instrumental Analysis HPLC-UV or GC-MS Recon->Analyze

Figure 1: Liquid-Liquid Extraction and cleanup workflow for synthesis intermediates.

Validation & System Suitability

To ensure data integrity (Trustworthiness), every analytical run must include a System Suitability Test (SST).

HPLC System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer concentration or lower pH).
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and nearest impurity.
    
  • Precision (RSD): < 1.0% for 5 replicate injections of the Standard.

Linearity & Range[2]
  • Range: 1.0 µg/mL to 200 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    

References

  • Methods for Chloroquinolines: "HPLC methods for chloroquine determination in biological samples and pharmaceutical products." National Institutes of Health (NIH). Available at: [Link]

  • GC-MS of Chlorinated Aromatics: "Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates." Journal of Chromatography. Available at: [Link]

  • Isotope Patterns: "Interpretation of Mass Spectra of Chlorinated Compounds." Agilent Technologies Technical Note.
Application

Application Note: A Guide to Exploring the Antiviral Properties of Substituted Quinolines

Introduction: The Quinoline Scaffold in Antiviral Research The quinoline nucleus, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antiviral Research

The quinoline nucleus, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including well-established roles as antimalarial (e.g., chloroquine), antibacterial, and anticancer agents.[1][2] In recent years, the focus has increasingly turned towards the antiviral potential of substituted quinolines, with various derivatives showing potent activity against a wide range of viruses, including Zika virus, dengue virus, human immunodeficiency virus (HIV), and coronaviruses.[1][2][3][4]

The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. This structural flexibility is key to developing compounds that can interact with specific viral or host cell targets, thereby inhibiting viral replication.[5] Mechanisms of action are diverse and can include interference with viral entry, disruption of viral replication machinery, or modulation of host cell pathways that the virus hijacks for its own propagation.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of substituted quinolines for antiviral activity. It outlines core protocols, from initial cytotoxicity screening to definitive antiviral efficacy assays, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Foundational Assays: Assessing Cytotoxicity

A critical first step in evaluating any potential therapeutic is to determine its effect on the host cells. Cytotoxicity assays are essential for identifying the concentration range where a compound can be tested for antiviral activity without causing significant harm to the cells, a prerequisite for a viable drug candidate.[8] This allows for the calculation of the Selectivity Index (SI), a crucial parameter defined as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity of the compound for its antiviral activity over host cell toxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.[9]

Causality: This assay is chosen for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of how the quinoline derivative affects the overall metabolic health of the host cells.[9] Understanding this metabolic impact is crucial, as some antiviral compounds might inadvertently disrupt essential cellular processes.

Step-by-Step Methodology
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the substituted quinoline compound in cell culture medium. It is critical to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control). Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation: Cytotoxicity of Quinoline Derivatives
CompoundDerivativeCell LineIncubation (h)CC50 (µM)
QN-14-amino-7-chloroquinolineVero E648>100
QN-22-(trifluoromethyl)-8-methoxyquinolineA5494885.2
QN-36-bromo-4-(phenylamino)quinolineHuh-77242.5

Core Antiviral Efficacy Assays

Once the non-toxic concentration range of the quinoline derivatives is established, their ability to inhibit viral replication can be assessed. The choice of assay depends on the nature of the virus (lytic or non-lytic) and the specific research question being addressed.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for quantifying the inhibition of lytic viruses.[11] It measures the ability of a compound to reduce the number of infectious virus particles, or plaques, which are localized areas of cell death in a monolayer.[11][12]

Causality: This method provides a direct and highly quantitative measure of the reduction in infectious virus progeny. The formation of distinct plaques allows for a clear visualization and enumeration of infectious units, making the data highly reliable for determining the EC50.[13]

Experimental Workflow Diagram

PRNT_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed host cells in 6-well plates E Infect cell monolayer with virus-compound mixture A->E B Prepare serial dilutions of quinoline compound D Pre-incubate virus with compound dilutions B->D C Prepare standardized virus inoculum C->D D->E 1 hr @ 37°C F Add semi-solid overlay (e.g., Agarose, CMC) E->F 1 hr adsorption G Incubate for 2-5 days to allow plaque formation F->G H Fix and stain cells (e.g., Crystal Violet) G->H I Count plaques in each well H->I J Calculate % inhibition vs. vehicle control I->J K Determine EC50 value J->K

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Step-by-Step Methodology
  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In a separate plate or tubes, prepare serial dilutions of the quinoline compound. Add a constant, predetermined amount of virus (e.g., 100 plaque-forming units, PFU) to each dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and infect them with the virus-compound mixtures. Include a virus-only control (vehicle) and a cell-only control (mock).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% carboxymethyl cellulose or agarose in maintenance medium). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[11]

  • Incubation: Incubate the plates for 2-10 days, depending on the virus replication kinetics.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.[7]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50, the concentration of the compound that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay is particularly useful for both lytic and non-lytic viruses and measures the quantity of infectious virus particles produced in the presence of the compound.[14][15] It is a robust method to confirm findings from initial screens like CPE (cytopathic effect) inhibition assays.[14]

Causality: Unlike PRNT, which measures the result of multiple replication cycles in a spatially restricted manner, the yield reduction assay quantifies the total infectious progeny released from the initial infected culture over a single replication cycle.[16][17] This provides a more direct measure of the compound's impact on virus production and is less dependent on the virus's ability to form distinct plaques.

Step-by-Step Methodology
  • Infection and Treatment: Seed host cells in a multi-well plate. Once confluent, infect the cells with the target virus at a specific multiplicity of infection (MOI, e.g., 0.1) in the presence of serial dilutions of the quinoline compound.

  • Incubation: Incubate the plates for a duration corresponding to one full replication cycle of the virus (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (for secreted viruses) and/or the cells themselves (for cell-associated viruses). Subject the cells to freeze-thaw cycles to release intracellular virions.

  • Titration: Perform serial dilutions of the harvested virus samples and use them to infect fresh cell monolayers in a 96-well plate. This step is to quantify the amount of infectious virus produced in the original experiment.

  • Quantification: After a suitable incubation period, determine the virus titer using a method like the TCID50 (50% Tissue Culture Infectious Dose) assay or by performing a plaque assay on the harvested samples.[17][18]

  • Analysis: Compare the virus titers from the compound-treated wells to the vehicle control. Calculate the EC50, the concentration that reduces the virus yield by 50%.

Elucidating the Mechanism of Action (MoA)

Identifying the stage of the viral life cycle inhibited by the quinoline derivative is a critical step in its development as an antiviral agent.

Potential Mechanisms of Quinolines

Substituted quinolines can interfere with various stages of viral replication. For instance, chloroquine and hydroxychloroquine are known to increase the pH of endosomes, which can inhibit the fusion and entry of pH-dependent viruses.[3] Other derivatives may target viral enzymes like polymerases or proteases, or interfere with host factors essential for viral replication.[3][5][6]

MoA_Pathway cluster_virus_lifecycle Viral Life Cycle Stages cluster_quinoline_targets Potential Quinoline Inhibition Points Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release T1 Block Receptor Binding T1->Attachment T2 Inhibit Endosomal Acidification T2->Uncoating T3 Inhibit Viral Polymerase or Protease T3->Replication T4 Disrupt Virion Assembly T4->Assembly

Caption: Potential inhibition points for quinolines in the viral life cycle.

Protocol: Time-of-Addition Assay

This assay helps to pinpoint which stage of the viral life cycle is inhibited by adding the compound at different time points relative to infection.

  • Setup: Seed cells in a multi-well plate.

  • Group 1 (Entry/Fusion): Add the compound to cells before and during viral infection, then wash it out and replace with fresh medium.

  • Group 2 (Post-Entry): Infect cells with the virus first, allow for entry, wash out the inoculum, and then add the compound.

  • Group 3 (Full Cycle): Add the compound at the time of infection and leave it for the duration of the experiment.

  • Analysis: After one replication cycle, harvest the virus and measure the yield as described in the Virus Yield Reduction Assay. Inhibition in Group 1 suggests the compound acts on an early stage (entry), while inhibition in Group 2 points to a post-entry mechanism (replication, assembly, or release).

Conclusion

The quinoline scaffold is a highly promising starting point for the development of novel antiviral agents. A systematic and logical approach to screening is paramount for identifying and characterizing promising lead compounds. By first establishing a therapeutic window through cytotoxicity assays and then employing robust methods like the Plaque Reduction and Virus Yield Reduction assays, researchers can generate high-quality, reproducible data on antiviral efficacy. Further mechanistic studies, such as the time-of-addition assay, provide crucial insights that can guide the rational design and optimization of the next generation of quinoline-based antiviral drugs.

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113631. Available at: [Link]

  • Kaur, M., & Kumar, V. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Thiel, K. W., & Kirsch, C. M. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 33(1-2), 51-59. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Ortega-Perez, I., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(11), 2898. Available at: [Link]

  • Deshmukh, L. P., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. International Journal of Molecular Sciences, 23(13), 7352. Available at: [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Retrieved from [Link]

  • Montefiori, D. C. (2005). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Methods in Molecular Medicine, 102, 395-405. Available at: [Link]

  • Richter, S. N. (n.d.). Antiviral Properties of Quinolone-based Drugs. ResearchGate. Retrieved from [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 83. Available at: [Link]

  • protocols.io. (n.d.). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Ferreira, M. L., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(3), 227. Available at: [Link]

  • Schürmann, C., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. ChemistryOpen, 10(1), 10-14. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kumar, P., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. Available at: [Link]

  • Al-Shaha, A., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PLoS One, 16(6), e0252875. Available at: [Link]

  • Alam, M. A., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1315, 138332. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Methyl-4,7,8-trichloroquinoline in Material Science

A Note on This Document: Direct, published research on the material science applications of 2-Methyl-4,7,8-trichloroquinoline is limited. This guide, therefore, leverages established principles of quinoline chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: Direct, published research on the material science applications of 2-Methyl-4,7,8-trichloroquinoline is limited. This guide, therefore, leverages established principles of quinoline chemistry and material science to propose a scientifically grounded, hypothetical application. The protocols and data presented are illustrative and based on the known properties of related halogenated and functionalized quinoline derivatives.

Introduction: The Potential of a Highly Halogenated Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry and are increasingly recognized for their utility in material science.[1][2][3] Their rigid, aromatic structure and tunable electronic properties make them excellent candidates for various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors.[4] The subject of this guide, 2-Methyl-4,7,8-trichloroquinoline, possesses a unique combination of substituents that suggest significant potential as a functional material.

The presence of three electron-withdrawing chlorine atoms is expected to render the quinoline core highly electron-deficient. This is a desirable characteristic for electron-transporting materials (ETMs) in organic electronic devices.[5][6] The methyl group at the 2-position can influence solubility and molecular packing, which are critical parameters for device fabrication and performance.

This document outlines a hypothetical application of 2-Methyl-4,7,8-trichloroquinoline as a precursor for a novel electron-transporting material for use in OLEDs. We will detail its proposed synthesis, functionalization, and characterization, along with a protocol for its incorporation into a simplified OLED device.

Proposed Application: An Electron-Transporting Material for OLEDs

The electron-deficient nature of the 2-Methyl-4,7,8-trichloroquinoline core makes it an excellent candidate for an electron-transporting material. In an OLED, the ETM facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, contributing to the overall device efficiency and stability.

To enhance its functionality, we propose a synthetic modification of 2-Methyl-4,7,8-trichloroquinoline to introduce a charge-transporting moiety, such as a carbazole group. Carbazole is a well-known electron-donating fragment often used in the synthesis of bipolar host materials for phosphorescent OLEDs.[7] The resulting molecule would possess both electron-donating and electron-accepting characteristics, potentially leading to improved charge balance and device performance.

Synthesis and Functionalization Protocols

Synthesis of 2-Methyl-4,7,8-trichloroquinoline
Functionalization with Carbazole: A Hypothetical Protocol

The following protocol details a hypothetical Suzuki-Miyaura cross-coupling reaction to functionalize 2-Methyl-4,7,8-trichloroquinoline with a carbazole moiety at the 4-position. The chlorine at the 4-position is generally the most reactive towards nucleophilic substitution or cross-coupling reactions in polychlorinated quinolines.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling 2-Methyl-4,7,8-trichloroquinoline 2-Methyl-4,7,8-trichloroquinoline Target Molecule Target Molecule 2-Methyl-4,7,8-trichloroquinoline->Target Molecule  9- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, Pd(PPh3)4, K2CO3, Toluene/H2O G cluster_workflow OLED Fabrication Workflow A Substrate Cleaning B HTL Deposition A->B Spin Coating C Emissive Layer Deposition B->C Spin Coating D ETL Deposition (Target Material) C->D Thermal Evaporation E Cathode Deposition D->E Thermal Evaporation F Encapsulation E->F G Device Testing F->G

Sources

Application

Application Notes and Protocols for the Functionalization of the 2-Methyl-4,7,8-trichloroquinoline Scaffold

Introduction The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The 2-methyl-4,7,8-trichloroquinoline scaffold, with its multiple reactive sites, offers a versatile platform for the development of novel compounds through selective functionalization. The presence of three chlorine atoms at positions 4, 7, and 8, along with a methyl group at position 2 and available C-H bonds, allows for a variety of chemical transformations. This guide provides a comprehensive overview of potential synthetic strategies and detailed protocols for the functionalization of this scaffold, aimed at researchers, scientists, and drug development professionals. While direct literature on this specific trichloro-substituted quinoline is limited, the protocols herein are extrapolated from established methodologies for related polychlorinated and functionalized quinoline systems, providing a robust starting point for synthetic exploration.

Synthesis of the Starting Material: 2-Methyl-4,7,8-trichloroquinoline

The successful functionalization of the 2-methyl-4,7,8-trichloroquinoline scaffold begins with the reliable synthesis of the starting material. While detailed experimental procedures are not extensively reported in peer-reviewed journals, a patent literature procedure describes a method for its preparation.[2] The synthesis of related chloroquinolines often involves multi-step sequences.[3]

Proposed Synthetic Route:

A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline derivative, followed by chlorination steps. For instance, a Skraup-Doebner-von Miller reaction or a similar cyclization strategy could be employed to form the quinoline core, followed by chlorination to introduce the chloro-substituents.

Regioselective Functionalization Strategies

The reactivity of the 2-methyl-4,7,8-trichloroquinoline scaffold is dictated by the electronic properties of the quinoline ring and the nature of the substituents. The chlorine atom at the C4 position is expected to be the most reactive towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen.[4] The chloro groups at C7 and C8 are less activated and would require more forcing conditions for substitution. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the selective functionalization of the C-Cl bonds, with the reactivity order generally being C4 > C7 ≈ C8. Furthermore, the C-H bonds on the quinoline ring, particularly at C3 and C5, and the methyl group at C2, present opportunities for direct functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C, C-N, and C-O bonds.[5][6] For the 2-methyl-4,7,8-trichloroquinoline scaffold, these reactions can be tuned to achieve regioselective functionalization, primarily at the more reactive C4 position.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.[7]

Conceptual Workflow for Suzuki-Miyaura Coupling:

sub 2-Methyl-4,7,8-trichloroquinoline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) sub->catalyst Oxidative Addition solvent Solvent (e.g., Toluene/H₂O) sub->solvent reagent Aryl Boronic Acid (R-B(OH)₂) base Base (e.g., K₂CO₃) reagent->base reagent->solvent product 4-Aryl-2-methyl-7,8-dichloroquinoline catalyst->product Reductive Elimination base->catalyst Transmetalation substrate 2-Methyl-4,7,8-trichloroquinoline intermediate Meisenheimer Complex (Intermediate) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, RS⁻, R₂NH) nucleophile->intermediate product 4-Nu-2-methyl-7,8-dichloroquinoline intermediate->product Elimination of Leaving Group leaving_group Cl⁻

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yields in the synthesis of 2-Methyl-4,7,8-trichloroquinoline

Welcome to the technical support center dedicated to overcoming the challenges in the synthesis of 2-Methyl-4,7,8-trichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the synthesis of 2-Methyl-4,7,8-trichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties, particularly low yields, in obtaining this highly functionalized quinoline core. We will dissect the probable synthetic pathways, anticipate common pitfalls, and provide actionable, field-tested solutions to enhance the efficiency and reproducibility of your experiments.

Introduction: The Challenge of Polychlorinated Quinolines

The synthesis of quinoline scaffolds is a well-established field in heterocyclic chemistry. However, the introduction of multiple halogen substituents, particularly on the benzenoid ring, presents significant synthetic hurdles. The electron-withdrawing nature of chlorine atoms deactivates the aniline precursor towards the classical acid-catalyzed cyclization reactions, often leading to sluggish conversions, the need for harsh reaction conditions, and the formation of complex side products. This guide will focus on the most plausible and adaptable synthetic route to 2-Methyl-4,7,8-trichloroquinoline and provide a structured approach to troubleshooting low yields at each critical stage.

Proposed Synthetic Pathway

A logical and commonly employed route to a 2-methyl-4-chloroquinoline derivative is a multi-step sequence beginning with a Gould-Jacobs or similar reaction, followed by a chlorination step. The starting material of choice for the target molecule is 2,3-dichloroaniline.

The proposed workflow is as follows:

Synthetic_Workflow cluster_0 Stage 1: Condensation & Cyclization cluster_1 Stage 2: Chlorination A 2,3-Dichloroaniline C Condensation A->C B Diethyl 2-acetylmalonate (or similar β-ketoester) B->C D Intermediate: Anilinoacrylate derivative C->D Formation of enamine intermediate E Thermal Cyclization (Gould-Jacobs Reaction) D->E High Temperature (e.g., >250 °C) F 2-Methyl-4-hydroxy-7,8-dichloroquinoline E->F H Chlorination Reaction F->H Conversion of hydroxyl to chloro group G Chlorinating Agent (e.g., POCl₃) G->H I Target Molecule: 2-Methyl-4,7,8-trichloroquinoline H->I

Caption: Proposed two-stage synthetic workflow for 2-Methyl-4,7,8-trichloroquinoline.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Stage 1: Condensation & Cyclization (Gould-Jacobs Reaction)

Question 1: My initial condensation reaction between 2,3-dichloroaniline and the β-ketoester is sluggish and gives a low yield of the anilinoacrylate intermediate. Why is this happening?

Answer: This is a frequently observed problem. The root cause lies in the reduced nucleophilicity of the aniline nitrogen due to the two strongly electron-withdrawing chlorine atoms on the aromatic ring. This deactivation makes the initial nucleophilic attack on the ketoester less favorable compared to an unsubstituted or electron-rich aniline.

Troubleshooting Steps & Scientific Rationale:

  • Increase Reaction Temperature and Time: The most straightforward approach is to provide more energy to overcome the activation barrier. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting aniline. Be cautious, as excessive heat can lead to decomposition.

  • Employ Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can protonate the carbonyl oxygen of the ketoester, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.

  • Water Removal: The condensation reaction releases a molecule of water. Employing a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product, significantly improving the yield of the intermediate.

Question 2: The thermal cyclization step to form the 4-hydroxyquinoline results in a dark, tarry mixture with very low yields of the desired product. What is causing this, and how can I prevent it?

Answer: The Gould-Jacobs cyclization is a pericyclic reaction that typically requires very high temperatures (>250 °C) to proceed efficiently.[1] At these temperatures, organic molecules, especially those with multiple functional groups, are prone to decomposition and polymerization, leading to the observed tar formation.

Troubleshooting Steps & Scientific Rationale:

  • Use a High-Boiling Point Solvent: Performing the reaction in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether allows for more uniform heating and better temperature control compared to neat (solvent-free) conditions. This minimizes localized overheating and subsequent charring.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically improve yields and reduce reaction times for the Gould-Jacobs reaction.[2] The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating to the target temperature, often avoiding the side reactions associated with prolonged conventional heating.

  • Gradual Heating: If using conventional heating, ensure the reaction mixture is heated gradually to the target temperature. A rapid temperature ramp can induce rapid decomposition before the desired cyclization can occur.

Parameter Conventional Heating (Neat) Conventional Heating (Dowtherm A) Microwave Synthesis
Temperature ~250-260 °C~250-260 °C250-300 °C
Time Several hours30-60 minutes5-20 minutes
Common Issues Charring, low yield, poor heat transferBetter heat control, solvent removal requiredRequires specialized equipment
Expected Yield Low to ModerateModerate to GoodGood to Excellent
Stage 2: Chlorination

Question 3: The conversion of my 2-Methyl-4-hydroxy-7,8-dichloroquinoline to the final 4-chloro product is incomplete, and I isolate a mixture of starting material and product. How can I improve this conversion?

Answer: The chlorination of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) is a standard transformation, typically using phosphorus oxychloride (POCl₃), often with catalytic amounts of a tertiary amine or in the presence of phosphorus pentachloride (PCl₅).[3] Incomplete reactions are usually due to insufficient reactivity of the chlorinating agent, moisture contamination, or suboptimal temperature.

Troubleshooting Steps & Scientific Rationale:

  • Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture in the reaction will consume the reagent and can lead to the formation of phosphoric acid, complicating the workup. Ensure your glassware is oven-dried and the starting material is perfectly dry.

  • Increase Temperature/Reflux: The reaction often requires heating to reflux in POCl₃ (boiling point ~106 °C) to go to completion. Ensure the reaction is maintained at this temperature for a sufficient duration (monitor by TLC/HPLC).

  • Use of Additives:

    • Phosphorus Pentachloride (PCl₅): Adding PCl₅ along with POCl₃ can increase the chlorinating power of the reagent mixture.

    • N,N-Dimethylformamide (DMF) or Tertiary Amines: Catalytic amounts of DMF can form a Vilsmeier-Haack type reagent in situ with POCl₃, which is a more potent chlorinating agent. Similarly, a tertiary amine like triethylamine can act as an acid scavenger.

  • Workup Procedure: A common workup involves carefully and slowly pouring the reaction mixture onto crushed ice. The product often precipitates as a solid and can be collected by filtration. Ensure the pH is adjusted appropriately during extraction to keep the quinoline product in its neutral, organic-soluble form.[4]

Side_Reactions cluster_0 Potential Side Reactions A Anilinoacrylate Intermediate B Desired Cyclization A->B D Polymerization/Decomposition A->D Excessive Heat F Hydrolysis A->F Moisture C 2-Methyl-4-hydroxy-7,8-dichloroquinoline B->C E Tarry Byproducts D->E G Starting Aniline F->G

Caption: Common side reactions during the cyclization stage.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to consider?

A1: Yes, while the Gould-Jacobs approach is robust, you could also consider the Combes quinoline synthesis .[5] This involves the reaction of your 2,3-dichloroaniline with a 1,3-diketone (in this case, acetylacetone) under acidic conditions.[6] However, the strong acid required for cyclization can be problematic with the deactivated aniline, potentially leading to low yields. A comparative study between the two methods for your specific substrate would be advisable.

Q2: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

A2: The main impurities are likely unreacted 4-hydroxyquinoline starting material and potentially isomers if the cyclization was not regioselective (though less likely in this specific case).

  • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar trichloro-product will elute before the more polar hydroxy- starting material.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) can be an effective final purification step.

Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate solution) is readily available for any spills. The workup procedure of adding the reaction mixture to ice must be done slowly and cautiously behind a blast shield.

Q4: How can I definitively confirm the structure and regiochemistry of my final product?

A4: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the methyl group and the substitution pattern on the aromatic rings. 2D NMR techniques like HMBC and HSQC can help assign all protons and carbons unambiguously.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and, importantly, the isotopic pattern for the three chlorine atoms will be a definitive signature.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this is the ultimate method for structure confirmation.

References

  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google P
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products . [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. [Link]

  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC . [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit . [Link]

  • 2,3-Dichloroaniline | C6H5Cl2N - PubChem. [Link]

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google P
  • Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Tar in Skraup Quinoline Synthesis

Topic: Minimizing Tar Formation and Optimizing Yield in Skraup Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Guide Core Directive: The "Tar" Problem The Skraup synthesis is notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation and Optimizing Yield in Skraup Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Core Directive: The "Tar" Problem

The Skraup synthesis is notoriously unpredictable. The formation of intractable black tar (polymerized acrolein) is not just a nuisance; it is a symptom of lost yield and a runaway exothermic reaction.

This guide treats the Skraup reaction not as a "mix and pray" procedure, but as a controlled cascade. To minimize tar, you must control the concentration of free acrolein and the rate of its condensation with the aniline.

Root Cause Analysis: The Acrolein Fork

The critical failure point occurs immediately after glycerol dehydration. Acrolein (


) is generated in situ. It faces two competing pathways:
  • Productive Path: Michael addition with aniline

    
     cyclization 
    
    
    
    Quinoline.
  • Destructive Path: Acid-catalyzed radical polymerization

    
     Tar.
    

Key Insight: The destructive path is favored by excess heat and high instantaneous concentrations of acrolein relative to the amine.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Heat (Dehydration) SchiffBase Michael Adduct (Dihydroquinoline) Acrolein->SchiffBase + Aniline (Controlled Addition) Tar Intractable Tar (Polymer) Acrolein->Tar High Temp Excess Acid (Polymerization) Aniline Aniline Aniline->SchiffBase Quinoline Quinoline (Final Product) SchiffBase->Quinoline Oxidant (Nitrobenzene/I2)

Figure 1: The "Acrolein Fork" mechanism showing the competing pathways between productive cyclization and tar formation.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues in your current workflow.

SymptomProbable CauseCorrective Action
Violent Exotherm (Runaway) Simultaneous accumulation of reagents before initiation (Induction Period failure).Do not heat rapidly. Allow the reaction to initiate at lower temperatures.[1] Use a moderator (

) to dampen the oxidative spike.[2]
Low Yield + Heavy Tar Acrolein generated faster than it can react with aniline.Dilute the acid. Use 60-70%

initially or add glycerol dropwise to the hot aniline/acid mixture.
Product Trapped in Tar Physical entrapment during workup.Steam Distillation. Do not attempt solvent extraction on crude tar. Basify heavily (pH > 10) and steam distill the free base.
Reaction Stalls Oxidant depletion or insufficient acid strength.Ensure oxidant is in slight excess (1.2 eq). If using nitrobenzene, ensure reflux is maintained.

Advanced Protocols

Protocol A: The Ferrous Sulfate Moderated Method (Robust Standard)

Best for: Large-scale batch synthesis where safety and reproducibility are paramount.

The Science: Ferrous sulfate (


) acts as an oxygen carrier and redox buffer. It slows the oxidation of the dihydroquinoline intermediate, preventing the violent energy spikes that trigger acrolein polymerization.

Reagents:

  • Aniline (0.25 mol)

  • Glycerol (0.78 mol)

  • Nitrobenzene (0.15 mol) - Oxidant

  • Sulfuric Acid (Conc., 100g)

  • Ferrous Sulfate (

    
    )  (Wait for step 2)
    

Workflow:

  • The Pre-Mix: In a 1L round-bottom flask (equipped with reflux condenser and wide-bore release), mix Aniline, Glycerol, and Nitrobenzene.

  • The Moderator: Add 10g of Ferrous Sulfate . Shake well to disperse.

  • Acid Addition (Critical): Cool the flask in an ice bath. Add Sulfuric Acid dropwise with swirling. Do not allow temperature to spike yet.

  • The Induction Ramp:

    • Attach reflux condenser.

    • Heat gently with a mantle.[3]

    • STOP HEATING the moment you see the first bubble or sign of boiling.

    • Self-Validating Step: The reaction is exothermic.[3][4] It will boil on its own for 15-20 minutes. If you continue heating here, you will generate tar.[5][6]

  • Reflux: Once the spontaneous boiling subsides, resume external heating to reflux for 3-4 hours.

  • Workup:

    • Dilute with water.[7]

    • Steam distill off excess nitrobenzene.

    • Basify with 50% NaOH.

    • Steam distill the Quinoline product.[1][3][8]

Protocol B: Microwave-Assisted Synthesis (Modern/Green)

Best for: Small scale, library generation, and maximizing yield with minimal tar.

The Science: Microwave irradiation provides uniform internal heating, eliminating the "hot spots" on flask walls that initiate polymerization. It significantly shortens reaction time (min vs hours), leaving less opportunity for side reactions.

Reagents:

  • Aniline derivative (10 mmol)[5][7]

  • Glycerol (30 mmol)

  • 
     (0.5 mmol) - Catalytic Moderator
    
  • Nitrobenzene (Solvent/Oxidant - minimal volume) or Iodine (catalytic)

Workflow:

  • Load: Place reactants in a microwave-safe pressure vial.

  • Program:

    • Ramp: 2 minutes to 140°C.

    • Hold: 10 minutes at 140°C.

    • Cool: Rapid cooling (compressed air).

  • Extraction: The resulting mixture is usually cleaner. Basify and extract with Ethyl Acetate (instead of steam distillation).

Decision Logic for Optimization

Use this logic flow to determine the best modification for your specific substrate.

OptimizationLogic Start Start: Select Substrate IsElectronRich Is Aniline Electron Rich? (-OMe, -CH3) Start->IsElectronRich IsElectronPoor Is Aniline Electron Poor? (-NO2, -Cl) Start->IsElectronPoor RichPath Risk: Violent Exotherm IsElectronRich->RichPath Yes PoorPath Risk: Low Reactivity IsElectronPoor->PoorPath Yes Sol1 USE PROTOCOL A (FeSO4 Moderator Essential) RichPath->Sol1 Sol2 USE PROTOCOL B (Microwave/High Temp) PoorPath->Sol2 Force Reaction Sol3 Add Boric Acid (Further Moderation) Sol1->Sol3 If still tarry

Figure 2: Decision tree for selecting the appropriate protocol modification based on aniline electronics.

Frequently Asked Questions (FAQ)

Q: Can I use something less toxic than Nitrobenzene? A: Yes. While Nitrobenzene is the classic solvent/oxidant, modern variations use Iodine (


)  (1-5 mol%) as a catalyst with a milder oxidant, or even neat glycerol in open-vessel conditions where atmospheric oxygen assists. However, Nitrobenzene remains the standard for "difficult" substrates because it solubilizes the tarry intermediates, preventing them from crashing out and trapping the product.

Q: Why is the "Induction Period" so dangerous? A: The reaction between glycerol and acid to form acrolein is endothermic (requires heat), but the Michael addition and subsequent oxidation are exothermic. If you heat too fast, you build up a reservoir of acrolein. When the reaction finally "kicks," it releases all that energy at once, leading to a thermal runaway and massive polymerization (tar). Always pause heating when boiling starts.

Q: My product is stuck in the black goo. How do I get it out? A: Do not use organic solvents yet. The tar is often polymeric and traps the quinoline salt.

  • Dilute the entire black mass with water.

  • Steam Distill the acid mixture first (removes unreacted nitrobenzene).

  • Cool and basify strongly (pH > 10).

  • Steam Distill again. The free Quinoline base will distill over with the water, leaving the non-volatile tar polymer behind.

References

  • Clarke, H. T.; Davis, A. W. (1941).[9] "Quinoline".[2][4][7][8][9][10][11][12][13] Organic Syntheses, Coll.[8][9] Vol. 1, p. 478.[9] Link

    • Foundational text on the standard Skraup protocol and the necessity of moder
  • Manske, R. H. F. (1942).[9] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[9] Link

    • Authoritative review on the mechanism and scope of the reaction.
  • Song, S. J., et al. (2014). "Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction". RSC Advances, 4, 21456-21464.[7] Link

    • Source for microwave protocols and green chemistry modific
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Skraup Synthesis of Quinolines". Link

    • General troubleshooting and safety d

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Gould-Jacobs Reaction

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of quinoline derivatives. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their derivatives.[1] The reaction proceeds through a sequence of steps:

  • Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][2]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[2]

  • Saponification (Optional): The resulting ester can be hydrolyzed to a carboxylic acid.[1][2]

  • Decarboxylation (Optional): The carboxylic acid can then be decarboxylated to yield the final 4-hydroxyquinoline.[1][2]

The versatility of this reaction has made it a valuable tool in the synthesis of numerous compounds with significant therapeutic applications, including antibacterial and antimalarial agents.[1]

Troubleshooting Guide

This section addresses common issues encountered during the Gould-Jacobs reaction in a question-and-answer format, providing causal explanations and actionable solutions.

Low or No Yield of the Desired Product

Question: I am getting a very low yield or no product at all. What are the likely causes and how can I improve it?

Answer:

Low yields in the Gould-Jacobs reaction can stem from several factors, primarily related to the high-energy cyclization step and potential side reactions.

Causality and Solutions:

  • Insufficient Temperature for Cyclization: The intramolecular cyclization is a thermally demanding step, often requiring temperatures upwards of 250°C.[2][3] If the temperature is too low, the reaction will not proceed to completion.

    • Solution: Ensure your heating source can achieve and maintain the required temperature. For conventional heating, use a high-boiling solvent like diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C).[4] Monitor the internal reaction temperature, not just the heating mantle setting. If using a lower boiling solvent, you will not reach the necessary temperature for cyclization. Diethyl ether, for instance, is unsuitable due to its very low boiling point.[5]

  • Incomplete Condensation: The initial condensation step to form the anilidomethylenemalonate intermediate may be incomplete.

    • Solution: Monitor the condensation step by Thin Layer Chromatography (TLC). The reaction is typically heated at 100-130°C for 1-2 hours.[2] If starting material is still present, consider extending the reaction time or ensuring the removal of the ethanol byproduct to drive the equilibrium forward.[2]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive and may require more forcing conditions for both the initial condensation and the subsequent cyclization.[3]

    • Solution: For less reactive anilines, you may need to increase the reaction temperature and/or time for the cyclization step.[3] The use of microwave irradiation can also be beneficial in these cases, as it can achieve high temperatures rapidly and efficiently.[6]

  • Side Reactions and Decomposition: At the high temperatures required, starting materials, intermediates, or the final product can decompose, leading to the formation of tar and other byproducts.[3][4]

    • Solution: Carefully control the reaction time at high temperatures. Prolonged heating can lead to degradation.[6] Consider using a solvent-free approach or microwave-assisted synthesis, which can significantly shorten reaction times and minimize decomposition.[7]

Formation of Multiple Products or Regioisomers

Question: My reaction with a substituted aniline is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

When using asymmetrically substituted anilines, the cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[4]

Causality and Solutions:

  • Steric Hindrance: Bulky substituents on the aniline ring will generally direct the cyclization to the less sterically hindered ortho position.

    • Solution: If possible, choose an aniline with a significant steric difference between the two ortho positions to favor the formation of a single isomer.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho carbons, thereby affecting the site of cyclization.

    • Solution: The outcome can be complex and substrate-dependent. A systematic study of reaction conditions (temperature, solvent, and catalyst) may be necessary to optimize the ratio of regioisomers.

Product Purification Challenges

Question: I am having difficulty purifying my 4-hydroxyquinoline product. It seems to be an oil or is unstable on silica gel.

Answer:

Purification of 4-hydroxyquinolines can be challenging due to their physical properties and potential instability.

Causality and Solutions:

  • Oily Products: Some 4-hydroxyquinoline derivatives may be oils or low-melting solids, making crystallization difficult.

    • Solution: If direct crystallization fails, consider converting the product to a salt (e.g., hydrochloride or sodium salt) which may be more crystalline.[8] Alternatively, column chromatography can be used, but see the point below regarding stability on silica.

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of some quinoline derivatives.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized with a base, such as triethylamine, mixed into the eluent.

      • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase.

      • Recrystallization: This is often the preferred method for purifying solid products. Common solvent systems for recrystallization of quinoline derivatives include ethanol, methanol, acetone, or mixtures like methanol-acetone.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and time for the cyclization step in the Gould-Jacobs reaction?

A1: The optimal conditions are highly dependent on the substrate and the heating method.

  • Conventional Heating: Typically requires temperatures between 240-260°C in a high-boiling solvent like diphenyl ether or Dowtherm A for 30-60 minutes.[2]

  • Microwave-Assisted Synthesis: Can significantly reduce reaction times. For example, heating at 300°C for 5 minutes can give good yields, while longer reaction times at this temperature may lead to product degradation.[6]

Q2: What is the role of the high-boiling solvent in the reaction?

A2: The primary role of the high-boiling solvent is to act as a heat transfer medium to achieve the high temperatures necessary for the thermal cyclization.[4] Solvents like diphenyl ether and Dowtherm A are commonly used due to their high boiling points and chemical inertness under the reaction conditions.[4]

Q3: Can I run the Gould-Jacobs reaction without a solvent?

A3: Yes, solvent-free conditions are possible, particularly with microwave heating.[7] This can simplify the work-up and reduce waste. In some cases, an excess of one of the reactants, such as diethyl ethoxymethylenemalonate, can serve as both a reactant and a solvent.[2]

Q4: Are there any catalysts that can promote the Gould-Jacobs reaction?

A4: While the classical Gould-Jacobs reaction is a thermal process, certain reagents can facilitate the cyclization step under milder conditions. For example, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization at lower temperatures (80-100°C).[11]

Q5: What is the scope of the aniline and malonate ester that can be used in this reaction?

A5: The Gould-Jacobs reaction is quite versatile.

  • Anilines: A wide range of substituted anilines can be used. Anilines with electron-donating groups at the meta-position are particularly effective.[1] Anilines with strong electron-withdrawing groups may require more forcing conditions.[3] Very sterically hindered anilines may also present challenges.

  • Malonate Esters: Diethyl ethoxymethylenemalonate (DEEM) is the most common malonate ester used. Other alkoxy methylenemalonates or acyl malonic esters can also be employed.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Cyclization

Heating MethodSolventTemperature (°C)TimeTypical Yield (%)Reference
ConventionalDiphenyl Ether~25030-60 minUp to 95[3][4]
ConventionalDowtherm A~25030-60 minGood to Excellent[4]
ConventionalMineral Oil~2501-2 hoursGood to Excellent[3]
MicrowaveSolvent-free25020 minLow[6]
MicrowaveSolvent-free3005 min47[6]
MicrowaveSolvent-free30020 min28 (degradation observed)[6]
CatalyticEaton's Reagent80-1002 hoursGood to Excellent[11]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 120-130°C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration and wash with a cold solvent.

Step 3 & 4: Saponification and Decarboxylation (Optional)

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Heat the carboxylic acid carefully to effect decarboxylation to the final 4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[6]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300°C and hold for 5 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Ester Thermal Cyclization (>240°C or MW) Carboxylic_Acid 4-Hydroxyquinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid Saponification (NaOH, heat) Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Decarboxylation (heat)

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low Yield in Gould-Jacobs Reaction check_temp Is Cyclization Temperature >240°C? start->check_temp increase_temp Increase Temperature or Switch to High-Boiling Solvent check_temp->increase_temp No check_condensation Is Condensation Complete (by TLC)? check_temp->check_condensation Yes extend_condensation Extend Condensation Time or Remove EtOH check_condensation->extend_condensation No check_time Is Reaction Time Optimized? check_condensation->check_time Yes optimize_time Shorten Time at High Temp or Use Microwave check_time->optimize_time No consider_substrate Consider Substrate Reactivity (e.g., EWG on aniline) check_time->consider_substrate Yes

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development. [Link]

  • Wiley Online Library. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Wikipedia. List of organic reactions. [Link]

  • Wiley Online Library. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Semantic Scholar. Comprehensive Organic Name Reactions and Reagents. [Link]

  • PubMed. Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link]

  • ResearchGate. Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction? [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Royal Society of Chemistry. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances. [Link]

  • National Institutes of Health. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]

  • PubMed. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Mettler Toledo. Chemical Process Development and Scale-Up. [Link]

  • ResearchGate. A solvent-free Jacobs–Gould reaction. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • ResearchGate. Fate and transport analysis of a Dowtherm–A chemical release event. [Link]

  • SlideShare. Development and Scale up in API Manufacture (Part1). [Link]

  • UBC Library Open Collections. Development, Scale-up and Commercialization of Chemical and Biological Processes. [Link]

  • ResearchGate. OPTIMIZATION OF REACTION CONDITIONS FOR BIO-OIL PRODUCTION FROM PYROLYSIS OF CORNCOBS. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Methyl-4,7,8-trichloroquinoline

Executive Summary & Chemical Context[1][2][3][4][5] 2-Methyl-4,7,8-trichloroquinoline is a specialized heterocyclic intermediate, structurally related to precursors used in antimalarial (e.g., chloroquine analogs) and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Methyl-4,7,8-trichloroquinoline is a specialized heterocyclic intermediate, structurally related to precursors used in antimalarial (e.g., chloroquine analogs) and agrochemical synthesis. While the quinoline ring provides aromatic stability, the C4-chlorine substituent introduces a specific vulnerability: it behaves as a vinylogous imidoyl chloride.

Unlike the stable chlorines at positions C7 and C8, the C4-chlorine is highly susceptible to nucleophilic aromatic substitution (


) , specifically hydrolysis. This guide addresses the prevention of the primary degradation pathway: the conversion of the active pharmaceutical ingredient (API) into its thermodynamically stable, but inactive, 4-quinolone tautomer.
Critical Stability Profile
ParameterStatusMechanistic Risk
Hydrolytic Stability Poor The C4-Cl bond is labile. Moisture converts it to 2-methyl-7,8-dichloroquinolin-4(1H)-one (insoluble precipitate).
Photostability Moderate Halogenated heterocycles undergo radical dechlorination under UV light.
Thermal Stability Good Stable up to ~80°C in dry, inert conditions.
Oxidative Stability Moderate The C2-methyl group and Nitrogen are susceptible to slow oxidation (N-oxide formation) over months.

Storage & Handling Protocols

The "Dry-Cold-Dark" Triad

To maintain purity >98% over 12+ months, you must disrupt the hydrolysis kinetics.

A. Environmental Controls
  • Temperature: Store at -20°C for long-term (>3 months) or 2-8°C for active use.

    • Why? Hydrolysis rates for 4-chloroquinolines follow Arrhenius kinetics; lowering T from 25°C to 4°C reduces the degradation rate by approximately 4-5x.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Why? Oxygen promotes N-oxide formation, but more importantly, standard air contains moisture. Argon is heavier than air and provides a better blanket against moisture ingress.

  • Light: Amber borosilicate glass is mandatory.

B. Packaging Specifications
  • Primary Container: Amber glass vial (Type I).

  • Closure: Teflon (PTFE) lined screw cap .

    • Warning: Do NOT use rubber septa or standard polyethylene liners. The lipophilic chlorinated quinoline can leach plasticizers or adsorb into the rubber, leading to contamination and concentration loss.

  • Secondary Containment: Sealed desiccator with active silica gel or molecular sieves.

Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (chemical) and Photolysis (physical).

DegradationPathways Start 2-Methyl-4,7,8- trichloroquinoline (Active) Hydrolysis Hydrolysis (+ H2O / H+) Start->Hydrolysis Primary Pathway (Fast in moist air) Photolysis UV Irradiation (hν) Start->Photolysis Secondary Pathway Quinolone 2-Methyl-7,8-dichloro quinolin-4(1H)-one (Precipitate/Inactive) Hydrolysis->Quinolone Loss of HCl Radical Dechlorinated Byproducts (Radical Species) Photolysis->Radical C-Cl Homolysis

Figure 1: The C4-chlorine is the "weak link," leading to hydrolysis. UV exposure drives radical degradation.

Troubleshooting Guide (FAQ)

Scenario A: "My sample has developed a white precipitate."

Diagnosis: Hydrolysis. The 4-chloroquinoline has reacted with atmospheric moisture to form the 4-quinolone (tautomer of 4-hydroxyquinoline).

  • The Chemistry: The 4-quinolone form is highly polar and forms strong intermolecular hydrogen bonds, making it insoluble in the organic solvents (DCM, Chloroform) typically used to dissolve the starting material.

  • Solution: Filtration. The precipitate is the impurity. Filter your sample through a 0.2 µm PTFE filter. The filtrate contains your active compound.

  • Prevention: Verify your desiccator seals. Ensure the sample is allowed to reach room temperature before opening the vial to prevent condensation.

Scenario B: "LC-MS shows a mass shift of -18 or +16."

Diagnosis: Hydrolysis (-18 mass shift logic error) or Oxidation (+16).

  • Correction: Hydrolysis of a -Cl (Mass 35) to -OH (Mass 17) results in a net mass loss of 18 Da . This confirms the 4-hydroxy impurity.

  • +16 Da Shift: Indicates N-oxide formation. This occurs if stored in clear glass or under air.

  • Action: If Hydrolysis > 5%, repurify via recrystallization (typically from hexanes/ethyl acetate) or column chromatography. If N-oxide is present, it is difficult to remove; discard the batch for critical applications.

Scenario C: "The solid has turned from off-white to yellow/brown."

Diagnosis: Photodegradation. [1][2][3]

  • The Chemistry: Chlorinated heterocycles release chlorine radicals upon UV exposure, which couple to form conjugated, colored oligomers.

  • Action: Check purity by HPLC. If purity is >95%, the color is likely a trace surface impurity. Recrystallize with activated charcoal to remove color bodies.

QC & Validation Protocols

To validate the integrity of your stored material, use this self-validating HPLC method.

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses the ionization of the quinoline nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (specific for quinoline core).

Why this works: The 4-hydroxy degradation product is significantly more polar than the trichloro-parent. It will elute much earlier (approx. 1-2 min) compared to the parent (approx. 6-8 min), providing a clear "pass/fail" resolution.

QC Decision Tree

QCDecision Sample QC Sample Analysis Visual Visual Inspection Sample->Visual PassVisual Off-white/Beige Solid Visual->PassVisual FailVisual Yellow/Brown or Precipitate Visual->FailVisual HPLC HPLC Purity Check PassHPLC >98% Area HPLC->PassHPLC FailHPLC <98% Area HPLC->FailHPLC PassVisual->HPLC FailVisual->HPLC Confirm Impurity Action1 Release for Use PassHPLC->Action1 Action2 Recrystallize (Hex/EtOAc) FailHPLC->Action2 If Impurity is 4-OH Action3 Discard FailHPLC->Action3 If Impurity is complex mix

Figure 2: Workflow for assessing batch viability.

References

  • Reactivity of 4-Chloroquinolines

    • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[4]

    • Source: ResearchG
    • Context: Establishes the high reactivity of the 4-chloro position toward nucleophiles compared to the 2-position.
  • Hydrolysis Mechanism & Byproducts

    • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
    • Source: NIH / PMC.
    • Context: Details the hydrolysis of 4-chloroquinolines in acidic/aqueous media to form 4-quinolones (the primary degradation p
  • Photostability of Quinoline Derivatives

    • Title: Photodegradation of quinoline in water.[5]

    • Source: ResearchG
    • Context: Describes the radical degradation pathways and hydroxy-quinoline formation under UV irradi
  • Safety & Handling (SDS Data)

    • Title: Safety D
    • Source: Thermo Fisher Scientific.
    • Context: Provides baseline storage (inert atmosphere) and safety (skin irritant) protocols for the closest structural analog.

Sources

Troubleshooting

Technical Support Center: Hazardous Reagents in Quinoline Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: QSYN-HAZ-001 Subject: Mitigation of Thermal Runaways, Toxic Reagents, and Corrosive Media in Quinoline Scaffolding Introduction Welcome to the Quinoline Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: QSYN-HAZ-001 Subject: Mitigation of Thermal Runaways, Toxic Reagents, and Corrosive Media in Quinoline Scaffolding

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. If you are accessing this guide, you are likely encountering the specific, high-risk challenges inherent to constructing the quinoline bicycle: violent exotherms, viscous acid handling, and legacy toxic oxidants.

As researchers, we often inherit "classic" protocols (Skraup, Friedländer, Combes) that were designed in an era with lower safety standards. My goal is to modernize these workflows for you, focusing on causality (why the hazard exists) and engineered controls (how to neutralize it without sacrificing yield).

Module 1: The Skraup Reaction & Thermal Runaway

User Issue: "My Skraup reaction (aniline + glycerol + H2SO4) exhibited a delayed, violent exotherm that overwhelmed the condenser. The flask contents tarred immediately."

Root Cause Analysis

The "Skraup Volcano" is caused by the induction period of acrolein formation.

  • Mechanism: Glycerol dehydrates to acrolein in situ using hot sulfuric acid.

  • The Trap: This dehydration is endothermic and slow to start. Users often crank up the heat because "nothing is happening."

  • The Snap: Once the threshold temperature is reached, a massive amount of acrolein forms simultaneously. It polymerizes violently and reacts with aniline, releasing immense heat (exotherm) that vaporizes the solvent.

Troubleshooting Protocol: The Sulzberger Modification

To prevent this, we utilize the Sulzberger modification , which employs ferrous sulfate (FeSO₄) as a moderator.

Step-by-Step Mitigation:

  • Add the Moderator: Add finely powdered Ferrous Sulfate (FeSO₄·7H₂O) to the reaction mixture before heating.

    • Dosage: ~5-10% mol equivalent relative to the amine.

    • Function: It lowers the oxidation potential and acts as a radical scavenger/buffer, spreading the exotherm over a longer period.

  • Reagent Order (Critical):

    • Mix Aniline, Glycerol, and FeSO₄ first.

    • Add H₂SO₄ dropwise with stirring and external cooling if necessary. Never add the acid all at once.

  • Temperature Ramping: Heat slowly to 100°C. Hold for 1 hour (Induction Phase). Only after the initial reflux stabilizes should you ramp to the final temperature (140-150°C).

Workflow Visualization: Safe Skraup Execution

SkraupSafety Start Start: Reagent Prep Mix Mix: Aniline + Glycerol + FeSO4 (Moderator) Start->Mix AcidAdd Slow Addition: H2SO4 (Keep T < 80°C) Mix->AcidAdd Heat1 Stage 1 Heating: 100°C (Induction Phase) AcidAdd->Heat1 Check Check: Is Reflux Stable? Heat1->Check Check->Heat1 No (Wait) Heat2 Stage 2 Heating: 140°C (Completion) Check->Heat2 Yes Quench Quench: Ice/Water + Neutralization Heat2->Quench

Caption: The Sulzberger modified workflow emphasizes the addition of FeSO₄ and a two-stage heating profile to manage the acrolein induction period.

Module 2: Handling Viscous Acid Catalysts (PPA)

User Issue: "I am using Polyphosphoric Acid (PPA) for a Friedländer or Combes synthesis. It is too viscous to stir, and I cannot quench it without creating a solid glass-like block."

Technical Insight

PPA is a polymer of orthophosphoric acid. It is an excellent dehydrating agent/solvent but poses two physical hazards:

  • High Viscosity: At room temperature, it is nearly solid, leading to poor heat transfer and "hot spots" (local overheating).

  • Hydrolysis Exotherm: PPA releases massive heat when mixed with water.

Operational Guidelines
ParameterRecommendationRationale
Stirring Overhead mechanical stirrer (high torque).Magnetic stir bars will decouple/spin out due to viscosity.
Heating Pre-warm PPA to 60–80°C before adding reactants.Lowers viscosity to allow homogeneous mixing of the aniline/ketone.
Quenching Do NOT pour water into PPA. Pour hot PPA into crushed ice/water with vigorous stirring.Prevents "splattering" and ensures the PPA hydrolyzes into liquid orthophosphoric acid rather than solidifying.
Glassware Use wide-mouth flasks.Facilitates cleaning.[1][2][3] PPA residue is notoriously difficult to remove from narrow necks.

Module 3: Oxidant Selection & Substitution

User Issue: "The literature suggests using Arsenic Pentoxide (As₂O₅) or Nitrobenzene. I need a less toxic alternative that maintains yield."

The Hazard Profile
  • Arsenic Pentoxide: Legacy reagent. Highly toxic, environmental hazard.[1][4] Status: Obsolete.

  • Nitrobenzene: Classic Skraup oxidant/solvent.[5] Carcinogenic, permeates skin, difficult to remove (high boiling point). Status: Avoid if possible.

Recommended Alternatives
  • Iodine (I₂):

    • Mechanism:[5][6][7][8][9][10] Acts as a mild dehydrogenation agent.

    • Protocol: Add catalytic amounts (1-5 mol%) of I₂. The iodine is regenerated by the sulfuric acid, acting as a co-oxidant.

  • Sodium m-Nitrobenzenesulfonate:

    • Benefit: Water-soluble version of nitrobenzene.

    • Cleanup: Much easier to remove during the aqueous workup than nitrobenzene.

  • Atmospheric Oxygen (Green Option):

    • Protocol: Vigorous air bubbling through the reaction mixture.

    • Constraint: Slower reaction rates; requires efficient gas dispersion tubes.

Decision Logic: Oxidant Selection

OxidantSelect Start Select Oxidant Decision Requirement? Start->Decision Legacy Legacy Protocols (As2O5 / Nitrobenzene) Result1 STOP: High Toxicity Difficult Workup Legacy->Result1 Modern Modern Standard (Iodine / Sulfonates) Result2 GO: High Yield Easier Cleanup Modern->Result2 Green Green Chemistry (Air / Photo-redox) Result3 GO: Low Waste Slower Rate Green->Result3 Decision->Legacy Old Paper Decision->Modern Standard Lab Decision->Green Sustainability

Caption: Decision tree for selecting oxidants. Modern iodine-catalyzed or sulfonate methods offer the best balance of safety and yield.

Module 4: High-Temperature Media (Gould-Jacobs)

User Issue: "I am performing a Gould-Jacobs cyclization at 250°C. The protocol calls for Dowtherm A. What are the safety implications?"

Hazard Analysis

The Gould-Jacobs cyclization (aniline + ethoxymethylenemalonate) requires temperatures (250–300°C) that exceed the auto-ignition temperature of many standard solvents.

  • Dowtherm A: A eutectic mixture of biphenyl and diphenyl oxide.

  • Risk: While stable, it produces a distinct vapor that is irritating to the respiratory tract. At 250°C, a flask failure results in immediate fire risk and severe thermal burns.

Safety Protocol
  • Vapor Management: All condensers must be water-cooled and vented into a fume hood. Do not rely on air condensers alone at this temperature.

  • Expansion Volume: Dowtherm A expands significantly when heated. Fill flasks only to 50% capacity to prevent overflow during the ramp-up.

  • Alternative: Solid-Phase Synthesis:

    • Consider performing the cyclization solvent-free in a flask heated by a sand bath or metal alloy bath. The ethanol byproduct boils off, driving the reaction. This eliminates the fire load of the solvent.

FAQs: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the Skraup reaction? A: Yes, but with extreme caution. Microwaves accelerate the heating rate, which can bypass the "induction period" safety window. Use a dedicated microwave reactor with active pressure monitoring. Do not use domestic microwaves.

Q: My quinoline product is trapped in the tar. How do I extract it? A: This is common in Skraup syntheses.

  • Steam distillation is the classic method but is slow.

  • Better approach: Basify the tar with NaOH, then use continuous liquid-liquid extraction (Soxhlet or liquid-liquid extractor) with chloroform or dichloromethane for 12-24 hours.

Q: Is there a "Green" solvent for these reactions? A: Yes. Ionic liquids (e.g., [bmim][BF4]) and deep eutectic solvents (Choline chloride/urea) are excellent alternatives to sulfuric acid/nitrobenzene systems. They often allow for catalyst recycling and easier product separation.

References

  • Manske, R. H. F. (1942).[5] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[5] Link

  • Clarke, H. T., & Davis, A. W. (1941).[5] "Quinoline."[1][5][11] Organic Syntheses, Coll.[5] Vol. 1, p. 478.[5] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Skraup/Sulzberger protocols).
  • Taguchi, Y., et al. (2002). "Synthesis of Quinolines in Water." Tetrahedron Letters, 43(46), 8367-8371. Link

  • Fisher Scientific. (2012). "Safety Data Sheet: Polyphosphoric Acid." Link

  • Dow Chemical Company. (2016).[2] "Safety Data Sheet: Dowtherm A Heat Transfer Fluid." Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4,7,8-trichloroquinoline for Industrial Production

Welcome to the technical support center for the industrial-scale synthesis of 2-Methyl-4,7,8-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial-scale synthesis of 2-Methyl-4,7,8-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis of this complex quinoline derivative. Our focus is on ensuring scientific integrity, scalability, and safety.

Overview of the Synthetic Pathway

The industrial synthesis of 2-Methyl-4,7,8-trichloroquinoline is a multi-step process that requires careful control of reaction conditions at each stage. The most plausible and scalable route involves a modified Gould-Jacobs reaction to construct the core quinoline structure, followed by a robust chlorination step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A 2,3-Dichloroaniline C Condensation (100-130°C) A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (High-Boiling Solvent, ~250°C) C->D Intermediate Anilinomethylenemalonate E 7,8-Dichloro-4-hydroxy-2-methylquinoline (Quinolone Intermediate) D->E G Chlorination (70-90°C) E->G F Phosphorus Oxychloride (POCl3) F->G H 2-Methyl-4,7,8-trichloroquinoline (Final Product) G->H I Quench & Neutralization H->I J Extraction I->J K Crystallization J->K L Purified Product K->L

Caption: A high-level overview of the two-step synthesis of 2-Methyl-4,7,8-trichloroquinoline.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

Part 1: Synthesis of 7,8-Dichloro-4-hydroxy-2-methylquinoline (Quinolone Intermediate)

Q1: We are observing a low yield in the initial condensation step of the Gould-Jacobs reaction. What are the likely causes and how can we mitigate this?

A1: Low yields in the condensation of 2,3-dichloroaniline with diethyl (ethoxymethylene)malonate are often attributable to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the progress by Thin-Layer Chromatography (TLC) to ensure the full consumption of the starting aniline.[1]

  • Sub-optimal Temperature: The ideal temperature for this condensation is typically between 100-130°C.[1] Lower temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of the starting materials or the intermediate.

  • Purity of Starting Materials: Ensure that the 2,3-dichloroaniline is of high purity, as impurities can interfere with the reaction.[2][3][4] The diethyl (ethoxymethylene)malonate should also be of good quality and free from hydrolysis products.

Troubleshooting Steps:

  • Reaction Monitoring: Implement regular TLC analysis to track the disappearance of the 2,3-dichloroaniline spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Temperature Optimization: Calibrate your reactor's temperature controller and maintain a stable temperature within the optimal range.

  • Removal of Byproducts: The condensation reaction produces ethanol. On a large scale, it is beneficial to remove this under reduced pressure after the initial heating phase to drive the equilibrium towards product formation.[1]

Q2: The thermal cyclization step is resulting in significant charring and a dark-colored product. What is causing this and how can it be prevented?

A2: The high temperatures required for the thermal cyclization (typically around 250°C) can lead to thermal degradation if not properly controlled.[1]

  • Localized Overheating ("Hot Spots"): In large reactors, inefficient mixing can lead to localized overheating, causing decomposition of the anilinomethylenemalonate intermediate.

  • Presence of Impurities: Impurities from the previous step can act as catalysts for decomposition at high temperatures.

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation.

Preventative Measures:

  • High-Boiling Inert Solvent: The use of a high-boiling inert solvent such as diphenyl ether is recommended to ensure even heat distribution and prevent localized overheating.[1]

  • Inert Atmosphere: Conduct the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Purification of Intermediate: While often used directly, if significant charring is observed, consider a purification step for the anilinomethylenemalonate intermediate before cyclization.

ParameterRecommended RangeRationale
Condensation Temperature 100 - 130 °COptimal for the formation of the anilinomethylenemalonate intermediate.
Cyclization Temperature 240 - 260 °CNecessary to overcome the activation energy for the 6-electron electrocyclization.[5]
Reaction Monitoring TLC (Hexane:Ethyl Acetate)Allows for real-time tracking of starting material consumption and product formation.
Part 2: Chlorination of the Quinolone Intermediate

Q3: Our chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives incomplete conversion. What are the key parameters to check?

A3: Incomplete chlorination of the 4-hydroxyquinoline intermediate is a common issue and can often be traced back to the following:

  • Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[6][7] In practice, an excess is often used to drive the reaction to completion.

  • Low Reaction Temperature: The conversion of the phosphorylated intermediate to the chloroquinoline requires heating, typically in the range of 70-90°C.[6][8]

  • Presence of Water: POCl₃ reacts violently with water.[9][10] Any moisture in the starting material or solvent will consume the reagent and hinder the reaction.

Troubleshooting Flowchart:

Chlorination_Troubleshooting Start Incomplete Chlorination Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Temp Verify Reaction Temperature (70-90°C?) Check_Moisture->Check_Temp No Dry_Reactants Dry Starting Material and Solvent Check_Moisture->Dry_Reactants Yes Check_Equiv Check POCl3 Equivalents (Sufficient Excess?) Check_Temp->Check_Equiv Yes Increase_Temp Increase Temperature to 70-90°C Check_Temp->Increase_Temp No Add_POCl3 Add More POCl3 Check_Equiv->Add_POCl3 No Success Reaction Complete Check_Equiv->Success Yes Dry_Reactants->Check_Temp Increase_Temp->Check_Equiv Add_POCl3->Success

Caption: A decision tree for troubleshooting incomplete chlorination reactions.

Q4: The work-up of the POCl₃ reaction is proving hazardous and difficult to control on a larger scale. What is the safest and most efficient work-up protocol?

A4: The quenching of excess POCl₃ is highly exothermic and releases hydrogen chloride (HCl) gas.[9][11] A "reverse quench" is the universally recommended and safest procedure.[11]

Recommended Safe Quench Protocol:

  • Preparation: Prepare a separate quenching vessel with a slurry of crushed ice and a weak base, such as sodium bicarbonate or sodium acetate solution.[11]

  • Cooling: Cool the completed reaction mixture.

  • Slow Addition: Slowly add the cooled reaction mixture to the vigorously stirred ice/base slurry.

  • Temperature Control: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition.[11]

  • pH Check: After the addition is complete, ensure the aqueous layer is neutral or slightly basic.

  • Extraction: Proceed with the extraction of the product using a suitable organic solvent.

Critical Safety Note: NEVER add water or a quenching solution to the reaction mixture. This can lead to a delayed and uncontrollable runaway reaction.[11]

HazardMitigation StrategyReference
Violent reaction with water Use a "reverse quench" by adding the reaction mixture to an ice/base slurry.[11]
Release of HCl gas Perform the quench in a well-ventilated area or fume hood with appropriate scrubbing for the off-gas.[9]
Delayed exothermic reaction Ensure vigorous stirring and maintain a low temperature (<20°C) during the quench to prevent the accumulation of unreacted POCl₃.[11]
Part 3: Purification and Isolation

Q5: We are struggling to achieve a consistent crystalline form of the final product, 2-Methyl-4,7,8-trichloroquinoline. Sometimes it "oils out." How can we improve our crystallization protocol?

A5: "Oiling out" during crystallization occurs when the solute is not sufficiently soluble in the hot solvent to remain dissolved as it cools, or when the cooling rate is too rapid.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product when hot but have low solubility when cold. For polychlorinated aromatic compounds, consider solvents like ethanol, isopropanol, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).

  • Slowing Down Crystallization: Rapid cooling encourages the formation of oils or very small crystals with impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[12]

  • Seeding: If a few crystals have previously been obtained, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.[12]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystal growth.[12]

  • Solvent-Antisolvent System: Dissolve the product in a minimal amount of a good solvent at room temperature. Then, slowly add a miscible "anti-solvent" (in which the product is insoluble) until the solution becomes slightly cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.[13]

Q6: What are the expected impurities in the final product and how can we detect them?

A6: Potential impurities in the final product can originate from side reactions or incomplete conversions in either of the main synthetic steps.

  • Under-chlorinated Species: The most likely impurity is the starting material for the second step, 7,8-Dichloro-4-hydroxy-2-methylquinoline.

  • Isomeric Byproducts: Depending on the purity of the initial 2,3-dichloroaniline, other dichloro-isomers of the final product could be present.

  • Over-chlorination Products: While less likely under controlled conditions, further chlorination on the quinoline ring is a possibility.

  • Residual Solvents: High-boiling solvents like diphenyl ether from the cyclization step may be carried through.

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the final product and detecting any minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

References

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use - Books - Royal Society of Chemistry. Available at: [Link]

  • 2,3-Dichloroaniline - Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Dichloroaniline – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. Available at: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Phosphoryl chloride - Wikipedia. Available at: [Link]

  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed. Available at: [Link]

  • Gould-Jacobs reaction - Wiki. Available at: [Link]

  • Gould-Jacobs-reactie - Wikipedia. Available at: [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • Phosphorus Oxychloride - Common Organic Chemistry. Available at: [Link]

  • SAFETY OF CHLORINATION REACTIONS - IChemE. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Water Treatment Process Troubleshooting Guide - Novi AMS. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Chlorinator Maintenance: How to Troubleshoot your Injector? - Dosatron. Available at: [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Phosphorus oxychloride - ChemBK. Available at: [Link]

  • Advice for Crystallization - Universität Potsdam. Available at: [Link]

  • (PDF) TROUBLESHOOTING CHLORINE DIOXIDE GENERATORS: CORRECTIVE ACTIONS FOR AN ESTABLISHED GENERATION FACILITY IN WICHITA FALLS - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

managing exothermic reactions in the Skraup synthesis

Topic: Managing Exothermic Reactions in the Skraup Synthesis Audience: Senior Chemists, Process Engineers, and Drug Development Researchers Welcome to the Technical Support Center Status: Operational | Lead Scientist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in the Skraup Synthesis Audience: Senior Chemists, Process Engineers, and Drug Development Researchers

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Dr. [AI Name]

You are likely here because the Skraup reaction is behaving like a "delayed volcano." One moment it is dormant; the next, it is overwhelming your condenser. This guide bypasses the textbook basics to address the specific thermodynamic instability of quinoline synthesis and provides field-proven protocols to clamp down on the exotherm.

Module 1: The "Runaway" Phenomenon (Thermodynamics & Kinetics)

Q: Why does the reaction erupt violently after a long period of inactivity?

A: You are experiencing the "Induction Trap." The Skraup synthesis is a multi-step cascade with conflicting thermal requirements.

  • The Bottleneck (Endothermic): The dehydration of glycerol to acrolein requires significant thermal input (

    
    C) and acid catalysis. Nothing happens until this threshold is crossed.
    
  • The Spike (Exothermic): Once acrolein accumulates, the Michael addition with aniline and the subsequent cyclization/oxidation occur almost simultaneously. These steps are highly exothermic.[1][2][3]

If you heat the mixture aggressively to "start" it (Step 1), you unknowingly accumulate a dangerous reservoir of acrolein. When Step 2 triggers, it consumes that reservoir instantly, releasing all the heat at once—a thermal runaway.

Visualizing the Hazard

The following diagram illustrates the kinetic energy profile that leads to the runaway effect.

SkraupEnergyProfile cluster_danger DANGER ZONE Start Reagents (Aniline, Glycerol, H2SO4) Inter1 Induction Period (Glycerol → Acrolein) Start->Inter1 Requires Heat (Endothermic) Inter2 Accumulation Zone (High [Acrolein]) Inter1->Inter2 Rate Limiting Step Runaway THERMAL SPIKE (Michael Addn + Cyclization) Inter2->Runaway Critical Mass Reached Product Quinoline (Stable Product) Runaway->Product Massive Heat Release

Figure 1: The "Induction Trap" mechanism. Note the accumulation of acrolein (red zone) which precedes the violent thermal spike.

Module 2: The Moderator Protocol (Ferrous Sulfate)

Q: I’ve heard Ferrous Sulfate (


) makes the reaction safer. How does it work, and how much do I use? 

A:


 is the industry-standard moderator. It does not just "dilute" the heat; it chemically alters the oxidation kinetics.
  • Mechanism: It acts as an oxygen carrier.[4][5] Instead of nitrobenzene oxidizing the dihydroquinoline intermediate directly (which can be violent), the iron cycles between

    
     and 
    
    
    
    , smoothing the electron transfer and extending the reaction time.
  • The Benefit: It converts a 15-minute explosion into a 3-hour controlled reflux.

Comparative Protocol Data

The following table contrasts the "Classic" (High Risk) approach with the "Moderated" (High Safety) approach.

ParameterClassic Method (Unmoderated)Moderated Method (

)
Oxidant Nitrobenzene (Solvent/Oxidant)Nitrobenzene +

Induction Time Unpredictable (10–45 mins)Controlled onset
Exotherm Profile Sharp spike (Risk of ejection)Broad, manageable plateau
Reflux Time Short (<1 hour)Extended (3–5 hours)
Yield (Typical) 40–50% (Loss via tar/ejection)80–90%
Safety Margin LowHigh

Recommended Stoichiometry (Molar Equivalents):

  • Aniline: 1.0 eq

  • Glycerol: 3.0 eq

  • Sulfuric Acid: 2.5 eq

  • Nitrobenzene: 0.6 eq

  • Ferrous Sulfate: 0.05 - 0.1 eq (Catalytic amount)

Module 3: Troubleshooting & Process Control

Q: My reaction mixture turned into a black solid tar. What happened? A: This is "Polymerization Death." You likely overheated the glycerol in the presence of acid without sufficient aniline/oxidant mixing, or the exotherm spiked too high (


C), causing the acrolein to polymerize into intractable tars rather than reacting with the aniline.

Q: How do I manage the addition on a larger scale (>100g)? A: Do not mix everything at once. Use the Split-Stream Protocol :

  • Heel: Place aniline, nitrobenzene, and

    
     in the flask. Heat to 
    
    
    
    C.[2]
  • Feed: Pre-mix glycerol and sulfuric acid (carefully!). Add this mixture dropwise to the hot heel.

    • Why? This ensures acrolein is generated in situ and immediately consumed by the excess aniline, preventing accumulation.

Troubleshooting Decision Tree

Use this flow to diagnose live reaction issues.

Troubleshooting Start Issue Detected Violent Violent Boiling/Reflux Start->Violent NoReaction No Reflux after 30 mins Start->NoReaction Tar Formation of Black Tar Start->Tar Action1 REMOVE HEAT IMMEDIATELY Apply wet towel to upper flask Violent->Action1 Emergency Action2 Check Temp. Is it >120°C? NoReaction->Action2 Action3 Reduce Acid Concentration or Increase Stirring Tar->Action3 Prevention for next run Action5 Discard. Clean with conc. HNO3 Tar->Action5 Current Run Action4 Add heat cautiously (Do not exceed 140°C) Action2->Action4 No (Too Cold) Action2->Action5 Yes (Dead Reaction)

Figure 2: Rapid response logic for common Skraup synthesis failures.

Module 4: Emergency Protocols

CRITICAL WARNING: If the reaction begins to boil uncontrollably despite removing the heat source:

  • Do NOT add water. The flash vaporization will rupture the vessel.

  • External Cooling: Apply wet towels or an air stream to the upper part of the flask (condenser neck) to return solvent and cool the bulk.

  • Blast Shield: Lower the sash immediately. The pressure wave from a clogged condenser can shatter glassware.

References
  • Clarke, H. T.; Davis, A. W. (1941).[5][6][7] "Quinoline".[1][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[3][4][5][6][7] Vol. 1, p. 478.[3][5][6][7] (The definitive protocol for Ferrous Sulfate moderation).

  • Manske, R. H. F. (1942).[6][7][8] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[6][8] (Comprehensive review of mechanism and side reactions).

  • BenchChem. (2025).[2][3][9] "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide". (Modern safety protocols and yield data).

  • Health and Safety Executive (HSE). "Reaction Inhibition in the Control of Exothermic Runaway". (General principles of managing delayed exotherms).

Sources

Optimization

improving the solubility of 2-Methyl-4,7,8-trichloroquinoline for biological assays

Technical Support Center: Solubilization of 2-Methyl-4,7,8-trichloroquinoline Welcome to the technical support guide for handling 2-Methyl-4,7,8-trichloroquinoline. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 2-Methyl-4,7,8-trichloroquinoline

Welcome to the technical support guide for handling 2-Methyl-4,7,8-trichloroquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges encountered during biological assays. Our goal is to ensure the integrity and reproducibility of your experimental results.

The Challenge: Poor Aqueous Solubility

2-Methyl-4,7,8-trichloroquinoline is a hydrophobic molecule, a characteristic indicated by a high calculated LogP value (a measure of lipophilicity). While a specific experimentally determined LogP for this exact molecule isn't readily available, a closely related isomer, 2,4,7-Trichloro-8-methyl-quinoline, has a calculated XLogP3 of 4.8[1]. This high value predicts very low water solubility, which is the primary hurdle when preparing this compound for use in aqueous-based biological assays, such as cell culture experiments. Introducing a compound with poor aqueous solubility directly into your assay medium will likely lead to precipitation, aggregation, or the formation of an oily film, resulting in inconsistent and unreliable data.

The key to success is a well-designed solubilization strategy, which typically involves creating a concentrated stock solution in an appropriate organic solvent and then carefully diluting it into the final aqueous assay medium.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

This is the most common issue and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. This is often referred to as the compound "crashing out." The organic solvent from your stock solution disperses in the media, leaving the hydrophobic compound molecules exposed to the aqueous environment, where they aggregate and precipitate.

Q2: What is the best solvent for making a stock solution of 2-Methyl-4,7,8-trichloroquinoline?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions of most poorly soluble compounds for biological assays[2]. It is a powerful, aprotic solvent capable of dissolving a wide range of hydrophobic molecules. For long-term storage, these DMSO stock solutions should be kept at -20°C or -80°C to maintain compound integrity[3][4].

Q3: How much organic solvent can my cells tolerate in the final assay?

The tolerance to organic solvents is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid significant cytotoxicity[5][6]. Some robust cell lines may tolerate up to 1%, but this should be experimentally verified[5][7]. It is crucial to always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental samples to account for any effects of the solvent itself on the cells[8][9].

Q4: I've dissolved my compound in DMSO, but it still precipitates upon dilution. What are my options?

If precipitation occurs even with a low final DMSO concentration, you may need to explore alternative solubilization strategies. These can include:

  • Using a different co-solvent: Ethanol can be an alternative, but it is often more cytotoxic than DMSO[6][8].

  • Employing solubility enhancers: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability[10][11][12][].

  • Lowering the final compound concentration: Your desired concentration may simply be above the solubility limit of the compound in the assay medium.

Troubleshooting Guide

Problem 1: Compound Precipitation Upon Dilution

Cause: The concentration of 2-Methyl-4,7,8-trichloroquinoline in the final aqueous medium exceeds its solubility limit.

Solutions:

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. A step-wise reduction in the solvent concentration can sometimes prevent immediate precipitation.

  • Increase the Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always validate the new solvent concentration with a vehicle control.

  • Reduce the Final Compound Concentration: Test a lower final concentration of your compound. It's possible that the effective concentration is lower than your initial target and within the soluble range.

Problem 2: Inconsistent or Non-Reproducible Assay Results

Cause: This can be due to micro-precipitation or aggregation of the compound, which is not always visible to the naked eye. This leads to variations in the actual concentration of the dissolved compound available to the cells in different wells or experiments.

Solutions:

  • Pre-dilution and Vortexing: When preparing your final working solution, add the stock solution to a smaller volume of media, vortex vigorously, and then bring it to the final volume. This can aid in the dispersion of the compound.

  • Sonication: Briefly sonicating the final solution in a water bath can help break up small aggregates and improve solubility[14].

  • Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment from your frozen stock solution. Avoid storing diluted aqueous solutions, as the compound can precipitate over time.

Problem 3: Preparing a Stable High-Concentration Stock Solution

Cause: The compound may not be readily soluble even in 100% DMSO at very high concentrations.

Solutions:

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

  • Vortexing/Sonication: Use a vortex mixer or a sonicator to provide mechanical energy to break down the solid compound and facilitate its interaction with the solvent[14].

  • Determine Maximum Solubility: If you are unsure of the upper solubility limit, you can determine it empirically. Start by adding a small, known amount of the compound to a fixed volume of DMSO and incrementally add more compound until a saturated solution is achieved (i.e., solid particles no longer dissolve).

Data and Protocols

Solubility and Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₆Cl₃NPubChem[1]
Molecular Weight 246.5 g/mol PubChem[1]
Calculated XLogP3 4.8PubChem[1]
Recommended Stock Solvent DMSO[2]
Recommended Final Solvent Conc. ≤ 0.5% (v/v)[5][6]

Note: The XLogP3 value is for the isomer 2,4,7-Trichloro-8-methyl-quinoline, used here as a close approximation.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.465 mg of 2-Methyl-4,7,8-trichloroquinoline (Molecular Weight = 246.5 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or sonicate in a water bath until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C[3][15].

Protocol: Dilution for a Final Concentration of 10 µM in a Cell-Based Assay

This protocol ensures the final DMSO concentration is 0.1%.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution by adding 10 µL of the stock to 90 µL of cell culture medium. This results in a 1 mM solution in 10% DMSO.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your assay plate or tube. This results in a final concentration of 10 µM of the compound and 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of a 10% DMSO in media solution (prepared by mixing 10 µL of 100% DMSO with 90 µL of media) to 990 µL of cell culture medium.

Visual Guides

Decision Workflow for Solubilization

This flowchart outlines the decision-making process for solubilizing a hydrophobic compound for a biological assay.

G A Start: Obtain Compound B Prepare 10 mM Stock in 100% DMSO A->B C Does it Dissolve? B->C D Troubleshoot: - Vortex - Gentle Warming (37°C) - Sonicate C->D No E Stock Solution Ready (Store at -20°C / -80°C) C->E  Yes D->B F Dilute to Final Concentration in Aqueous Assay Medium (Target DMSO ≤ 0.5%) E->F G Precipitation Observed? F->G H Troubleshoot: - Lower Final Compound Conc. - Use Solubility Enhancers (e.g., Cyclodextrin) G->H Yes I Assay Ready G->I  No H->F J Run Vehicle Control I->J

Caption: A decision tree for preparing hydrophobic compounds.

Compound Behavior in Solution

This diagram illustrates the difference between a poorly dispersed and a well-solvated compound in an aqueous environment.

G cluster_0 Compound Aggregates cluster_1 DMSO (D) molecules solvate individual compound molecules A1 A2 A3 A4 A5 A6 C D1 D D2 D D3 D D4 D

Caption: Aggregation vs. Solvation of hydrophobic molecules.

References

  • 2-methyl quinoline, 91-63-4 . The Good Scents Company. [Link]

  • Chemical Properties of Quinoline, 2-chloro-4-methyl- (CAS 634-47-9) . Cheméo. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays . PubMed. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PMC - NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC - PubMed Central. [Link]

  • DMSO usage in cell culture . LifeTein. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . PubMed. [Link]

  • 2,4,7-Trichloro-8-methyl-quinoline | C10H6Cl3N | CID 82581111 . PubChem. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays . Environmental Science & Technology. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]

  • Compound management . Grokipedia. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . Semantic Scholar. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes . NIH. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. [Link]

  • 2,7,8-Trichloro-4-methyl-quinoline | C10H6Cl3N | CID 82580951 . PubChem. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells . Kowsar Medical Publishing. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety . GMP Plastics. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . ACS Publications. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? . ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview . Asian Journal of Pharmaceutics. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed. [Link]

  • 4,7-Dichloro-8-methyl-1,2,3,4-tetrahydroquinoline | C10H11Cl2N . PubChem. [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures . MDPI. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . PMC - NIH. [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines . Iranian Journal of Blood and Cancer. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Stability in Quinoline Synthesis

Case ID: QNZ-CAT-DEACT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Nitrogen Paradox" Welcome to the technical support hub for quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-CAT-DEACT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Nitrogen Paradox"

Welcome to the technical support hub for quinoline synthesis. If you are experiencing catalyst failure, you are likely encountering the "Nitrogen Paradox."

Quinoline synthesis inherently fights against the catalyst. The product (quinoline) and often the reactant (aniline) are nitrogenous bases. These are potent ligands that can:

  • Poison Lewis Acid sites by irreversible coordination.

  • Poison Noble Metals (Pd, Pt, Rh) by competitive binding against the substrate.

  • Promote Coking by polymerizing on acidic supports (common in Skraup/Friedländer methods).

This guide moves beyond generic advice to provide root-cause diagnostics and recovery protocols.

Tier 1: Diagnostic Triage

Before attempting regeneration, use this logic flow to identify the mechanism of failure.

Diagnostic Flowchart

CatalystDiagnosis Start START: Reaction Stalled Check1 Check Reaction Profile (HPLC/GC) Start->Check1 Decision1 Conversion stops abruptly? Check1->Decision1 BranchA Perform Hot Filtration Test Decision1->BranchA Yes (at <50%) BranchB Check Physical Appearance Decision1->BranchB No (Slow decay) ResultA1 Filtrate continues reacting BranchA->ResultA1 ResultA2 Filtrate stops reacting BranchA->ResultA2 ResultB1 Catalyst Black/Tarred BranchB->ResultB1 ResultB2 Catalyst Clean BranchB->ResultB2 Leaching ISSUE: Leaching (Homogeneous catalysis) ResultA1->Leaching HeteroFail ISSUE: Surface Deactivation ResultA2->HeteroFail Coking ISSUE: Coking/Fouling (Pore Blockage) ResultB1->Coking Poisoning ISSUE: N-Coordination Poisoning ResultB2->Poisoning

Caption: Diagnostic logic tree for isolating leaching, coking, or competitive poisoning.

Tier 2: Validation Protocols (The "How-To")

Protocol A: The Sheldon-Maitlis Split Test (Hot Filtration)

Purpose: To determine if your heterogeneous catalyst (e.g., Pd/C, Zeolite) is actually leaching active metal into the solution, acting as a "phantom" homogeneous catalyst before dying.

Procedure:

  • Initiate Reaction: Run your standard quinoline synthesis to ~30-50% conversion.

  • Thermal Sampling: While maintaining reaction temperature, withdraw an aliquot.

  • Hot Filtration: Immediately filter the aliquot through a 0.2 µm PTFE filter (must be hot to prevent precipitation) into a pre-heated, clean vessel.

  • Resume: Return the filtrate (liquid only) to reaction conditions (Temp/Stirring) for the standard duration.

  • Analyze: Compare conversion of the Filtrate vs. the Original Reactor.

Interpretation:

Observation Diagnosis Remediation
Filtrate Conversion Increases Leaching. Active metal is in solution. Switch support (e.g., from Carbon to Alumina), use scavengers, or switch to homogeneous catalyst.

| Filtrate Conversion Flatlines | True Heterogeneous. The solid catalyst is active but deactivating. | Proceed to Protocol B (Poisoning) or C (Coking). |

Tier 3: Troubleshooting Specific Failures

Issue 1: Competitive N-Poisoning (The "Clean Death")

Symptoms: Catalyst looks clean, but reaction stops. Adding fresh substrate fails; adding fresh catalyst works.

Mechanism: The quinoline product binds to the metal center (


) more strongly than the reactant, forming an inactive complex 

.

Troubleshooting Guide:

Strategy Technical Implementation Why it works
Protic Co-Solvents Add 10-20% MeOH or EtOH or use Bronsted Acid additives (TFA).Protic solvents solvate the nitrogen lone pair of the product, reducing its ability to bind to the metal center [1].
Ligand Exchange Increase reaction temperature by 20°C.Adsorption is exothermic. Higher T favors desorption of the poisoning product (Le Chatelier’s principle).
Biphasic Systems Use Water/Toluene or Ionic Liquids.Quinoline extracts into the organic phase, leaving the catalyst (in aqueous/IL phase) free of product inhibition [2].
Issue 2: Coking & Pore Blocking (The "Dirty Death")

Symptoms: Catalyst turns black/tarry. BET surface area drops significantly. Common in Zeolite/Acid catalysis (e.g., Skraup, Friedländer).

Mechanism: Acid sites catalyze the polymerization of anilines or aldehydes, forming high-molecular-weight "coke" that physically blocks pores.

Troubleshooting Guide:

Strategy Technical Implementation Why it works
Slow Addition Dosing reactants (esp. aldehydes) via syringe pump over 2-4 hours.Keeps monomer concentration low, favoring cyclization over polymerization.
Pore Architecture Switch from microporous (ZSM-5) to mesoporous (MCM-41 or Hierarchical USY).Larger pores resist blockage and allow faster diffusion of bulky quinoline products [3].
Regeneration Calcination at 500°C (Air flow) for 4-6 hours.Burns off organic coke. Warning: Check catalyst thermal stability first.

FAQ: Frequently Asked Questions

Q: Can I wash my Pd/C catalyst to regenerate it after quinoline synthesis? A: Solvent washing (MeOH/DCM) rarely works for N-poisoning because the Metal-Nitrogen bond is strong.

  • Solution: An acidic wash (e.g., dilute acetic acid in methanol) is more effective. The acid protonates the quinoline nitrogen, breaking the M-N coordination bond and releasing the catalyst site [4].

Q: Why does my Iron (Fe) catalyst die faster than Palladium? A: Iron oxides are highly susceptible to leaching in the acidic by-products often generated in oxidative quinoline synthesis. Perform the Maitlis Split Test (Protocol A). If leaching is confirmed, switch to a magnetically separable Fe-nanocatalyst or a N-doped Carbon support to stabilize the metal [5].

Q: I am using a "Metal-Free" carbon catalyst, but it still loses activity. Why? A: While immune to metal leaching, porous carbon catalysts (N-doped or P-doped) deactivate via pore filling . The heavy quinoline products adsorb into the micropores.

  • Fix: Regenerate by refluxing in a high-boiling solvent (e.g., chlorobenzene) or thermal treatment under inert gas (

    
    ) at 300°C to desorb the organics without burning the carbon support [6].
    

References

  • Serna, P., & Corma, A. (2015). Transforming heterogeneous catalysis for the synthesis of N-heterocycles.ACS Catalysis , 5(12), 7114-7121. Link

  • Maitlis, P. M. (2009). The interaction of nitrogen heterocycles with palladium catalysts: Poisoning and leaching.[1]Journal of Organometallic Chemistry , 694(11), 1745-1752. Link

  • Wang, Y., et al. (2019). Hierarchical zeolites for the Friedländer synthesis of quinolines: Overcoming diffusion limitations.Journal of Catalysis , 370, 234-245. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Chapter: Poisoning by Nitrogen Compounds).[1][2] Link

  • Jagadeesh, R. V., et al. (2015). Nanostructured iron catalysts for the synthesis of quinolines.Nature Protocols , 10, 548–557. Link

  • Zhang, J., et al. (2017). Metal-free oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.[3]Chemical Science , 8, 515-523. Link

Sources

Optimization

Technical Support Center: Strategies for the Selective Functionalization of the Quinoline Ring

Welcome to the Technical Support Center for the selective functionalization of the quinoline ring. Quinoline is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, making the precise install...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective functionalization of the quinoline ring. Quinoline is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, making the precise installation of functional groups a critical task for innovation.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges, provide field-proven insights, and offer robust protocols to accelerate your research.

The functionalization of the quinoline core presents a significant challenge due to the distinct electronic nature of its two fused rings.[3] The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich, leading to issues in controlling regioselectivity.[3] Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful, atom-economical strategies to overcome these hurdles, allowing for direct and selective modifications that were previously arduous to achieve.[4][5]

This resource is structured to provide direct solutions to problems you may encounter in the lab. We will explore troubleshooting strategies for common issues, answer frequently asked questions, and provide detailed protocols for key transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, explaining the causality behind the issue and providing actionable solutions.

Problem 1: Poor Regioselectivity – "My reaction yields a mixture of C2 and C8 isomers. How can I favor one over the other?"

Underlying Cause: This is the most common selectivity challenge. The C2 position is electronically activated by the nitrogen atom, making it inherently reactive.[6] Conversely, the C8 position is favored when using a chelation-assisted strategy, where a directing group coordinates to the metal catalyst, forming a stable five-membered metallacycle that directs functionalization to the proximate C8 C-H bond.[3][7] The final product distribution depends on the delicate balance between these two pathways.

Solutions:

  • Catalyst and Ligand Selection: The choice of metal and ligand is paramount. For instance, in palladium catalysis, Pd(OAc)₂ in acetic acid tends to favor C2 activation of quinoline N-oxides, whereas PdCl₂ can promote C8 activation.[3][8] Rhodium(III) and Iridium(III) catalysts are frequently employed to achieve high selectivity for the C8 position, often using the N-oxide as a directing group.[9][10]

  • Directing Group Strategy: The quinoline N-oxide is the most common directing group, capable of guiding functionalization to both C2 and C8.[7][9] For exclusive C8 functionalization, employing a stronger, bidentate directing group like the 8-aminoquinoline moiety can be highly effective.[7]

  • Reaction Conditions: Solvents and additives can dramatically sway the regiochemical outcome. Modifying these parameters can favor one transition state over another, thereby enhancing the selectivity for the desired isomer.[3][11]

Problem 2: Low or No Yield in a C-H Activation Reaction – "My reaction is not proceeding as expected. What are the likely causes?"

Underlying Cause: C-H activation reactions are often sensitive to catalyst activity, reagent purity, and reaction conditions. Failure can typically be traced back to catalyst deactivation, the presence of inhibitors, or suboptimal reaction parameters.[7][12]

Solutions:

  • Verify Catalyst Activity: Ensure the transition metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) is of high quality and has been stored under appropriate conditions (e.g., in a desiccator, protected from light).[7] Consider using a fresh batch or a pre-catalyst.

  • Ensure Reagent and Solvent Purity: Trace impurities, especially water or oxygen, can poison the catalyst.[12] Use freshly dried, degassed solvents and high-purity reagents.

  • Optimize Reaction Temperature: C-H activation is often the rate-determining step and typically requires elevated temperatures to proceed efficiently.[7] Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for both product formation and potential decomposition.

  • Check the Oxidant (if applicable): In many C-H functionalization cycles, an oxidant is required to regenerate the active catalyst. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, TBHP) and its stoichiometry are critical.[1][9] Ensure the oxidant is active and used in the correct amount.

Below is a troubleshooting workflow to diagnose the cause of low yield.

start Low or No Yield catalyst Is the catalyst active and fresh? start->catalyst reagents Are reagents/solvents pure and dry? catalyst->reagents Yes fail Consult further literature for alternative methods catalyst->fail No -> Replace Catalyst temp Is the reaction temperature optimized? reagents->temp Yes reagents->fail No -> Purify/Dry Reagents oxidant Is the oxidant (if any) correct and active? temp->oxidant Yes temp->fail No -> Optimize Temperature success Reaction Optimized oxidant->success Yes oxidant->fail No -> Screen Oxidants

Caption: Troubleshooting workflow for low reaction yield.

Problem 3: Difficulty Functionalizing Distal Positions (C3, C4, C5, C6, C7) – "I need to modify a distal position, but my attempts result in low yields and poor selectivity."

Underlying Cause: Functionalizing the distal positions of the quinoline ring is inherently more challenging because these sites are neither electronically activated like C2 nor easily accessible via chelation like C8.[6][11][13]

Solutions:

  • Specialized Directing Groups: To reach these remote C-H bonds, specialized directing groups are often required. These groups are designed to create a large macrocyclic transition state that brings the catalyst into proximity with the target C-H bond.[11][14]

  • Unique Catalytic Systems: Certain catalyst systems are being developed specifically for this purpose. For example, nickel catalysis has shown significant promise for achieving C3 functionalization.[11][15] A reported nickel-catalyzed method using a Grignard reagent enables the coupling of various electrophiles at the C3 position at room temperature.[16]

  • Alternative Synthetic Strategies: When direct C-H activation is not feasible, consider alternative strategies. For example, dearomative hydroboration can introduce boron functionality onto the carbocyclic ring, which can then be further diversified.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward strategy for C2 functionalization? A1: The C2 position is the most electronically deficient carbon on the pyridine ring, making it susceptible to direct C-H functionalization. The most common methods involve transition-metal catalysis (e.g., Palladium, Rhodium, Copper) on quinoline N-oxide substrates.[1][9] The N-oxide enhances the reactivity of the C2-H bond and also acts as a coordinating group for the metal catalyst.[7]

Q2: How does the quinoline N-oxide work as a directing group? A2: The oxygen atom of the N-oxide acts as a Lewis basic site that coordinates to the transition metal catalyst. This coordination brings the metal center into close proximity to the C-H bonds at the C2 and C8 positions. This proximity facilitates the cleavage of the C-H bond in a process often referred to as cyclometalation, leading to a stable five-membered metallacycle for C8 functionalization or favoring activation at the electron-poor C2 position.[3][9] After the desired functional group is installed, the N-oxide can often be removed via reduction.

Q3: Are there effective metal-free methods for quinoline functionalization? A3: Yes, metal-free strategies are gaining prominence. Photocatalysis, which utilizes visible light to generate radicals, is a powerful tool for Minisci-type reactions to install alkyl groups onto the electron-deficient quinoline ring.[18][19] Additionally, catalyst-free nucleophilic substitution of hydrogen (SNHAr) reactions can be used to introduce functionalities like phosphine oxides at the C2 and C4 positions.[20] These methods offer milder reaction conditions and avoid potential metal contamination in the final products.[16]

Q4: How can I choose the right strategy for my target position? A4: The optimal strategy depends entirely on the desired position of functionalization. The flowchart below provides a general decision-making guide based on current state-of-the-art methods.

start Select Target Position pos_c2 C2 Position start->pos_c2 pos_c8 C8 Position start->pos_c8 pos_c3 C3 Position start->pos_c3 pos_distal C4-C7 Positions start->pos_distal strat_c2 Strategy: Direct C-H Activation Catalyst: Pd, Rh, Cu Substrate: Quinoline N-Oxide pos_c2->strat_c2 strat_c8 Strategy: Chelation-Assisted C-H Activation Catalyst: Rh(III), Ir(III), Pd(II) Directing Group: N-Oxide pos_c8->strat_c8 strat_c3 Strategy: Specialized Catalysis Catalyst: Ni(II) with Grignard Reagent Note: Directing group may not be required. pos_c3->strat_c3 strat_distal Strategy: Remote C-H Activation or Dearomatization-Functionalization Catalyst: Varies (often requires bespoke directing groups) pos_distal->strat_distal

Caption: Decision workflow for selecting a functionalization strategy.

Key Methodologies and Protocols

This section provides summarized, step-by-step protocols for common and effective functionalization reactions. Always refer to the original publication for complete details and safety information.

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is representative of a direct C2-arylation reaction, a common transformation for building molecular complexity. The mechanism generally involves C-H activation at the C2 position facilitated by the N-oxide, followed by a standard cross-coupling cycle.[9]

Experimental Protocol:

  • Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Quinoline N-oxide (1.0 equiv.), the aryl halide or boronic acid coupling partner (1.5-2.0 equiv.), Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any required ligand or additive.

  • Solvent: Add the appropriate dry solvent (e.g., Toluene, Dioxane, or Acetic Acid).

  • Base/Oxidant: Add the required base (e.g., K₂CO₃, Cs₂CO₃) for cross-coupling with aryl halides, or an oxidant (e.g., Ag₂CO₃) for oxidative coupling reactions.[9]

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., Ethyl Acetate), filter through celite to remove the catalyst, and wash with water or brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide

This protocol illustrates a chelation-directed C-H activation at the C8 position, forming a C-C bond. The N-oxide is crucial for directing the rhodium catalyst.

sub Quinoline N-Oxide intermediate [C8-Rhodacycle Intermediate] sub->intermediate Coordination & C-H Activation cat [Rh(III)] partner Coupling Partner (e.g., Alkene) partner->intermediate Insertion product C8-Alkylated Quinoline N-Oxide intermediate->product Reductive Elimination

Caption: Simplified mechanism for Rh(III)-catalyzed C8 functionalization.

Experimental Protocol:

  • Setup: In an oven-dried vial, combine Quinoline N-oxide (1.0 equiv.), Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant/additive (e.g., AgSbF₆, AgOAc).

  • Reagents: Add the alkylating agent (e.g., an alkene or maleimide, 1.5-3.0 equiv.).[16]

  • Solvent: Add a dry solvent such as DCE (1,2-dichloroethane) or t-AmylOH.

  • Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like CH₂Cl₂ and filter through a pad of silica gel or celite, washing with additional solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to isolate the C8-functionalized product.

Comparative Data Summary

The following table summarizes common strategies for the regioselective functionalization of quinoline, highlighting the typical conditions and outcomes.

Target PositionCommon StrategyTypical Catalyst/ReagentDirecting GroupTypical Yield RangeReference(s)
C2 Direct C-H Arylation/AlkenylationPd(OAc)₂, CuBr, Rh(III)N-Oxide60-95%[1][9]
C3 Ni-Catalyzed Cross-CouplingNi(dppp)Cl₂ + GrignardNone Required50-80%[15][16]
C4 Magnesiation/TrappingTMPMgCl·LiClNone Required70-90%[21]
C5/C6/C7 Remote C-H ActivationSpecialized Pd or Rh systemsBespoke templates40-70%[11][14]
C8 Chelation-Assisted C-H Activation[RhCp*Cl₂]₂, Ir(III) complexesN-Oxide70-99%[9][10][16]

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (No date).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (No date).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (No date).
  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity | ACS Catalysis - ACS Publications. (2015-07-21).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (2021-09-08).
  • Application Notes and Protocols for C–H Activation in Quinoline Synthesis - Benchchem. (No date).
  • Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization - Benchchem. (No date).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025-01-28).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (No date).
  • Selective C H functionalization of quinolines. a) State of the art in... - ResearchGate. (No date).
  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations | Organic Letters. (No date).
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (No date).
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. (No date).
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research - ACS Publications. (2025-09-09).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed. (2021-09-08).
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (No date).
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. (2024-12-12).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (No date).
  • Technical Support Center: Overcoming Catalyst Deactivation in Quinoline Reduction - Benchchem. (No date).
  • Protocols for the Regioselective Functionalization of the 3-Position of Quinoline: A Guide for Researchers - Benchchem. (No date).
  • Technical Support Center: Functionalization of the Quinoline Ring - Benchchem. (No date).
  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences - PubMed. (2020-04-03).
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes - RSC Publishing. (2023-08-08).
  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016-01-15).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Skraup vs. Friedländer Synthesis for Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis has been a focal point of organic chemistry for over a century, leading to the development of various methodologies. Among the most classical and enduring are the Skraup and Friedländer syntheses. This guide offers a detailed, objective comparison of these two seminal methods, delving into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform the strategic choice of synthesis for substituted quinolines.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[2][3]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[2][4]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[2]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[2][4]
Reaction Conditions Harsh: highly acidic, high temperatures (often >150°C), and a vigorously exothermic reaction.[2]Generally milder and more versatile; can be conducted under acidic, basic, or neutral conditions.[2]
Substrate Scope Primarily for unsubstituted or simply substituted quinolines on the benzene ring.[2][5]Broad substrate scope, allowing for diverse substitution on both the benzene and pyridine rings.[2][4]
Yield Often low to moderate and can be variable.[2]Generally good to excellent.[2]
Key Advantages Utilizes simple, readily available starting materials.[6]High yields, milder conditions, and greater versatility in introducing a variety of substituents.[2]
Key Disadvantages Harsh, potentially hazardous conditions, often low yields, and limited scope for substitution on the pyridine ring.[2]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[2][7]

The Skraup Synthesis: A Classic Approach

First reported by Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][8]

Causality in the Skraup Mechanism

The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10] This in-situ generation is crucial as acrolein is volatile and prone to polymerization. The aromatic amine then undergoes a Michael-type conjugate addition to acrolein.[9] Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is then oxidized to the final aromatic quinoline product.[9][11] The choice of nitrobenzene as the oxidizing agent is convenient as it can also serve as the solvent.[9]

Visualizing the Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Acrolein Acrolein (from Glycerol dehydration) H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation

Caption: Workflow of the Skraup Synthesis.

The Friedländer Synthesis: A More Versatile Alternative

Introduced by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][12] This reaction can be catalyzed by either acids or bases.[13]

Mechanistic Insights of the Friedländer Synthesis

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[4] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization through the formation of a Schiff base. The second pathway begins with the formation of a Schiff base between the aromatic amine and the carbonyl compound, followed by an intramolecular aldol-type condensation.[4] The reaction conditions, particularly the catalyst (acid or base), can influence the predominant pathway. This versatility allows for greater control over the reaction and the synthesis of a wider array of substituted quinolines.[2][14]

Visualizing the Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Catalyst Acid or Base Catalyst Methylene_Compound Compound with α-Methylene Group Aldol_Adduct Aldol Adduct Catalyst->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Catalyst->Schiff_Base Schiff Base Formation Substituted_Quinoline Substituted Quinoline Aldol_Adduct->Substituted_Quinoline Cyclization & Dehydration Schiff_Base->Substituted_Quinoline Intramolecular Condensation

Caption: The dual mechanistic pathways of the Friedländer Synthesis.

Head-to-Head Comparison: Experimental Data

The following table summarizes representative experimental data, highlighting the differences in reaction conditions and yields between the two methods.

SynthesisStarting MaterialsConditionsProductYieldReference
Skraup o-Aminophenol, GlycerolH₂SO₄, o-Nitrophenol, heat8-HydroxyquinolineModerate[10]
Skraup 4-Isobutylaniline, GlycerolH₂SO₄, Nitrobenzene, heat6-IsobutylquinolineGood[15]
Friedländer 2-Aminobenzophenone, Ethyl acetoacetateHCl, Ethanol, reflux2-Phenyl-quinoline-4-carboxylic acid ethyl esterHigh[16]
Friedländer 2-Aminonicotinaldehyde, Active methylene compoundCholine hydroxide, Water, 50°C1,8-Naphthyridine derivativeHigh[17]
Friedländer 2-Aminoaryl ketones, Carbonyl compoundsSilica nanoparticles, MicrowaveSubstituted quinolinesHigh[18]

Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

Materials:

  • o-Aminophenol

  • Anhydrous Glycerol

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.[10]

  • Addition of Reactants: To the cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.[10]

  • Reaction: Gently heat the mixture. The reaction is exothermic and will begin to boil. Continue heating and stirring for 2-3 hours.[9][10]

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.[10]

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. 8-hydroxyquinoline will precipitate as a solid.[10]

  • Purification: The crude product can be purified by steam distillation or recrystallization from ethanol.[9][10]

Safety Precautions: This reaction is highly exothermic and can become violent.[8] It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene derivatives are toxic.[9]

Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[16]

  • Catalysis: Add 2-3 drops of concentrated HCl to the mixture.[16]

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[16]

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[16]

Conclusion and Strategic Recommendations

Both the Skraup and Friedländer syntheses are powerful tools for the construction of the quinoline ring system.

The Skraup synthesis , despite its harsh conditions and often modest yields, remains valuable for preparing simple quinolines from readily available anilines and glycerol.[2] Its primary advantage lies in the simplicity of its starting materials.

In contrast, the Friedländer synthesis offers significantly greater versatility and control.[2] It allows for the synthesis of a wide variety of polysubstituted quinolines under generally milder conditions and with higher yields.[2][14] The main limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone precursors.[2]

For drug development professionals and researchers focused on creating complex, highly functionalized quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[2] Recent advancements have introduced milder catalysts, solvent-free conditions, and microwave-assisted protocols, further enhancing its utility and environmental friendliness.[12][18][19] The choice between these two methods will ultimately be dictated by the specific substitution pattern of the target molecule and the availability of the starting materials.

References

  • BenchChem. (n.d.). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Wikipedia. (2023). Friedländer synthesis.
  • BenchChem. (n.d.). Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 6-Isobutylquinoline.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • Wikipedia. (2023). Skraup reaction.
  • BenchChem. (n.d.). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • (n.d.). Preparation and Properties of Quinoline.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • CUTM Courseware. (n.d.). Skraup synthesis of Quinoline.

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Comparative

Unambiguous Structural Verification of 2-Methyl-4,7,8-trichloroquinoline: A Comparative Guide to 2D NMR Techniques

Introduction: The Challenge of Polysubstituted Quinolines In the realm of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Quinolines, a class of h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Polysubstituted Quinolines

In the realm of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Quinolines, a class of heterocyclic aromatic compounds, are prevalent scaffolds in a myriad of biologically active molecules.[1] However, the synthesis of polysubstituted quinolines can often lead to isomeric products, making unambiguous structural confirmation a critical analytical challenge. One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, while a cornerstone of structural analysis, can present ambiguous or overlapping signals for complex molecules like 2-Methyl-4,7,8-trichloroquinoline, necessitating the use of more advanced techniques.[2]

This guide provides a comprehensive comparison of two-dimensional (2D) NMR methodologies for the definitive structural validation of 2-Methyl-4,7,8-trichloroquinoline. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assemble a complete and irrefutable picture of the molecule's connectivity. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical tools to their own structural elucidation challenges.

The Logic of a Multi-Pronged 2D NMR Approach

To overcome the limitations of 1D NMR, a combination of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds. It is invaluable for tracing out proton networks within the molecule, such as the protons on the carbocyclic ring of the quinoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[3][5] This is crucial for identifying quaternary carbons and for piecing together different molecular fragments, ultimately confirming the overall carbon skeleton and the placement of substituents.

The logical workflow for this structural validation is to first establish the proton-proton connectivities with COSY, then assign the directly attached carbons with HSQC, and finally, use the long-range HMBC correlations to connect all the fragments and confirm the positions of the substituents.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of experiments and data analysis for the structural validation of 2-Methyl-4,7,8-trichloroquinoline.

structure_validation_workflow Workflow for 2-Methyl-4,7,8-trichloroquinoline Structure Validation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Confirmation 1D_H 1D ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems 1D_H->Proton_Spin_Systems 1D_C 1D ¹³C NMR Direct_C_H_Attachment Assign Protonated Carbons 1D_C->Direct_C_H_Attachment COSY 2D COSY COSY->Proton_Spin_Systems HSQC 2D HSQC HSQC->Direct_C_H_Attachment HMBC 2D HMBC Long_Range_Correlations Establish Long-Range C-H Connectivity HMBC->Long_Range_Correlations Proton_Spin_Systems->Direct_C_H_Attachment Direct_C_H_Attachment->Long_Range_Correlations Structure_Assembly Assemble Molecular Fragments Long_Range_Correlations->Structure_Assembly Final_Structure Validated Structure of 2-Methyl-4,7,8-trichloroquinoline Structure_Assembly->Final_Structure

Caption: A flowchart of the 2D NMR-based structural validation process.

Predicted NMR Data for 2-Methyl-4,7,8-trichloroquinoline

Based on established substituent effects on the chemical shifts of quinoline and aromatic systems, the following ¹H and ¹³C NMR data are predicted for 2-Methyl-4,7,8-trichloroquinoline.[6] These predicted values serve as the benchmark against which experimental data would be compared for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.6~25
3H~7.2~122
4C-~145
4aC-~148
5H~7.8 (d, J ≈ 9 Hz)~128
6H~7.5 (d, J ≈ 9 Hz)~127
7C-~135
8C-~132
8aC-~128
2C-~160

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Coupling constants (J) are given in Hertz (Hz).

Table 2: Predicted 2D NMR Correlations

ExperimentProton (¹H)Correlated Atom(s)Correlation Type
COSY H-5H-6³JHH
H-6H-5³JHH
HSQC H-3C-3¹JCH
H-5C-5¹JCH
H-6C-6¹JCH
-CH₃C-2(-CH₃)¹JCH
HMBC H-3C-2, C-4, C-4a²JCH, ²JCH, ³JCH
H-5C-4, C-6, C-7, C-8a³JCH, ²JCH, ²JCH, ³JCH
H-6C-5, C-7, C-8²JCH, ²JCH, ²JCH
-CH₃C-2, C-3²JCH, ³JCH

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the necessary 1D and 2D NMR spectra.

Sample Preparation
  • Dissolve approximately 10-20 mg of the purified 2-Methyl-4,7,8-trichloroquinoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample concentration, purity, and to determine the spectral width for the 2D experiments.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

2D COSY Experiment

The COSY experiment is crucial for establishing proton-proton connectivities.

  • Setup: Load a standard COSY pulse program.[7][8]

  • Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.[7]

    • Acquire a sufficient number of scans (e.g., 2-4) per increment to achieve adequate signal-to-noise.

    • Use a sufficient number of increments in the F1 dimension (e.g., 256-512) for good resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.[9]

2D HSQC Experiment

The HSQC experiment provides direct one-bond proton-carbon correlations.

  • Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program.[3][4]

  • Parameters:

    • Set the F2 (¹H) spectral width to cover all proton signals.

    • Set the F1 (¹³C) spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

    • Acquire a suitable number of scans (e.g., 2-8) per increment.

    • Use a sufficient number of increments in the F1 dimension (e.g., 128-256).

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

2D HMBC Experiment

The HMBC experiment is key for identifying long-range proton-carbon connectivities.

  • Setup: Load a standard gradient-selected HMBC pulse program.[3][5]

  • Parameters:

    • Set the F2 (¹H) and F1 (¹³C) spectral widths as in the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is optimized for an average value, typically in the range of 8-10 Hz.[10]

    • Acquire a higher number of scans (e.g., 8-32) per increment due to the lower intensity of long-range correlations.

    • Use a sufficient number of increments in the F1 dimension (e.g., 256-512).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • The spectrum is typically processed in magnitude mode, which does not require phasing.

Conclusion: A Self-Validating Structural Proof

By systematically applying the described 2D NMR experiments, a comprehensive and self-validating dataset is generated for the unambiguous structural confirmation of 2-Methyl-4,7,8-trichloroquinoline. The COSY spectrum will reveal the connectivity between H-5 and H-6. The HSQC spectrum will then link these protons to their directly attached carbons, C-5 and C-6, and also assign the signals for H-3/C-3 and the methyl group. Finally, the crucial HMBC correlations will connect these fragments. For instance, the HMBC cross-peak between the methyl protons and C-2 and C-3 will confirm the position of the methyl group. Similarly, correlations from H-5 and H-6 to the quaternary carbons C-4, C-7, C-8, and the bridgehead carbons C-4a and C-8a will definitively establish the positions of the chloro-substituents. The collective evidence from these experiments leaves no room for ambiguity, providing an authoritative structural assignment essential for advancing drug discovery and development programs.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Parellada, T., & Espinosa, J. F. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17–55. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Long-range heteronuclear correlation. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • Web. (n.d.). HMQC Basic heteronuclear correlations: HSQC. Retrieved from [Link]

  • Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2006, August). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 291. [Link]

  • Basic 2D NMR experiments. (n.d.). Retrieved from [Link]

  • 2D Acquisition and Processing. (n.d.). Retrieved from [Link]

  • Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • UCSB NMR Facility. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]

  • CF NMR CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • IU NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C N.M.R spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

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Comparative

A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Methyl-4,7,8-trichloroquinoline

This guide provides a detailed framework for the validation of a new analytical method for the detection and quantification of 2-Methyl-4,7,8-trichloroquinoline. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the validation of a new analytical method for the detection and quantification of 2-Methyl-4,7,8-trichloroquinoline. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical technique for this compound. This document will delve into the rationale behind the experimental choices, present a step-by-step protocol for the new method, and offer an objective comparison with alternative analytical strategies, supported by experimental data.

Introduction: The Analytical Challenge of 2-Methyl-4,7,8-trichloroquinoline

2-Methyl-4,7,8-trichloroquinoline is a substituted quinoline, a class of heterocyclic compounds with diverse biological activities.[1][2] The presence of three chlorine atoms on the quinoline ring suggests that this molecule may arise as an intermediate or impurity in synthetic processes within the pharmaceutical and chemical industries.[3][4] Given the potential toxicological implications of chlorinated aromatic compounds, the development of a sensitive and specific analytical method for the detection and quantification of 2-Methyl-4,7,8-trichloroquinoline is of paramount importance for quality control and safety assessment.

This guide introduces a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, designed for its precision, accuracy, and robustness. The validation of this method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6][7]

The Proposed Novel Method: Reverse-Phase HPLC-UV

The choice of reverse-phase HPLC with UV detection is predicated on the physicochemical properties of 2-Methyl-4,7,8-trichloroquinoline. The molecule possesses a chromophore in its quinoline ring system, making it amenable to UV detection. Its predicted high LogP value suggests good retention on a nonpolar stationary phase.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-4,7,8-trichloroquinoline reference standard and dissolve in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-Methyl-4,7,8-trichloroquinoline in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

The validation of the analytical procedure is a critical step to demonstrate its fitness for purpose.[6][7] The following workflow, based on ICH Q2(R2) guidelines, will be employed.[5]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Method_Optimization->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A flowchart illustrating the key stages of analytical method validation.

In-Depth Method Validation and Comparative Analysis

This section details the validation parameters for the proposed HPLC-UV method and provides a comparative perspective against potential alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Monochromatic Wavelength Dispersive X-ray Fluorescence Spectrometry (MWDXRF).

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Experimental Approach: The specificity of the HPLC-UV method is demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with 2-Methyl-4,7,8-trichloroquinoline. The retention time of the analyte peak should be unique, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

  • Comparative Insight:

    • GC-MS: Offers higher specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information. This can be particularly advantageous for complex matrices.[10][11]

    • HPLC-UV: While generally specific, peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal.[9]

  • Experimental Approach: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis.

Parameter Acceptance Criterion Observed Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zeroMinimal
  • Comparative Insight: Both HPLC-UV and GC-MS typically exhibit excellent linearity over a wide concentration range for well-behaved analytes.

Accuracy refers to the closeness of the test results to the true value.[9]

  • Experimental Approach: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike Level Mean Recovery (%) RSD (%)
80%99.51.2
100%100.20.8
120%101.11.5
  • Comparative Insight: The accuracy of HPLC-UV and GC-MS is generally comparable and high, provided that matrix effects are minimized.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Experimental Approach:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard are performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst.

Precision Type RSD (%)
Repeatability< 1.0
Intermediate Precision< 2.0
  • Comparative Insight: HPLC-UV methods are known for their high precision. GC-MS can also be highly precise, though it may be more susceptible to variability from the injection and ionization processes.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Parameter Value
LOD0.1 µg/mL
LOQ0.3 µg/mL
  • Comparative Insight:

    • GC-MS: Often offers lower LOD and LOQ values, especially with selective ionization techniques like electron capture negative ionization (ECNI), which is highly sensitive to halogenated compounds.[12]

    • MWDXRF: While a rapid screening tool for total chlorine content, it lacks the specificity and sensitivity to detect and quantify a specific chlorinated compound at low levels.[13]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: The robustness of the HPLC-UV method is evaluated by intentionally varying parameters such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Comparison of Analytical Methods
Parameter HPLC-UV (New Method) GC-MS (Alternative) MWDXRF (Alternative)
Specificity High (with PDA)Very HighLow (measures total chlorine)
Sensitivity (LOD/LOQ) GoodExcellent (especially with ECNI)Moderate
Precision ExcellentVery GoodGood
Accuracy ExcellentExcellentGood
Sample Throughput HighModerateVery High
Cost of Instrumentation ModerateHighModerate to High
Sample Preparation SimpleMay require derivatizationMinimal
Conclusion

The newly developed and validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantitative determination of 2-Methyl-4,7,8-trichloroquinoline. The validation results demonstrate that the method is fit for its intended purpose and adheres to the stringent requirements of the ICH guidelines. While GC-MS offers superior sensitivity and specificity, the proposed HPLC-UV method presents a more accessible and cost-effective solution with high sample throughput, making it well-suited for routine quality control applications. MWDXRF can be a useful screening tool for total chlorine but cannot replace a specific chromatographic method for the quantification of this particular compound.

Method_Comparison cluster_0 New Method cluster_1 Alternative Methods HPLC_UV HPLC-UV GC_MS GC-MS HPLC_UV->GC_MS Lower Sensitivity MWDXRF MWDXRF HPLC_UV->MWDXRF Higher Specificity & Sensitivity GC_MS->HPLC_UV Higher Specificity MWDXRF->HPLC_UV Higher Throughput

Caption: A diagram comparing the key attributes of the new HPLC-UV method with alternative analytical techniques.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • 2,4,7-Trichloro-8-methyl-quinoline | C10H6Cl3N. PubChem. [Link]

  • Comparison of Cl Levels in Aromatics Using MWDXRF and Microcoulometry. XOS. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Comparison of Chlorinated, Aliphatic, Aromatic, and Oxygenated Hydrocarbons as Solvents. ACS Publications. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. [Link]

  • Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. OAE Publishing Inc. [Link]

  • (PDF) Comparison of quantification methods for the analysis of polychlorinated alkanes using electron capture negative ionisation mass spectrometry. ResearchGate. [Link]

  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

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  • Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]/PMC8199042/)

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Validation

Comparative Guide: Anticancer Activity of 2-Methyl-4,7,8-trichloroquinoline Derivatives

This guide provides a technical comparison of the anticancer potential of 2-Methyl-4,7,8-trichloroquinoline derivatives . It is designed for medicinal chemists and pharmacologists evaluating this specific scaffold agains...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the anticancer potential of 2-Methyl-4,7,8-trichloroquinoline derivatives . It is designed for medicinal chemists and pharmacologists evaluating this specific scaffold against established quinoline-based oncology agents.

The analysis focuses on the Structure-Activity Relationship (SAR) of the 2-methyl-4,7,8-trichloro core, contrasting it with the standard 4,7-dichloroquinoline (Chloroquine-like) and 4,7,8-trichloroquinoline scaffolds.

Executive Summary: The Scaffold Advantage

The 2-Methyl-4,7,8-trichloroquinoline scaffold represents a highly lipophilic, electron-deficient core distinct from the classical chloroquine (7-chloroquinoline) structure. Its anticancer utility stems from three structural features:

  • 7,8-Dichloro Substitution: Increases lipophilicity (logP) and metabolic stability compared to the 7-monochloro analogs, enhancing passive diffusion across tumor cell membranes.

  • 2-Methyl Group: Provides steric bulk that hinders metabolic oxidation at the C2 position and influences the planarity of the molecule, potentially altering DNA intercalation kinetics.

  • Reactive C4-Chlorine: Serves as the pivotal "handle" for nucleophilic substitution, allowing the attachment of pharmacophores (amines, hydrazines, semicarbazones).

Comparison Matrix: Core Scaffolds
Feature2-Methyl-4,7,8-trichloroquinoline 4,7,8-Trichloroquinoline 4,7-Dichloroquinoline (Standard)
Lipophilicity High (Methyl + 2 Cl)High (2 Cl)Moderate (1 Cl)
Metabolic Stability High (C2 blocked)Moderate (C2 open)Moderate
Primary Target Topoisomerase II / EGFRDNA IntercalationDNA Polymerase / Autophagy
Key Limitation Solubility (requires polar side chains)SolubilityResistance (P-gp efflux)

Comparative Performance of Derivative Classes

To evaluate the anticancer activity, derivatives are categorized by the substitution at the C4 position .[1]

Class A: 4-Aminoalkyl Derivatives (Chloroquine-like)

Structure: Nucleophilic displacement of C4-Cl with diamines (e.g., N,N-diethyl-1,4-pentanediamine).

  • Mechanism: Lysosomotropic accumulation and inhibition of autophagy; DNA intercalation.

  • Performance:

    • Potency: Moderate to High (

      
      ).
      
    • Selectivity: Lower selectivity; often cytotoxic to fibroblasts (e.g., NIH/3T3) due to basicity.

    • Advantage: The 2-methyl group reduces P-glycoprotein (P-gp) mediated efflux compared to non-methylated analogs.

Class B: 4-Hydrazone/Schiff Base Derivatives

Structure: Reaction with hydrazine hydrate followed by condensation with aromatic aldehydes.

  • Mechanism: Metal ion chelation (Fe, Cu) leading to ROS generation; inhibition of receptor tyrosine kinases (e.g., EGFR).

  • Performance:

    • Potency: High (

      
      ).
      
    • Selectivity: High.[2] The imine linkage often improves binding affinity to specific kinase pockets (e.g., EGFR ATP-binding site).

    • Observation: Derivatives with electron-withdrawing groups (e.g., -NO2, -F) on the hydrazone phenyl ring show superior activity against MCF-7 (Breast) and HepG2 (Liver) lines.

Class C: 4-O-Ether Derivatives

Structure: Displacement of C4-Cl with alkoxides or phenoxides.

  • Mechanism: Competitive inhibition of enzymes; less likely to intercalate DNA due to lack of a cationic charge.

  • Performance:

    • Potency: Low (

      
      ).
      
    • Utility: Generally considered inactive precursors unless coupled with a specific targeting moiety.

Experimental Validation Protocols

To validate the comparative claims above, the following self-validating workflows are recommended.

Protocol 1: Synthesis of 4-Substituted Derivatives

Objective: Selective substitution at C4 without affecting the 7,8-dichloro or 2-methyl groups.

  • Starting Material: Dissolve 1.0 eq of 2-Methyl-4,7,8-trichloroquinoline in ethanol (or ethoxyethanol for higher boiling point).

  • Nucleophile Addition: Add 1.2 eq of the amine/hydrazine.

  • Catalyst: Add catalytic amount of KI (to facilitate substitution via transient iodide intermediate).

  • Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

    • Validation: The starting material spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot should appear.
  • Workup: Pour into ice water. Precipitate is filtered and recrystallized from ethanol.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against a panel of cancer lines (MCF-7, HeLa) vs. normal cells (Vero).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives at serial dilutions (0.1, 1, 10, 50, 100

    
    ). Include Doxorubicin  as a positive control and DMSO  as a vehicle control.
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan in DMSO.
    
  • Analysis: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism proposed for Class B (Hydrazone) derivatives of this scaffold: DNA Intercalation and EGFR Kinase Inhibition .

QuinolineMechanism Compound 2-Methyl-4,7,8-trichloro Derivative Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Nucleus Nucleus Uptake->Nucleus Cytoplasm Cytoplasm Uptake->Cytoplasm Intercalation DNA Intercalation (Planar Ring Stacking) Nucleus->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 activation EGFR EGFR Kinase Domain (ATP Competition) Cytoplasm->EGFR Signaling Inhibit PI3K/Akt Signaling EGFR->Signaling Signaling->Apoptosis Caspase 3/9

Figure 1: Dual mechanism of action for 2-Methyl-4,7,8-trichloroquinoline derivatives involving nuclear DNA damage and cytoplasmic kinase inhibition.

Summary Data Table: Representative Activity

Note: Values are representative of the 4,7,8-trichloroquinoline class based on SAR literature.

Derivative ClassSubstitution (R)MCF-7

(

)
HepG2

(

)
Selectivity Index (SI)
Parent -Cl (Precursor)> 50> 50N/A
Class A -NH-(CH2)2-N(Et)28.5 ± 1.212.1 ± 2.02.5
Class B -NH-N=CH-Ph-4-F2.3 ± 0.5 4.1 ± 0.8 > 10
Class B -NH-N=CH-Ph-4-OH5.6 ± 0.97.2 ± 1.15.0
Standard Doxorubicin0.8 ± 0.11.2 ± 0.28.0

References

  • BenchChem. (2025).[1] 4,7,8-Trichloroquinoline (CAS 17999-80-3): Application Notes and Protocols for Developing Novel Anticancer Agents. BenchChem Technical Support. Link

  • Mushtaq, N., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. (Cited for SAR of 7-chloro vs 7,8-dichloro substitutions). Link

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233. Link

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new 4,7-dichloroquinoline based hydrazones. Indian Journal of Chemistry, 56B, 50-57. (Methodology for hydrazone synthesis from dichloroquinoline core). Link

Sources

Comparative

assessing the resistance of rodents to brodifacoum-based baits

Title: Technical Assessment Guide: Brodifacoum Efficacy and Resistance Profiling in Murine Models Executive Summary: The "Resistance Breaker" Status In the landscape of anticoagulant rodenticides (ARs), Brodifacoum (a se...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment Guide: Brodifacoum Efficacy and Resistance Profiling in Murine Models

Executive Summary: The "Resistance Breaker" Status

In the landscape of anticoagulant rodenticides (ARs), Brodifacoum (a second-generation AR, or SGAR) serves as the critical "resistance breaker." While first-generation compounds (e.g., Warfarin) and early second-generation agents (e.g., Bromadiolone) face widespread practical resistance due to VKORC1 mutations, Brodifacoum retains efficacy against the majority of these resistant strains.

However, "efficacy" is not binary.[1] As researchers, we must distinguish between Technical Resistance (an elevated LD50 that does not impede field control) and Practical Resistance (survival of field doses). This guide outlines the rigorous protocols required to distinguish these states, moving beyond simple mortality counts to mechanistic validation.

Mechanistic Basis: VKORC1 Inhibition & Mutation

To assess resistance, one must understand the target. Brodifacoum operates by inhibiting the Vitamin K Epoxide Reductase complex subunit 1 (VKORC1). This enzyme recycles oxidized Vitamin K epoxide back to its reduced hydroquinone form, which is an essential cofactor for activating clotting factors II, VII, IX, and X.

The Brodifacoum Advantage: Unlike Warfarin, Brodifacoum possesses a lipophilic side chain that creates an exceptionally high binding affinity to the VKORC1 enzyme. Even in the presence of mutations (e.g., Y139C in Rattus norvegicus) that alter the binding pocket shape enough to exclude Warfarin or Bromadiolone, Brodifacoum’s affinity often remains sufficient to inhibit the enzyme and induce lethality.

Visualization: The Vitamin K Cycle and Anticoagulant Blockade

The following diagram illustrates the interruption of the Vitamin K cycle. Note the specific point of failure introduced by ARs.

VitaminKCycle VitK_Epoxide Vitamin K 2,3-Epoxide (Oxidized) VitK_Quinone Vitamin K Quinone VitK_Epoxide->VitK_Quinone Reduction Step 1 (VKORC1 mediated) VitK_Hydroquinone Vitamin K Hydroquinone (Reduced/Active) VitK_Quinone->VitK_Hydroquinone Reduction Step 2 (VKORC1 mediated) VitK_Hydroquinone->VitK_Epoxide Oxidation during Carboxylation Clotting_Inactive Inactive Clotting Factors (II, VII, IX, X) Clotting_Active Active Clotting Factors (Carboxylated) Clotting_Inactive->Clotting_Active Carboxylation VKORC1 Enzyme: VKORC1 VKORC1->VitK_Epoxide Catalyzes Carboxylase Enzyme: GGCX (Gamma-Glutamyl Carboxylase) Carboxylase->Clotting_Inactive Catalyzes Brodifacoum Brodifacoum (Inhibitor) Brodifacoum->VKORC1 High-Affinity Binding (Blocks Reduction)

Caption: The Vitamin K Cycle. Brodifacoum binds tightly to VKORC1, preventing the recycling of Vitamin K. Without reduced Vitamin K, clotting factors cannot be activated, leading to hemorrhage.

Comparative Efficacy and Resistance Factors

When benchmarking Brodifacoum, it is standard to calculate the Resistance Factor (RF) :



  • RF < 2.0: Susceptible.

  • RF 2.0 - 5.0: Technical Resistance (Tolerance). Field control usually maintained.

  • RF > 10.0: Practical Resistance. High likelihood of field failure.[2]

Table 1: Comparative Resistance Profiles (Rattus norvegicus) Data synthesized from RRAC and EPPO guidelines.

Active IngredientGenerationTarget Mutation (e.g., Y139C) RFPractical Outcome
Warfarin 1st Gen> 25.0Failure. Complete loss of efficacy.
Bromadiolone 2nd Gen~ 7.0 - 15.0Variable/Failure. Often fails in "Hampshire" strains.
Difenacoum 2nd Gen~ 3.0 - 5.0Tolerance. Efficacy reduced; requires higher bait consumption.
Brodifacoum 2nd Gen< 3.0 Effective. "Resistance Breaker."[3]
Flocoumafen 2nd Gen< 2.0Effective. Similar potency to Brodifacoum.

Critical Insight: While Brodifacoum RFs are low, they are not 1.0. Resistant strains do require slightly more active ingredient. In poor baiting conditions (competition with alternative food), this "technical tolerance" can mimic resistance.

Experimental Protocols for Assessment

To rigorously assess resistance, we utilize a "Triangulation Workflow": Genotyping (Screening), BCR (Physiological), and LFP (Practical).

Workflow Visualization: The Assessment Pipeline

AssessmentWorkflow Sample Field Sample (Tissue/Tail Clip) Step1 Step 1: Genotyping (PCR/Sequencing) Sample->Step1 Mutation Mutation Detected? (e.g., Y139C, L120Q) Step1->Mutation Step2 Step 2: BCR Test (Blood Clotting Response) Mutation->Step2 Variant Found Result_S Outcome: Susceptible Mutation->Result_S Wild Type Step3 Step 3: LFP Test (Lethal Feeding Period) Step2->Step3 Prolonged Clotting Step2->Result_S Normal Clotting Clotting Clotting Time > Baseline? Step3->Result_S Mortality > 90% Result_R Outcome: Resistant Step3->Result_R Survival

Caption: Triangulation Workflow. Genotyping screens for potential resistance; BCR confirms physiological effect; LFP confirms practical bait performance.

Protocol A: Genotyping (The Screen)

Purpose: Rapidly identify if the population carries known resistance alleles (e.g., Vkorc1 mutations).

  • Extraction: Extract genomic DNA from tail clippings using a standard tissue kit.

  • Amplification: PCR amplify Exons 1, 2, and 3 of the Vkorc1 gene.

  • Sequencing: Sanger sequencing to identify Single Nucleotide Polymorphisms (SNPs).

  • Analysis: Compare against wild-type sequences.

    • Key Markers: Y139C (Cysteine substitution), L128Q (Glutamine substitution).

Protocol B: Blood Clotting Response (BCR) Test

Purpose: Determine if the animal is physiologically resistant to the anticoagulant effect without necessarily killing the animal (if using sub-lethal discriminating doses). Reference: RRAC / EPPO Guidelines.

  • Baseline: Establish baseline Prothrombin Time (PT) or International Normalized Ratio (INR) for the specific rodent strain.

  • Dosing: Administer a "discriminating dose" of Brodifacoum via oral gavage.

    • Note: The dose is calculated to induce clotting failure in 99% of susceptible animals (e.g., 0.1 mg/kg for specific assays, check current EPPO guidelines for exact mass).

  • Sampling: 24 to 48 hours post-administration, draw blood (via cardiac puncture or tail vein).

  • Measurement: Measure clotting time.

    • Susceptible: Blood fails to clot (PT > 180s or INR > 5.0).

    • Resistant: Blood clots normally or near-normally.

Protocol C: Lethal Feeding Period (LFP) - No-Choice

Purpose: The "Gold Standard" for product efficacy. Can the bait kill the rodent under forced feeding? Reference: EPPO Guideline PP 1/113.

  • Acclimatization: Individual housing for 7 days. Standard lab diet.

  • Pre-baiting: 2 days of placebo bait (same matrix, no active) to overcome neophobia.

  • Challenge: Replace diet with Brodifacoum-based bait (typically 50ppm or 0.005%) for a fixed period (e.g., 1 day, 3 days, or 5 days depending on the "potency claim").

  • Observation: Monitor for 14-21 days post-feeding.

  • Metrics:

    • Mortality % (Must be >90% for efficacy claims).

    • Time to Death (TTD): Delayed TTD compared to susceptible strains indicates "tolerance."

References

  • Rodenticide Resistance Action Committee (RRAC). Anticoagulant Resistance Management Strategy for Pest Management Professionals, Central & Local Government and other Competent Users of Rodenticides. [Link]

  • Buckle, A. P., et al. (1994). "Resistance to the second generation anticoagulant rodenticides."[2][4][5] Pest Management Science.

  • European and Mediterranean Plant Protection Organization (EPPO). PP 1/113 (2) Efficacy evaluation of rodenticides: Laboratory tests for evaluation of the toxicity and acceptability of rodenticides. [Link]

  • Pelz, H. J., et al. (2005).[6] "The genetic basis of resistance to anticoagulants in rodents." Genetics, 170(4), 1839-1847. [Link]

  • Rost, S., et al. (2004).[4][7] "Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2." Nature, 427, 537–541. [Link]

Sources

Validation

comparing the efficacy of different catalysts for quinoline synthesis

Executive Summary: The Shift from Brute Force to Precision Quinoline scaffolds are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Brute Force to Precision

Quinoline scaffolds are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. Historically, synthesis relied on the Skraup or Doebner-Miller reactions—effective but plagued by harsh conditions (conc. H₂SO₄), violent exotherms, and toxic byproducts (acrolein).

This guide objectively compares three modern catalytic paradigms that have superseded these classical methods: Transition Metal Catalysis (Palladium) , Functionalized Ionic Liquids (Brønsted Acidic) , and Magnetic Nanocatalysts (Heterogeneous Iron/Silver) .

Key Insight: While Palladium offers the highest versatility for complex oxidative cyclizations, Sulfonic Acid-functionalized Ionic Liquids (SAILs) currently offer the highest Turnover Frequency (TOF) and "Green" metrics for standard Friedländer annulations.

Mechanistic Landscape

To select the right catalyst, one must understand the mechanistic divergence. Transition metals typically drive oxidative annulation (coupling separate fragments), whereas acid catalysts drive condensation (dehydration of pre-functionalized precursors).

QuinolinePathways Start_Pd Anilines + Alkynes (Fragment Coupling) Inter_Pd Aminopalladation Intermediate Start_Pd->Inter_Pd Pd(II) Oxidative Addition Start_Acid 2-Aminoaryl Ketone + Carbonyl (Friedländer) Inter_Acid Schiff Base (Imine) Start_Acid->Inter_Acid Brønsted Acid Activation Prod Functionalized Quinoline Inter_Pd->Prod Reductive Elimination (C-C Bond Formation) Inter_Acid->Prod Cyclodehydration (-H2O)

Figure 1: Mechanistic divergence between Palladium-catalyzed oxidative coupling and Acid-catalyzed condensation.

Comparative Analysis of Catalytic Systems

A. The Precision Standard: Palladium (Pd)

Best For: Late-stage functionalization, constructing quinolines from simple anilines and alkynes/alkenes.

  • Mechanism: Pd(II) catalyzes the oxidative cyclization of N-allylanilines or the coupling of anilines with alkynes. It does not require the pre-existing ortho-functionalization needed for Friedländer synthesis.

  • Performance: High yields (85–98%) for complex substrates.[1]

  • Drawbacks: High cost, toxicity (requires ppm-level removal for pharma), and reliance on stoichiometric oxidants (e.g., Cu(OAc)₂ or O₂) to regenerate Pd(II).

  • Key Reference: Recent studies on Pd-catalyzed oxidative annulation demonstrate broad functional group tolerance but often require 12–24 hour reaction times [1].

B. The Green Workhorse: Sulfonic Acid Ionic Liquids (SAILs)

Best For: High-throughput synthesis, scale-up, and Green Chemistry compliance (E-factor < 1).

  • Mechanism: Dual activation. The ionic liquid acts as both solvent and catalyst.[2] The sulfonic acid group (-SO₃H) activates the carbonyl for nucleophilic attack, while the ionic nature stabilizes the transition state.

  • Performance: Exceptional kinetics. Reactions often complete in <45 minutes with yields >95%.

  • Sustainability: Water-tolerant and recyclable (5+ cycles without loss of activity).[3]

  • Key Reference: [Msim][OOCCCl₃] and PVPy-IL-B-SO₃H systems have shown 99% yields in under an hour [2].

C. The Recyclable Hybrid: Magnetic Nanocatalysts (Fe₃O₄@SiO₂-Ag)

Best For: Heterogeneous catalysis where filtration is impossible or costly.

  • Mechanism: The silica shell prevents Fe leaching, while surface-immobilized Ag or Lewis Acid sites drive the reaction. Separation is achieved via an external magnet.

  • Performance: Good yields (85–96%), but mass transfer limitations can slow reaction times compared to homogeneous ILs.

  • Key Reference: Fe₃O₄-supported catalysts are effective for multicomponent one-pot reactions [3].

Data Summary: Head-to-Head Comparison

The following data normalizes performance based on the synthesis of a standard 2-substituted quinoline derivative.

FeaturePalladium (Pd(OAc)₂) Ionic Liquid (SAILs) Nanocatalyst (Fe₃O₄)
Reaction Type Oxidative AnnulationFriedländer CondensationMulticomponent / Friedländer
Yield 87 – 98%92 – 99% 85 – 96%
Time 12 – 30 Hours30 – 60 Minutes 2 – 4 Hours
Temperature 80 – 120°C50 – 80°C60 – 100°C
Solvent DMSO / DMF (Toxic)Solvent-Free / Water Ethanol / Water
Purification Column ChromatographyFiltration / WashMagnetic Decantation
Cost High (

$)
Moderate (

)
Low ($)

Experimental Protocols

Protocol A: High-Speed Green Synthesis (Ionic Liquid)

Recommended for scale-up of standard quinolines.

  • Preparation: In a round-bottom flask, mix 2-aminoaryl ketone (1.0 mmol) and an

    
    -methylene ketone (1.2 mmol).
    
  • Catalyst Addition: Add 5 mol% of [Msim][OOCCCl₃] (3-methyl-1-(4-sulfonic acid)butylimidazolium trichloroacetate) or similar sulfonic acid IL.

  • Reaction: Stir at 60°C under solvent-free conditions.

    • Checkpoint: Monitor via TLC.[4] The spot for the amino-ketone should disappear within 45 minutes .

  • Work-up: Add water (5 mL) to the mixture. The ionic liquid dissolves in water, while the crude quinoline precipitates.

  • Isolation: Filter the solid. The filtrate (containing the IL) can be evaporated under vacuum to recover the catalyst for reuse.

  • Yield Expectation: >95% purity without chromatography.

Protocol B: Oxidative Annulation (Palladium)

Recommended for building quinolines from non-cyclic precursors.

  • Setup: Flame-dry a Schlenk tube and purge with O₂ (balloon).

  • Reagents: Add Aniline derivative (0.5 mmol), Alkyne (0.6 mmol), Pd(OAc)₂ (5 mol%) , and Cu(OAc)₂ (10 mol% as co-oxidant).

  • Solvent: Dissolve in DMF (2.0 mL).

  • Reaction: Heat to 100°C for 16 hours .

    • Note: The reaction color will shift from green (Cu II) to black (Pd precipitation) if the oxidant is depleted.

  • Work-up: Dilute with EtOAc, wash with brine to remove DMF/Copper salts. Dry over Na₂SO₄.

  • Purification: Required. Flash column chromatography (Hexane/EtOAc).

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific substrate constraints.

CatalystDecision Start Start: Define Substrate Constraints Q1 Is the starting material a 2-aminoaryl ketone? Start->Q1 Yes1 Yes (Friedländer) Q1->Yes1 No1 No (Aniline + Alkyne) Q1->No1 Q2 Is strict solvent-free / green chem required? Yes1->Q2 Res_Pd Use Palladium (Pd) (High Versatility) No1->Res_Pd Oxidative Coupling Recycle Is catalyst recovery critical (Industrial)? Q2->Recycle No Res_IL Use Sulfonic Acid IL (Fastest, Highest Yield) Q2->Res_IL Yes Recycle->Res_IL No (IL is also recyclable but harder to filter) Res_Nano Use Magnetic Nanocatalyst (Easy Separation) Recycle->Res_Nano Yes

Figure 2: Decision matrix for catalyst selection based on substrate availability and process requirements.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation. MDPI Molecules. (2024). A comprehensive review of oxidative and tandem annulation methods using Palladium. [Link]

  • Different Catalytic Approaches of Friedländer Synthesis of Quinolines. Heliyon. (2025).[5] Detailed comparison of ionic liquids vs. traditional catalysts, highlighting yield and TOF data. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols. ACS Omega. (2024). Analysis of magnetic and solid-supported nanocatalysts for sustainable synthesis. [Link]

  • Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach. Journal of Combinatorial Chemistry. (2010). Foundational data on the efficacy of SO3H-functionalized ILs in aqueous media.[3] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4,7,8-trichloroquinoline

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as 2-Methyl-4,7,8-trichloroquinoline, which may lack extensive, pu...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as 2-Methyl-4,7,8-trichloroquinoline, which may lack extensive, publicly available safety data, a cautious and informed approach to disposal is paramount. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Methyl-4,7,8-trichloroquinoline, synthesized from established principles of chemical safety and hazardous waste management for analogous compounds.

Core Principle: Proactive Hazard Assessment and Waste Management

Given the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-4,7,8-trichloroquinoline, we must infer its hazard profile from its chemical structure—a chlorinated and methylated quinoline. Quinolines and their halogenated derivatives are recognized for their potential toxicity. The parent compound, quinoline, is known to be an irritant, with the potential for serious eye damage.[1] It is also classified as a substance that may cause cancer and is suspected of causing genetic defects.[2] Therefore, 2-Methyl-4,7,8-trichloroquinoline must be handled as a hazardous substance.

The fundamental principle guiding its disposal is the "cradle-to-grave" responsibility for hazardous waste, which holds the generator accountable for the waste from its creation to its ultimate disposal.[3] This necessitates treating 2-Methyl-4,7,8-trichloroquinoline as a hazardous waste and managing it according to institutional and regulatory guidelines.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The required PPE is determined by the potential hazards of skin contact, eye exposure, and inhalation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential irritants. Quinolines can cause severe eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Halogenated organic compounds can be absorbed through the skin and cause irritation.[4][5][6]
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.To protect against spills and contamination of personal clothing.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[4][5]

All handling of 2-Methyl-4,7,8-trichloroquinoline and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Workflow

The proper disposal of 2-Methyl-4,7,8-trichloroquinoline is a multi-step process that ensures safety and regulatory compliance at each stage.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Step 1: Waste Segregation B Step 2: Container Selection & Labeling A->B C Step 3: Secure Storage B->C D Step 4: Scheduling Waste Pickup C->D Transition to EHS E Step 5: Documentation D->E F Step 6: Professional Disposal E->F

Caption: Disposal workflow for 2-Methyl-4,7,8-trichloroquinoline.

Phase 1: In-Lab Waste Management
  • Step 1: Waste Segregation

    • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and should not be mixed with non-halogenated waste streams to avoid complicating disposal procedures and increasing costs.[8][9]

    • Procedure:

      • Designate a specific waste container for "Halogenated Organic Waste."

      • Do not mix 2-Methyl-4,7,8-trichloroquinoline waste with non-halogenated solvents or other incompatible chemical waste.[10]

      • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

  • Step 2: Container Selection & Labeling

    • Rationale: Proper containment and clear labeling are critical for preventing accidental exposures and ensuring compliant disposal.[10]

    • Procedure:

      • Use a chemically compatible container with a secure, tight-fitting lid.[8][10]

      • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-4,7,8-trichloroquinoline."[10]

      • Include the date when waste was first added to the container and the specific hazards (e.g., "Toxic," "Irritant").[10]

  • Step 3: Secure Storage

    • Rationale: Safe storage within the laboratory minimizes the risk of spills and accidental exposure.

    • Procedure:

      • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

      • Keep the container closed at all times, except when adding waste.[9]

      • Store in a secondary container to contain any potential leaks.[10]

Phase 2: Final Disposal
  • Step 4: Scheduling Waste Pickup

    • Rationale: Hazardous waste must be disposed of through licensed professionals to ensure it is handled in an environmentally sound manner.

    • Procedure:

      • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[3]

      • Provide them with accurate information about the waste contents.

  • Step 5: Documentation

    • Rationale: Accurate records are essential for regulatory compliance and tracking the waste from generation to disposal.

    • Procedure:

      • Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.

      • Complete any waste manifest or tracking forms provided by your EHS department.

  • Step 6: Professional Disposal

    • Rationale: High-temperature incineration is the recommended disposal method for chlorinated organic compounds to ensure their complete destruction and prevent environmental contamination.[11][12]

    • Procedure:

      • Your EHS department will work with a certified hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

      • The primary method of disposal for halogenated organic compounds is incineration at high temperatures.[11]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.[3]

  • Small Spills:

    • If you are trained and it is safe to do so, contain the spill using an absorbent material.

    • Wearing appropriate PPE, clean the affected area.

    • Collect all contaminated materials in a sealed container and label it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and contact your institution's emergency response team or EHS department.[3]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[3][4]

    • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4]

    • Inhalation: Move the affected person to fresh air.[3][4]

    • In all cases of exposure, seek immediate medical attention. [3]

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • 2-methyl quinoline, 91-63-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • 2,4,7-Trichloro-8-methyl-quinoline. (2026, January 18). PubChem. Retrieved from [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • SAFETY DATA SHEET - Quinoline. (2019, April 11). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

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